molecular formula C8H17ClN2O B1441042 3-Amino-N-cyclopentylpropanamide hydrochloride CAS No. 1220037-27-3

3-Amino-N-cyclopentylpropanamide hydrochloride

Cat. No.: B1441042
CAS No.: 1220037-27-3
M. Wt: 192.68 g/mol
InChI Key: HMVVCXPJYJKXFW-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopentylpropanamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-N-cyclopentylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-6-5-8(11)10-7-3-1-2-4-7;/h7H,1-6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVVCXPJYJKXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-N-cyclopentylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the basic properties of 3-Amino-N-cyclopentylpropanamide hydrochloride (CAS No. 1220037-27-3), a small molecule of interest in chemical and pharmaceutical research. Due to the limited availability of published data, this document synthesizes foundational chemical information with established principles of organic synthesis and analytical chemistry to offer a scientifically grounded perspective on its synthesis, characterization, and potential areas of application. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental characteristics of this compound.

Introduction

This compound is a propanamide derivative characterized by a primary amino group and a cyclopentyl moiety attached to the amide nitrogen. While specific peer-reviewed studies on this particular molecule are scarce, its structural motifs are present in various biologically active compounds, suggesting its potential as a building block in medicinal chemistry. This guide aims to consolidate the known information and provide a theoretical framework for its practical application in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 1220037-27-3[1][2][3][4]
Molecular Formula C₈H₁₇ClN₂O[5]
Molecular Weight 192.69 g/mol [5]
Appearance Solid (predicted)General knowledge
Solubility Soluble in water (predicted)General knowledge

Synthesis and Manufacturing

Proposed Synthetic Pathway

The most plausible route for the synthesis of 3-Amino-N-cyclopentylpropanamide involves the coupling of a protected β-alanine derivative, such as N-Boc-β-alanine, with cyclopentylamine, followed by the removal of the protecting group and formation of the hydrochloride salt.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection and Salt Formation Boc-beta-Alanine N-Boc-β-alanine Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Boc-beta-Alanine->Coupling_Reagent Activation Cyclopentylamine Cyclopentylamine Intermediate Boc-3-amino-N-cyclopentylpropanamide Cyclopentylamine->Intermediate Coupling_Reagent->Intermediate Reaction with Final_Product 3-Amino-N-cyclopentylpropanamide hydrochloride Intermediate->Final_Product Acidic Deprotection HCl HCl in organic solvent (e.g., Dioxane, Ether) HCl->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Amide Coupling

The formation of the amide bond is a cornerstone of organic synthesis, with numerous well-documented protocols.[6][7] The following is a generalized procedure based on standard coupling reagents.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-β-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add cyclopentylamine (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the protected intermediate, Boc-3-amino-N-cyclopentylpropanamide.

Experimental Protocol: Deprotection and Hydrochloride Salt Formation

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[7][8]

  • Deprotection: Dissolve the purified Boc-3-amino-N-cyclopentylpropanamide in a suitable organic solvent such as dioxane or diethyl ether.

  • Acidification: Add a solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane) in excess.

  • Precipitation and Isolation: Stir the mixture at room temperature. The deprotected amine hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid product can be collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the structural components of the molecule are found in compounds with known pharmacological properties. For instance, various N-substituted propanamides have been investigated for their potential as therapeutic agents, including roles as cannabinoid receptor modulators and in pain management.[9] Furthermore, cyclopentyl groups are often incorporated into drug candidates to modulate their pharmacokinetic properties.[10] Therefore, it is plausible that this compound could serve as a scaffold or intermediate in the discovery of new bioactive molecules.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the cyclopentyl protons, the two methylene groups of the propanamide backbone, and the protons of the primary amine. The integration of these signals would confirm the proton count of the molecule.
¹³C NMR Signals for the carbonyl carbon of the amide, the carbons of the cyclopentyl ring, and the two carbons of the propanamide backbone.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the free base (C₈H₁₆N₂O) and characteristic fragmentation patterns.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and C-H stretching of the aliphatic groups.

Handling and Storage

Based on general safety data for similar amine hydrochlorides, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and degradation.

Conclusion

This compound is a simple yet potentially valuable molecule for chemical and pharmaceutical research. Although detailed experimental data is currently limited in the public domain, its synthesis can be reliably achieved through standard organic chemistry techniques. This technical guide provides a foundational understanding of its properties and a practical framework for its synthesis and characterization, thereby enabling its further exploration by the scientific community.

References

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Sources

An In-depth Technical Guide to 3-Amino-N-cyclopentylpropanamide Hydrochloride: Uncharted Territory in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An extensive review of publicly available scientific literature and chemical databases reveals a significant gap in the collective knowledge regarding 3-Amino-N-cyclopentylpropanamide hydrochloride (CAS No. 1220037-27-3). While basic identifying information is available, this compound remains largely uncharacterized in the scientific domain, precluding the creation of a comprehensive technical guide at this time. This document outlines the currently available data and delineates the critical information required to construct a thorough scientific profile.

Physicochemical Properties: A Starting Point

Initial database searches confirm the fundamental properties of this compound, providing a foundational identity for this molecule.

PropertyValueSource
CAS Number 1220037-27-3Chemical Supplier Databases
Molecular Formula C₈H₁₇ClN₂OChemical Supplier Databases
Molecular Weight 192.69 g/mol Chemical Supplier Databases
IUPAC Name 3-amino-N-cyclopentylpropanamide;hydrochloride

The chemical structure, as inferred from its IUPAC name, is presented below. This visualization serves as a basic structural hypothesis in the absence of empirical spectroscopic data.

synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product 3-Aminopropanoic acid 3-Aminopropanoic acid Protection of Amino Group Protection of Amino Group 3-Aminopropanoic acid->Protection of Amino Group Cyclopentylamine Cyclopentylamine Amide Coupling Amide Coupling Cyclopentylamine->Amide Coupling Protection of Amino Group->Amide Coupling Protected Acid Deprotection Deprotection Amide Coupling->Deprotection Protected Amide Salt Formation Salt Formation Deprotection->Salt Formation Free Amine This compound This compound Salt Formation->this compound

Caption: A generalized, hypothetical workflow for the synthesis of N-substituted aminopropanamides.

A robust experimental protocol would necessitate the following details:

  • Reaction Conditions: Precise temperatures, reaction times, and atmospheric conditions (e.g., inert gas).

  • Reagents and Solvents: A complete list of all chemical inputs, including catalysts and their respective quantities.

  • Purification Techniques: Detailed methods for isolation and purification of the final product, such as chromatography or recrystallization.

  • Analytical Characterization: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and purity analysis (e.g., HPLC) to confirm the structure and purity of the synthesized compound.

Pharmacological Profile and Biological Activity: An Open Question

There is currently no available information regarding the pharmacological properties or biological activity of this compound in the public domain. For a compound to be of interest to researchers in drug development, a comprehensive understanding of its interactions with biological systems is paramount. Key areas for future investigation would include:

  • Mechanism of Action: Identifying the specific molecular targets (e.g., receptors, enzymes) with which the compound interacts.

  • In Vitro and In Vivo Studies: Data from cell-based assays and animal models to determine efficacy, potency, and potential therapeutic applications.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology: A thorough assessment of the compound's safety profile, including acute and chronic toxicity studies.

Safety and Handling: General Precautions in the Absence of Specific Data

Given the lack of specific toxicology data for this compound, standard laboratory safety protocols for handling novel chemical entities should be strictly followed. This includes:

  • Personal Protective Equipment (PPE): Use of safety goggles, gloves, and a lab coat is mandatory.

  • Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Material Safety Data Sheet (MSDS): While a comprehensive MSDS is not publicly available, any supplier of this compound should provide one. This document would offer more specific handling and emergency information.

Conclusion: A Blank Canvas for Future Research

This compound represents an uncharted area in chemical and pharmacological research. While its basic chemical identity is known, the absence of detailed synthetic protocols, analytical data, and biological studies makes it impossible to provide an in-depth technical guide. The scientific community requires the publication of peer-reviewed research to illuminate the properties and potential applications of this compound. Until such data becomes available, this molecule remains a blank canvas, awaiting the contributions of future scientific inquiry.

References

At present, there are no publicly available, peer-reviewed scientific articles or patents that provide detailed information specifically on the synthesis, properties, or biological activity of this compound (CAS No. 1220037-27-3). The information presented in this document is based on data aggregated from chemical supplier databases, which provide basic identifiers but lack in-depth scientific characterization.

An Investigator's Guide to Elucidating the Mechanism of Action of 3-Amino-N-cyclopentylpropanamide hydrochloride: A Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the elucidation of a novel compound's mechanism of action (MoA) is a critical milestone. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on delineating the molecular and cellular activities of 3-Amino-N-cyclopentylpropanamide hydrochloride. Currently, public domain information regarding the specific biological targets and signaling pathways of this compound is scarce. This guide, therefore, presents a structured, hypothesis-driven approach to systematically investigate its MoA. Drawing insights from structurally analogous molecules, we propose a putative mechanism and detail the requisite experimental workflows to validate this hypothesis, ensuring scientific rigor and integrity at every stage.

Introduction: The Enigma of this compound

This compound (CAS No. 1220037-27-3) is a small molecule with a chemical structure suggestive of potential biological activity.[1] Its core structure, an aminopropanamide scaffold, is a recurring motif in a variety of bioactive compounds. However, a thorough review of the scientific literature and chemical databases reveals a significant knowledge gap concerning its specific pharmacological profile. This guide is designed to serve as a foundational roadmap for initiating a comprehensive investigation into its mechanism of action.

Formulating a Hypothesis: Learning from Structural Precedents

Given the absence of direct data, a logical starting point is to examine the known mechanisms of structurally related compounds. Several molecules sharing the aminopropanamide or cyclopentyl moieties have well-documented biological effects. For instance, 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide has been identified as a modulator of sigma and mu-opioid receptors, suggesting a potential role in pain and neuropsychiatric disorders.[2] Another related compound, 3-aminobenzamide, is a known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways.[3] Furthermore, 3-aminopropionitrile acts as an inhibitor of collagen cross-linking.[4]

Based on these precedents, we can formulate a primary hypothesis:

Hypothesis: this compound modulates neuronal signaling pathways, potentially through interaction with G-protein coupled receptors (GPCRs) such as opioid receptors, or by inhibiting key intracellular enzymes involved in cellular stress responses or extracellular matrix remodeling.

This hypothesis provides a robust framework for designing a multi-pronged experimental strategy to identify the molecular target and delineate the downstream cellular consequences of compound activity.

Experimental Roadmap for MoA Deconvolution

To systematically test our hypothesis, a tiered approach is recommended, beginning with broad screening to identify the biological space in which the compound is active, followed by more focused target validation and pathway analysis.

Phase 1: Target Identification and Initial Characterization

The initial phase aims to broadly screen for potential molecular targets and to confirm direct physical interaction.

3.1.1. Broad Target Screening using Panel Assays

A cost-effective and high-throughput initial step is to screen the compound against a broad panel of receptors, enzymes, and ion channels. Commercial services offer panels that cover hundreds of molecular targets.

Experimental Protocol: Broad Ligand Binding and Enzyme Inhibition Assays

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mM).

  • Assay Execution: Submit the compound for screening against a comprehensive panel (e.g., Eurofins' BioPrint® panel or similar). This typically involves radioligand binding assays for receptors and ion channels, and enzymatic assays for enzyme targets. A primary screening concentration of 10 µM is standard.

  • Data Analysis: Analyze the percentage of inhibition or binding. Hits are typically defined as compounds that elicit >50% inhibition or displacement at the screening concentration.

3.1.2. Affinity-Based Target Identification

To unbiasedly identify protein targets, affinity chromatography coupled with mass spectrometry is a powerful technique.

Experimental Protocol: Chemical Proteomics Approach

  • Immobilization: Synthesize a derivative of this compound with a linker for immobilization onto chromatography beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., a neuronal cell line like SH-SY5Y if neuroactivity is suspected).

  • Affinity Chromatography: Incubate the cell lysate with the compound-immobilized beads. Wash extensively to remove non-specific binders.

  • Elution and Proteomics: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins with a control experiment using beads without the immobilized compound to identify specific interactors.

Phase 2: Target Validation and Downstream Signaling

Once putative targets are identified, the next phase focuses on validating these interactions and exploring the immediate downstream signaling consequences.

3.2.1. Validating Target Engagement in a Cellular Context

Cellular thermal shift assays (CETSA) can confirm that the compound binds to its target within intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound at various concentrations.

  • Thermal Challenge: Heat the treated cells to a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

3.2.2. Characterizing Downstream Signaling Pathways

If the target is a GPCR, downstream signaling can be assessed by measuring changes in second messengers like cyclic AMP (cAMP) or calcium.

Experimental Protocol: cAMP and Calcium Flux Assays

  • Cell Culture: Use a cell line endogenously expressing the target GPCR or a recombinant cell line.

  • cAMP Assay: Treat cells with the compound and a known agonist/antagonist. Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Calcium Flux Assay: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Measure changes in intracellular calcium concentration upon compound addition using a fluorescence plate reader.

  • Data Analysis: Determine if the compound acts as an agonist, antagonist, or allosteric modulator of the receptor.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation & Pathway Analysis cluster_2 Phase 3: Cellular Phenotype Broad Screening Broad Screening Putative Targets Putative Targets Broad Screening->Putative Targets Chemical Proteomics Chemical Proteomics Chemical Proteomics->Putative Targets CETSA CETSA Validated Target Validated Target CETSA->Validated Target Signaling Assays Signaling Assays Pathway Modulation Pathway Modulation Signaling Assays->Pathway Modulation Phenotypic Assays Phenotypic Assays Putative Targets->CETSA Validated Target->Signaling Assays Pathway Modulation->Phenotypic Assays

Caption: A stepwise workflow for the deconvolution of the mechanism of action.

Phase 3: Linking Molecular Mechanism to Cellular Phenotype

The final phase connects the molecular mechanism to a measurable cellular response. The choice of phenotypic assays will be guided by the validated target and its known biological roles.

Example Phenotypic Assays:

Potential Target Class Relevant Phenotypic Assay Rationale
Opioid Receptor Neurite Outgrowth AssayTo assess the compound's effect on neuronal differentiation and morphology.
PARP Enzyme DNA Damage and Repair Assay (e.g., comet assay)To determine if the compound sensitizes cells to DNA damaging agents.
Lysyl Oxidase (Collagen Cross-linking) Cell Migration/Invasion AssayTo evaluate the impact on cellular motility and extracellular matrix interactions.

Data Interpretation and Reporting

A comprehensive report should be generated that synthesizes the findings from all experimental phases. This should include:

  • Quantitative Data Summary: A clear presentation of binding affinities (Kd), enzyme inhibition constants (IC50), and potency in cellular assays (EC50).

  • Signaling Pathway Diagram: A visual representation of the validated molecular target and the downstream signaling cascade it modulates.

Signaling Pathway Example (Hypothetical)

G Compound Compound GPCR GPCR Compound->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inactivates Cellular_Response Cellular_Response PKA->Cellular_Response Modulates

Caption: A hypothetical signaling pathway for this compound.

Conclusion

While the precise mechanism of action of this compound remains to be discovered, this guide provides a robust, scientifically-grounded framework for its elucidation. By leveraging a hypothesis-driven approach rooted in the activities of structurally related molecules and employing a suite of modern biochemical and cell-based assays, researchers can systematically unravel the molecular intricacies of this promising compound. The insights gained will be invaluable for guiding its future development as a potential therapeutic agent.

References

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An Inquiry into the Biological Activity of 3-Amino-N-cyclopentylpropanamide Hydrochloride: A Scarcity of Publicly Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Important Note on the State of Research for 3-Amino-N-cyclopentylpropanamide Hydrochloride (CAS No. 1220037-27-3)

As a Senior Application Scientist, a crucial aspect of my role is the synthesis of existing scientific knowledge to guide research and development. This guide was intended to provide an in-depth technical overview of the biological activity of this compound. However, after a comprehensive and exhaustive search of scientific literature, patent databases, and chemical repositories, it must be reported that there is a significant lack of publicly available information regarding the biological activity of this specific compound.

This document will, therefore, serve a different but equally important purpose: to transparently outline the current knowledge gap for this compound and to provide a framework for potential future investigations based on the analysis of its structural components and related chemical entities.

Chemical Identity and Properties

  • IUPAC Name: 3-amino-N-cyclopentylpropanamide;hydrochloride

  • CAS Number: 1220037-27-3

  • Molecular Formula: C₈H₁₇ClN₂O[1]

  • Molecular Weight: 192.69 g/mol

The molecular structure consists of a propanamide backbone with an amino group at the beta position (C3) and a cyclopentyl group attached to the amide nitrogen. The hydrochloride salt form suggests increased water solubility, a common strategy in drug development to improve bioavailability.

The Information Void: A Challenge for Researchers

Extensive searches for biological data, pharmacological profiles, and research articles specifically investigating this compound have not yielded any substantive results. The available information is currently limited to listings by chemical suppliers, which provide basic physicochemical properties but no experimental data on its effects on biological systems.

It is critical to distinguish this compound from a similarly named but structurally distinct compound, 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide . This latter molecule has been the subject of research, with studies indicating it may act as an antagonist at sigma receptors and an agonist at mu-opioid receptors, suggesting potential applications in pain management and neuropsychiatric disorders.[2] The presence of a phenyl group and the alpha-amino substitution in 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide confer significantly different chemical and pharmacological properties compared to the target compound of this guide. Researchers are strongly cautioned against extrapolating data from this analog.

Hypothesis Generation for Future Research: A Structural Analogy Approach

In the absence of direct evidence, we can formulate hypotheses about the potential biological activities of this compound by examining its constituent chemical motifs. This is a speculative exercise intended to guide initial exploratory research, not to assert any proven function.

The β-Alanine Amide Core

The core of the molecule is a β-alanine amide. β-Alanine itself is a non-essential amino acid known to be a precursor to carnosine, a dipeptide that acts as an intracellular pH buffer in muscle tissue. β-Alanine supplementation is utilized in sports nutrition to potentially enhance athletic performance.[] Furthermore, β-alanine and its derivatives can interact with neurotransmitter systems, including GABA receptors.[]

Hypothetical Research Questions:

  • Does this compound or its metabolites influence intracellular pH in various cell types?

  • Does it exhibit any activity at GABA receptors or other neurotransmitter receptors?

  • Could it serve as a prodrug for β-alanine or a related active metabolite?

The N-Cyclopentyl Group

The cyclopentyl group is a common feature in medicinal chemistry, often introduced to increase lipophilicity and modulate binding to biological targets. This can enhance cell membrane permeability and interaction with hydrophobic pockets in proteins.

Hypothetical Research Questions:

  • How does the N-cyclopentyl group affect the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion)?

  • Does this group confer selectivity for any particular class of enzymes or receptors?

Potential Therapeutic Areas for Investigation

Based on the general activities of related propanamide and aminocyclopentane derivatives found in the broader chemical literature, the following areas could be considered for initial screening, while acknowledging the highly speculative nature of this approach:

  • Antimicrobial and Antiviral Activity: Some propanamide derivatives have been explored for these properties.

  • Anti-inflammatory Effects: The potential modulation of inflammatory pathways could be investigated.

  • Cytotoxic Activity: Screening against various cancer cell lines could be a starting point to identify any anti-proliferative effects.

Proposed Initial Experimental Workflow

For researchers interested in elucidating the biological activity of this compound, a tiered screening approach is recommended.

In Vitro Screening Cascade
  • Cytotoxicity Assays: Initial assessment of toxicity in a panel of cell lines (e.g., HepG2 for liver toxicity, and a selection of cancer cell lines).

  • Receptor Binding Assays: A broad panel of receptor binding assays, particularly for CNS targets given the β-alanine core.

  • Enzyme Inhibition Assays: Screening against a panel of common drug-metabolizing enzymes and kinases.

  • Functional Cellular Assays: Depending on the outcomes of binding assays, functional assays (e.g., cAMP measurement, calcium flux) can be employed to determine agonist/antagonist activity.

Below is a conceptual workflow for an initial in vitro screening campaign.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Lead Optimization A 3-Amino-N-cyclopentylpropanamide hydrochloride B Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo) A->B C Broad Receptor Binding Panel (e.g., CNS, GPCRs) A->C D Enzyme Inhibition Panel (e.g., CYPs, Kinases) A->D G Initial ADME Profiling (Solubility, Permeability) A->G E Dose-Response Assays for Identified Hits C->E D->E F Functional Cellular Assays (e.g., cAMP, Ca2+ Flux) E->F H Structure-Activity Relationship (SAR) Studies F->H G->H I In Vivo Proof-of-Concept Studies H->I

Caption: Conceptual workflow for the initial biological screening of this compound.

Conclusion: A Call for Foundational Research

This compound represents a chemical entity for which there is a clear and demonstrable lack of public scientific data regarding its biological effects. This guide has aimed to transparently communicate this information gap to the scientific community. While we can draw limited hypotheses from its structural components, these remain speculative without experimental validation. The path forward for understanding the potential of this compound requires foundational, exploratory research to generate the primary data upon which future, more in-depth technical guides can be built. Researchers who undertake this work will be contributing novel and valuable knowledge to the field of medicinal chemistry.

References

Due to the lack of specific literature for this compound, the references below are to related compounds or general concepts discussed in the hypothetical framework.

  • PubChem. 3-amino-N-methylpropanamide hydrochloride.[Link]

  • Google Patents.Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • PubChem. 3-amino-N,N-dimethylpropanamide hydrochloride.[Link]

  • PubMed. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases.[Link]

  • Google Patents.Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.[Link]

  • PubChem. 3-Aminopropanamide hydrochloride.[Link]

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An In-depth Technical Guide to 3-Amino-N-cyclopentylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-N-cyclopentylpropanamide hydrochloride, a molecule of interest in contemporary drug discovery and chemical research. The document details its physicochemical properties, including its molecular weight, and outlines robust, field-proven methodologies for its synthesis, purification, and analytical characterization. By synthesizing information from established chemical principles and analogous compounds, this guide serves as an essential resource for researchers, scientists, and drug development professionals. It offers both theoretical grounding and practical, step-by-step protocols to facilitate further investigation and application of this compound.

Introduction

This compound is a small molecule featuring a primary amine, an amide linkage, and a cyclopentyl moiety. The hydrochloride salt form generally confers improved aqueous solubility and stability, making it amenable to a variety of research applications. The structural motifs present in this compound—the propanamide backbone and the N-cyclopentyl group—are prevalent in a range of biologically active molecules. Propanamide derivatives have shown a wide array of pharmacological activities, while the incorporation of a cyclopentyl ring can enhance binding affinity and modulate pharmacokinetic properties.[1][2] This guide aims to provide a detailed technical framework for understanding and utilizing this compound in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its behavior in biological systems and inform formulation and analytical method development.

Core Molecular Data

The essential molecular information for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂O[3]
Molecular Weight 192.69 g/mol [3]
CAS Number 1220037-27-3[3]
Canonical SMILES C1CCC(C1)NC(=O)CCN.Cl[3]
InChI Key HMVVCXPJYJKXFW-UHFFFAOYSA-N[3]

Table 1: Core molecular data for this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The following diagram illustrates a logical and efficient synthetic route to the target compound.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection and Salt Formation Boc_protected_acid Boc-β-Alanine Intermediate Boc-3-amino-N-cyclopentylpropanamide Boc_protected_acid->Intermediate Cyclopentylamine Cyclopentylamine Cyclopentylamine->Intermediate Coupling_reagent EDC, HOBt Coupling_reagent->Intermediate Solvent_base DCM, DIPEA Solvent_base->Intermediate Final_Product This compound Intermediate->Final_Product HCl_solution HCl in Dioxane HCl_solution->Final_Product

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis

This protocol is based on standard amide coupling and deprotection procedures.[4][5]

Step 1: Synthesis of N-Boc-3-amino-N-cyclopentylpropanamide

  • To a stirred solution of Boc-β-alanine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add cyclopentylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection and Formation of the Hydrochloride Salt

  • Dissolve the crude N-Boc-3-amino-N-cyclopentylpropanamide from the previous step in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with diethyl ether to afford the pure this compound.

Purification and Characterization of the Final Product

The final product should be purified to a high degree for use in biological or other sensitive applications.

  • Recrystallization: The hydrochloride salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether, to improve purity.

  • Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques as described in the following section.

Analytical Characterization and Quality Control

A robust analytical workflow is crucial for ensuring the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and for quantifying it in various matrices.[6][7]

Instrumentation:

  • HPLC system with a UV or mass spectrometric (MS) detector.

Proposed HPLC Method:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or MS (ESI+)
Injection Volume 10 µL

Table 2: Proposed HPLC method for the analysis of this compound.

This method should provide good separation of the target compound from potential impurities and starting materials. For absolute quantification, a calibration curve should be generated using a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[1][8]

Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Expected ¹H NMR Spectral Features (in D₂O):

  • Cyclopentyl protons: A series of multiplets in the upfield region (approx. δ 1.4-2.0 ppm).

  • Propanamide CH₂ protons: Two triplets in the region of δ 2.5-3.5 ppm.

  • NH proton (amide): May be a broad singlet or exchange with D₂O.

  • NH₃⁺ protons (amine): Will exchange with D₂O and may not be visible.

Expected ¹³C NMR Spectral Features (in D₂O):

  • Carbonyl carbon (amide): A signal in the downfield region (approx. δ 170-175 ppm).

  • Cyclopentyl carbons: Signals in the aliphatic region (approx. δ 20-50 ppm).

  • Propanamide carbons: Signals in the aliphatic region (approx. δ 30-40 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the key functional groups present in the molecule.[9][10][11][12][13]

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400-3200N-H (amide)Stretching
~3000-2800C-H (aliphatic)Stretching
~1650C=O (amide I)Stretching
~1550N-H (amide II)Bending

Table 3: Expected FT-IR absorption bands for this compound.

Applications in Research and Drug Discovery

The structural features of this compound suggest its potential as a valuable building block in medicinal chemistry and as a scaffold for the development of novel therapeutic agents.

Rationale for Use in Drug Discovery
  • Propanamide Moiety: The propanamide scaffold is present in numerous biologically active compounds and can serve as a versatile template for chemical modifications.[1]

  • Cyclopentyl Group: The incorporation of a cyclopentyl ring can enhance metabolic stability and improve binding to target proteins by exploring hydrophobic pockets.[2]

  • Primary Amine: The primary amine provides a site for further functionalization and can also participate in key interactions with biological targets.

Potential Therapeutic Areas

While the specific biological activity of this compound has not been extensively reported, related N-alkylamides have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and immunomodulatory properties.[14][15][16] Further screening of this compound in relevant biological assays is warranted to explore its therapeutic potential.

G cluster_targets Potential Therapeutic Areas Molecule 3-Amino-N-cyclopentyl- propanamide HCl Scaffold Scaffold for Library Synthesis Molecule->Scaffold BuildingBlock Chemical Building Block Molecule->BuildingBlock Screening Biological Screening Scaffold->Screening BuildingBlock->Screening Analgesia Analgesia Screening->Analgesia Anti_inflammatory Anti-inflammatory Screening->Anti_inflammatory Immunomodulation Immunomodulation Screening->Immunomodulation

Potential applications and research workflow.

Conclusion

This compound represents a molecule with significant potential for application in both synthetic chemistry and drug discovery. This technical guide has provided a comprehensive overview of its key properties and has outlined detailed, practical protocols for its synthesis and characterization. By leveraging the information presented herein, researchers can confidently incorporate this compound into their research programs, paving the way for new discoveries and innovations.

References

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  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.). Google Patents.
  • Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.). Google Patents.
  • Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. (n.d.). Google Patents.
  • Propanamide. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Retrieved January 19, 2026, from [Link]

  • (PDF) N-Alkylamides: From plant to brain. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino ... (n.d.). Google Patents.
  • Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • N-alkylamides: from plant to brain. (2014). Functional Foods in Health and Disease. Retrieved January 19, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Advanced Organic Chemistry: Infrared spectrum of propanamide. (n.d.). Doc Brown. Retrieved January 19, 2026, from [Link]

  • Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (n.d.). Google Patents.
  • ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Chemistry and Pharmacology of Alkylamides from Natural Origin. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • (PDF) Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Structural Study on Propylamide by FT-IR Spectrometry Using Chemo. (n.d.). TSI Journals. Retrieved January 19, 2026, from [Link]

  • Potential antitumor agents. 10. Synthesis and biochemical properties of 5-N-alkylamino-,N,N-dialkylamino-, and N-alkylacetamido-1-formylisoquinoline thiosemicarbazones. (1974). PubMed. Retrieved January 19, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 19, 2026, from [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Nontoxic and Naturally Occurring Active Compounds as Potential Inhibitors of Biological Targets in Liriomyza trifolii. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theore. (n.d.). Arkivoc. Retrieved January 19, 2026, from [Link]

  • Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. (n.d.). Waters. Retrieved January 19, 2026, from [Link]

  • Propanamide. (n.d.). NIST. Retrieved January 19, 2026, from [Link]

  • Cyclopropanamine Compounds and Use Thereof. (2015). PubMed Central. Retrieved January 19, 2026, from [Link]

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An In-depth Technical Guide to the Solubility Profile of 3-Amino-N-cyclopentylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Waters of Solubility

This document, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the solubility determination of this specific molecule. We will delve into the theoretical underpinnings of its expected solubility behavior, provide detailed, field-proven experimental protocols for its empirical determination, and discuss the critical factors that will influence its behavior in solution. This guide is structured to empower you with the knowledge and methodologies to thoroughly characterize the solubility of 3-Amino-N-cyclopentylpropanamide hydrochloride and similar amine hydrochloride salts.

Physicochemical Properties and Structural Insights

A foundational analysis of a compound's structure provides valuable clues to its potential solubility.

Chemical Structure: this compound

  • Molecular Formula: C₈H₁₇ClN₂O[1]

  • Molecular Weight: 192.69 g/mol [1]

  • Key Functional Groups:

    • Primary Amine (hydrochloride salt): The presence of a primary amine, protonated to form a hydrochloride salt, is the most significant feature influencing aqueous solubility. Amine salts are generally designed to enhance the water solubility of a parent compound.[3]

    • Amide Linkage: The amide group is polar and capable of hydrogen bonding, which contributes positively to aqueous solubility.[3]

    • Cyclopentyl Group: This alicyclic, non-polar moiety will decrease aqueous solubility. The overall solubility will be a balance between the hydrophilic amine salt and amide groups and this hydrophobic region.

PropertyValue/InformationSource
CAS Number 1220037-27-3[1][2]
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.69 g/mol [1]
Appearance Expected to be a solid at room temperature.General chemical knowledge
Quantitative Solubility Data Not publicly available.Internal analysis

Given its structure as a hydrochloride salt of a molecule with both polar and non-polar functionalities, this compound is anticipated to have moderate to good aqueous solubility, particularly in acidic to neutral pH ranges.

The Critical Influence of pH on Solubility

For an amine hydrochloride salt, pH is arguably the most critical factor governing its solubility. The equilibrium between the charged (more soluble) and uncharged (less soluble) forms of the amine is dictated by the pH of the medium and the pKa of the primary amine.[4][5][6]

The fundamental principle is Le Châtelier's Principle applied to the acid-base equilibrium of the primary amine.[7]

R-NH₃⁺ ⇌ R-NH₂ + H⁺

  • In Acidic Conditions (Low pH): The high concentration of H⁺ ions drives the equilibrium to the left, favoring the protonated, charged form (R-NH₃⁺). This ionic form interacts more favorably with polar water molecules, leading to higher solubility.[4][5]

  • In Basic Conditions (High pH): The low concentration of H⁺ (or high concentration of OH⁻) pulls the equilibrium to the right, favoring the deprotonated, neutral free base (R-NH₂). This form is less polar and thus, less soluble in water.[4][8]

Therefore, a pH-solubility profile is not just recommended, but essential for this compound. The solubility is expected to be highest at low pH and decrease as the pH approaches and surpasses the pKa of the primary amine.

cluster_pH pH Scale cluster_Solubility Expected Solubility Low_pH Low pH (Acidic) High_Sol High Solubility Low_pH->High_Sol Favors protonated form (R-NH₃⁺) Neutral_pH Neutral pH High_pH High pH (Basic) Low_Sol Low Solubility High_pH->Low_Sol Favors free base form (R-NH₂)

Caption: Relationship between pH and expected solubility.

Experimental Protocols for Solubility Determination

The absence of existing data necessitates empirical determination. Two primary types of solubility measurements are relevant in drug discovery: thermodynamic and kinetic solubility.[9][10]

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "gold standard" method that measures the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid.[11][12]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

  • Preparation: Accurately weigh an excess amount of the solid compound into a glass vial.

  • Solvent Addition: Add a precise volume of the desired buffer (e.g., phosphate-buffered saline at various pH values) to the vial.[11]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][11]

  • Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve with known concentrations of the compound must be prepared for accurate quantification.

  • Data Reporting: Express the solubility in units such as mg/mL or µM.

A 1. Add excess solid to vial B 2. Add precise volume of buffer A->B C 3. Agitate for 24-48h at constant temp. B->C D 4. Separate solid/liquid (centrifuge/filter) C->D E 5. Quantify supernatant (e.g., HPLC) D->E F 6. Report solubility (mg/mL or µM) E->F

Caption: Workflow for Thermodynamic Solubility Assay.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is more representative of conditions in early-stage in vitro screening assays.[9][10][13]

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[13]

  • Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer of interest.[1]

  • Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[1]

  • Precipitation Detection: Measure the amount of precipitated material. This can be done directly by nephelometry (light scattering) or indirectly.[1][9]

  • Indirect Quantification: For indirect measurement, filter the plate to remove the precipitate. The concentration of the compound remaining in the filtrate is then quantified by a method like UV spectroscopy or LC-MS/MS.[2][9]

  • Data Reporting: The kinetic solubility is the highest concentration at which no precipitation is observed.

Summary and Recommendations

For a comprehensive understanding of this compound's solubility, the following strategy is recommended:

  • Full pH-Solubility Profile: Conduct a thermodynamic solubility study across a range of physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4). This will reveal the pKa and the pH-dependency of its solubility.

  • Solvent Screening: While aqueous solubility is primary, determining solubility in common formulation co-solvents (e.g., ethanol, propylene glycol, PEG 400) can provide crucial data for future formulation development.

  • Kinetic Solubility Assessment: Perform a kinetic solubility assay in the specific buffer systems used for in vitro biological assays to ensure that the compound remains in solution under those experimental conditions.

By following the detailed protocols and considering the theoretical framework presented in this guide, researchers can generate a robust and comprehensive solubility profile for this compound, enabling informed decisions in the subsequent stages of drug development.

References

  • Echemi. (n.d.). This compound.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ChemicalBook. (n.d.). This compound | 1220037-27-3.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
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  • AAT Bioquest. (2023). Does pH affect solubility?
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An In-depth Technical Guide to the Stability Profile of 3-Amino-N-cyclopentylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the chemical stability of 3-Amino-N-cyclopentylpropanamide hydrochloride, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive published stability data for this specific compound, this guide synthesizes fundamental principles of organic chemistry, established knowledge of related functional group reactivity, and regulatory expectations to present a predictive stability profile. It details potential degradation pathways and provides robust, step-by-step protocols for forced degradation, long-term, and accelerated stability studies in accordance with ICH guidelines. Furthermore, this document outlines the development and validation of stability-indicating analytical methods crucial for accurate assessment. The methodologies and predictive analyses herein are designed to equip researchers with the necessary tools to rigorously define the stability characteristics, shelf-life, and optimal storage conditions for this compound.

Introduction and Physicochemical Properties

This compound is an organic molecule featuring a primary amine, an amide linkage, and a cyclopentyl substituent. The hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base, a common strategy in pharmaceutical development to improve handling and formulation characteristics[1]. A thorough understanding of its physicochemical properties is the foundation for any stability assessment.

While specific experimental data for this compound is not widely available, we can predict its properties based on its structure and data from similar molecules[2][3].

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Known)3-amino-N-methylpropanamide hydrochloride (Reference)[2]3-Aminopropanamide hydrochloride (Reference)[3]
CAS Number 1220037-27-351739-61-83979-59-9
Molecular Formula C8H17ClN2OC4H11ClN2OC3H9ClN2O
Molecular Weight 192.69 g/mol 138.59 g/mol 124.57 g/mol
Predicted pKa (Amine) ~9.5 - 10.5Not AvailableNot Available
Predicted Solubility High in aqueous solutionsNot AvailableNot Available
Appearance Likely a white to off-white solidNot AvailableNot Available

Predicted Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: the primary amine and the secondary amide. Understanding the potential degradation pathways is critical for designing stability-indicating analytical methods and for developing a stable formulation.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation Parent 3-Amino-N-cyclopentylpropanamide hydrochloride Amide_Hydrolysis Amide Bond Cleavage Parent->Amide_Hydrolysis Acidic/Basic Conditions, Heat Degradant_A 3-aminopropanoic acid Amide_Hydrolysis->Degradant_A Degradant_B Cyclopentylamine Amide_Hydrolysis->Degradant_B Parent_Ox 3-Amino-N-cyclopentylpropanamide hydrochloride Amine_Oxidation Primary Amine Oxidation Parent_Ox->Amine_Oxidation Oxidizing Agents (e.g., H2O2) Degradant_C Corresponding Aldehyde/Carboxylic Acid Amine_Oxidation->Degradant_C Parent_Therm 3-Amino-N-cyclopentylpropanamide hydrochloride Thermal_Decomp Decomposition Parent_Therm->Thermal_Decomp High Temperature Degradant_D Various smaller molecules Thermal_Decomp->Degradant_D

Figure 1: Predicted Major Degradation Pathways.

Hydrolytic Degradation

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would be a primary degradation pathway to investigate[4].

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the amide bond can be cleaved to yield 3-aminopropanoic acid and cyclopentylamine hydrochloride.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the amide would hydrolyze to the carboxylate salt of 3-aminopropanoic acid and free cyclopentylamine.

Oxidative Degradation

The primary aliphatic amine is a potential site for oxidative degradation.

  • Reaction with Peroxides: Exposure to peroxides (a common impurity in some excipients) or other oxidizing agents can lead to the oxidation of the primary amine to various products, including the corresponding hydroxylamine, nitroso, or nitro compounds, or could lead to cleavage of the C-N bond.

  • Auto-oxidation: In the presence of metal ions and oxygen, radical-mediated oxidation of the amine can occur.

Photodegradation

While the molecule lacks a significant chromophore to directly absorb UV-Vis light, photolytic degradation can still be initiated by impurities or excipients in a formulation. The amine group can be susceptible to photo-oxidation.

Thermal Degradation

In the solid state, thermal degradation is expected to occur at elevated temperatures, potentially leading to decomposition into smaller, volatile molecules. As a hydrochloride salt, the compound is likely to be more thermally stable than its free base.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

HPLC Method Development and Validation

A reverse-phase HPLC method would be the primary choice.

Table 2: Starting Parameters for HPLC Method Development

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 95% B over 30 minutesTo elute a wide range of potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 210 nmAmide and amine groups have some absorbance at low UV.
Injection Volume 10 µLStandard injection volume.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation (stress testing) is crucial to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method[5].

G Start 3-Amino-N-cyclopentylpropanamide hydrochloride Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Start->Photolytic Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Sources

The Propanamide Scaffold: A Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Application of N-Substituted Propanamides

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The N-substituted propanamide motif is a privileged scaffold in medicinal chemistry, forming the core of a vast and diverse array of therapeutic agents. From the revolutionary beta-blockers that redefined cardiovascular medicine to the indispensable local anesthetics that enable painless surgical procedures, this seemingly simple chemical structure has proven to be remarkably versatile. This technical guide provides a comprehensive exploration of the discovery and history of N-substituted propanamides, delving into their synthesis, spectroscopic characterization, structure-activity relationships, and mechanisms of action. By examining key historical milestones and recent advancements, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of the enduring legacy and future potential of this critical pharmacophore.

A Serendipitous Beginning: The Dawn of the Propanamide Era

The story of N-substituted propanamides in medicine is not one of linear design but rather a testament to serendipity, keen observation, and the iterative process of scientific discovery. The mid-20th century witnessed the emergence of two classes of drugs that would fundamentally alter medical practice, both centered around the N-substituted propanamide core.

Taming the Sympathetic Nervous System: The Genesis of Beta-Blockers

The journey towards beta-adrenergic receptor antagonists, or beta-blockers, began with the quest to control the effects of adrenaline on the heart. In the 1950s, dichloroisoproterenol (DCI) was identified as a beta-antagonist, but its clinical utility was limited. This paved the way for the pioneering work of Scottish scientist Sir James W. Black. His research in the 1960s led to the development of the first clinically useful beta-blocker, pronethalol .[1][2] However, concerns about its potential carcinogenicity spurred the search for a safer alternative.[2]

This led to the synthesis of propranolol in 1964, a landmark achievement that earned Sir James Black the Nobel Prize in Medicine in 1988.[3] Propranolol, a non-selective beta-blocker, proved to be highly effective in treating angina pectoris, hypertension, and cardiac arrhythmias, revolutionizing the management of cardiovascular diseases.[3][4][5] The introduction of an oxymethylene bridge into the arylethanolamine structure of pronethalol to create propranolol was a key structural modification that enhanced its safety and efficacy profile.[1]

The Quest for Localized Numbness: The Rise of Amide Local Anesthetics

Simultaneously, another class of N-substituted amides was making its mark in the realm of anesthesia. The first amino amide-type local anesthetic, lidocaine (originally named xylocaine), was synthesized by the Swedish chemist Nils Löfgren in 1943.[6] His colleague, Bengt Lundqvist, bravely conducted the first injection anesthesia experiments on himself.[6] Marketed in 1949, lidocaine offered significant advantages over its ester-based predecessors like procaine, including a faster onset of action, longer duration, and a lower risk of allergic reactions.[6][7] The discovery of lidocaine was a pivotal moment in the history of local anesthesia, providing a safer and more effective tool for pain management in a wide range of medical and dental procedures.[6][8]

The Chemist's Toolkit: Synthesizing the Propanamide Core

The synthesis of N-substituted propanamides is a fundamental transformation in organic chemistry, with several well-established methods at the chemist's disposal. The choice of synthetic route often depends on the desired substitution pattern, the nature of the starting materials, and the required scale of the reaction.

General Synthetic Strategies

The most common approach to forming the amide bond in N-substituted propanamides involves the reaction of a propanoyl derivative with a primary or secondary amine. Key methods include:

  • From Acyl Chlorides: The reaction of propanoyl chloride with an amine is a rapid and often high-yielding method. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

  • From Carboxylic Acids using Coupling Agents: Direct condensation of propanoic acid with an amine is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, promoting nucleophilic attack by the amine.

  • From Esters (Aminolysis): Propanamides can be synthesized by heating a propanoyl ester with an amine. This reaction, known as aminolysis, is often slower than the acyl chloride method and may require more forcing conditions.

Experimental Protocol: General Synthesis of N-Aryl Propanamides via Acyl Chloride

This protocol outlines a general procedure for the synthesis of N-aryl propanamides from propanoyl chloride and a substituted aniline.

Materials:

  • Propanoyl chloride

  • Substituted aniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq) in the chosen solvent (DCM or THF) under a nitrogen or argon atmosphere.

  • Base Addition: Add the base (Et₃N or pyridine, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-aryl propanamide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by comparing the obtained data with literature values for known compounds. The melting point of the solid product should also be determined and compared to the literature value.

Deciphering the Molecular Signature: Spectroscopic Characterization

The unambiguous identification of N-substituted propanamides relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular structure, allowing for its complete characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups within the propanamide structure.

  • N-H Stretch: Primary amides (R-CONH₂) show two distinct N-H stretching bands in the region of 3350-3180 cm⁻¹. Secondary amides (R-CO-NHR'), which are the focus of this guide, exhibit a single N-H stretching band in the same region.[9] This peak is typically of medium intensity and can be broadened by hydrogen bonding.[10]

  • C=O Stretch (Amide I Band): A strong and characteristic absorption for the carbonyl group of the amide appears in the range of 1680-1630 cm⁻¹.[6] The exact position is influenced by factors such as hydrogen bonding and conjugation.

  • N-H Bend (Amide II Band): For secondary amides, a prominent N-H bending vibration, known as the Amide II band, is observed between 1570 and 1515 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • N-H Proton: The chemical shift of the amide N-H proton can vary widely (typically δ 5.0-9.0 ppm) and often appears as a broad singlet due to quadrupole broadening and hydrogen exchange.

    • Propanamide Chain: The ethyl group of the propanamide moiety gives rise to a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), with coupling between them.

    • N-Substituents: The signals for the protons on the N-substituent will appear in their respective characteristic regions of the spectrum.

  • ¹³C NMR:

    • Carbonyl Carbon: The amide carbonyl carbon is typically observed in the downfield region of the spectrum, around δ 170-180 ppm.[11]

    • Propanamide Chain: The carbons of the ethyl group will appear in the aliphatic region.

    • N-Substituents: The chemical shifts of the carbons in the N-substituent will depend on their electronic environment.

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of N-substituted propanamides can be exquisitely modulated by altering the nature of the substituents on the nitrogen atom and the propanamide backbone. Understanding these structure-activity relationships is paramount for the rational design of new and improved therapeutic agents.

Beta-Blockers: A Tale of Two Receptors

The SAR of beta-blockers is a classic example of how subtle structural changes can lead to significant differences in pharmacological properties, particularly selectivity for β₁ and β₂ adrenergic receptors.

  • Aromatic Ring: The nature of the aromatic ring is a key determinant of β-blocking activity.[12]

  • Oxymethylene Bridge: The presence of the -OCH₂- group between the aromatic ring and the ethanolamine side chain is crucial for antagonistic activity in many beta-blockers like propranolol.[12]

  • N-Alkyl Substituent: A branched, bulky alkyl group on the nitrogen, such as isopropyl or tert-butyl, is essential for potent β-antagonistic activity.[13]

  • Para-Substitution and Cardioselectivity: A key structural feature for achieving cardioselectivity (β₁ selectivity) is the presence of a substituent at the para-position of the aromatic ring, often with the absence of meta-substituents.[13]

Local Anesthetics: Balancing Lipophilicity and Hydrophilicity

The effectiveness of amide local anesthetics is governed by a delicate balance between their lipophilic and hydrophilic properties, which dictates their ability to reach and interact with their target, the voltage-gated sodium channels.

  • Lipophilic Aromatic Ring: An aromatic ring, typically a substituted benzene ring, is essential for the molecule's ability to penetrate the lipid-rich nerve membrane.[4]

  • Hydrophilic Amine: A tertiary amine group provides the hydrophilic character, allowing the drug to be formulated as a water-soluble salt.[4]

  • Intermediate Amide Linkage: The amide bond is more stable to hydrolysis than the ester linkage found in older local anesthetics, leading to a longer duration of action.[7]

  • N-Alkyl Groups: The size of the alkyl groups on the amine can influence the potency and duration of action.[4]

Mechanisms of Action: How Propanamides Exert Their Effects

The diverse therapeutic applications of N-substituted propanamides stem from their ability to interact with a variety of biological targets.

Beta-Blockers: Modulating the Adrenergic Signaling Cascade

Beta-blockers exert their effects by competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors. This blockade disrupts the downstream signaling cascade.

BetaBlocker_Pathway cluster_membrane Cell Membrane Beta-Receptor Beta-Receptor G-Protein G-Protein Beta-Receptor->G-Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G-Protein->AC Activates Catecholamines Catecholamines Catecholamines->Beta-Receptor Binds to Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Receptor Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to

Caption: Mechanism of action of beta-blockers.

Local Anesthetics: Blocking the Gates of Pain

Amide local anesthetics function by blocking voltage-gated sodium channels in the nerve membrane. This prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby blocking the transmission of pain signals.[14]

LocalAnesthetic_Pathway cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_int Na+ Action_Potential Action Potential (Pain Signal) Na_Channel->Action_Potential Propagation Blocked Local_Anesthetic_ext Local Anesthetic (Uncharged) Local_Anesthetic_int Local Anesthetic (Charged) Local_Anesthetic_ext->Local_Anesthetic_int Diffuses across membrane Local_Anesthetic_int->Na_Channel Blocks channel from inside Na_ext Na+ Na_ext->Na_Channel Influx

Caption: Mechanism of action of local anesthetics.

The Expanding Frontier: Modern Applications of N-Substituted Propanamides

While the historical successes of beta-blockers and local anesthetics are undeniable, the therapeutic potential of the N-substituted propanamide scaffold is far from exhausted. Recent research has unveiled a wealth of new biological activities, positioning this versatile core at the forefront of modern drug discovery.

Oncology: A New Weapon in the Fight Against Cancer

A growing body of evidence highlights the potential of N-substituted propanamides as anticancer agents. Novel derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[1][8][15] For instance, certain quinoxaline-containing propanamides have demonstrated significant cytotoxicity, with IC₅₀ values in the low micromolar range.[1][15]

Table 1: Anticancer Activity of Novel N-Substituted Propanamides

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6k MCF-7 (Breast)6.93 ± 0.4[1]
6k HCT-116 (Colon)10.88 ± 0.8[1]
103 Ovarian Cancer0.033[8]
115 Ovarian Cancer0.021[8]
Central Nervous System (CNS) Disorders: Targeting the Brain

The ability of small molecules to cross the blood-brain barrier makes N-substituted propanamides attractive candidates for the treatment of CNS disorders. Recent studies have explored their potential as anticonvulsants, with some derivatives showing promising activity in animal models of epilepsy.[2][16]

Antimicrobial Agents: A Continuing Battle

The emergence of antibiotic resistance has created an urgent need for new antimicrobial agents. N-substituted propanamides have been investigated for their antibacterial and antifungal properties, with some derivatives exhibiting promising minimum inhibitory concentrations (MIC) against various pathogens.[17][18]

Table 2: Antimicrobial Activity of N-Substituted Propanamides

Compound ClassMicroorganismMIC (µg/mL)Reference
BenzamidesS. aureus6.25 - 50[18]
ChloroacetamidesS. aureus (MRSA)3.9 - 125[17]

Conclusion: An Enduring Legacy and a Bright Future

From their serendipitous discovery to their rational design in modern drug discovery programs, N-substituted propanamides have carved an indelible mark on the landscape of medicine. The versatility of this chemical scaffold, coupled with our ever-expanding understanding of its structure-activity relationships and biological targets, ensures that it will remain a cornerstone of therapeutic innovation for years to come. As researchers continue to explore the vast chemical space surrounding the propanamide core, we can anticipate the emergence of new and improved drugs that will address some of the most pressing medical challenges of our time.

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Propanamide Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propanamide derivatives have emerged as a versatile and highly promising class of molecules in modern drug discovery. Characterized by a core propanamide structural motif, these compounds have demonstrated significant potential as potent and selective modulators of a diverse array of biological targets implicated in a wide range of pathologies, from oncology to neurodegenerative disorders and inflammatory conditions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of propanamide derivatives. We will delve into the molecular mechanisms of action, present quantitative bioactivity data, detail robust experimental protocols for target validation, and visualize the complex signaling pathways involved. This guide is designed to serve as an essential resource for advancing the rational design and development of next-generation therapeutics based on the propanamide scaffold.

Introduction: The Rise of the Propanamide Scaffold in Medicinal Chemistry

The propanamide moiety, with its characteristic CH3CH2C(=O)N structure, offers a unique combination of chemical stability, synthetic tractability, and the ability to participate in crucial hydrogen bonding interactions within protein active sites.[1] This has made it a privileged scaffold in medicinal chemistry, enabling the development of a multitude of derivatives with finely tuned pharmacological properties.[2] The versatility of the propanamide core allows for extensive structural modifications, giving rise to compounds that can act as enzyme inhibitors, receptor antagonists, and even protein degraders.[3] This guide will explore some of the most significant and well-validated therapeutic targets for this promising class of compounds.

Histone Deacetylases (HDACs): Epigenetic Regulation as a Therapeutic Strategy

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[4] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[6][7] Propanamide derivatives, particularly those incorporating a zinc-binding group (ZBG) like a hydroxamic acid, have been successfully developed as potent HDAC inhibitors (HDACis).[8][9]

Mechanism of Action of Propanamide-Based HDAC Inhibitors

The canonical structure of an HDAC inhibitor consists of three key components: a cap group that interacts with the surface of the enzyme's active site, a linker region (often incorporating the propanamide backbone), and a zinc-binding group that chelates the essential Zn2+ ion in the catalytic domain.[8][10] By blocking the deacetylase activity of HDACs, these inhibitors induce a state of hyperacetylation.[11]

This has two major downstream consequences:

  • Chromatin Relaxation: Increased acetylation of histone tails neutralizes their positive charge, weakening their interaction with negatively charged DNA. This leads to a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressors like p21 and p53.[4][11]

  • Non-Histone Protein Regulation: HDACs also deacetylate a wide range of non-histone proteins involved in crucial cellular processes. Inhibition of HDACs can lead to the hyperacetylation and altered function of proteins involved in cell cycle regulation, DNA damage repair, and apoptosis.[12]

The culmination of these effects is the induction of cell cycle arrest, differentiation, and ultimately, apoptosis in cancer cells, while normal cells are comparatively less affected.[4][5]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Outcomes DNA DNA Histones Histone Proteins Chromatin_Closed Condensed Chromatin (Gene Silencing) Histones->Chromatin_Closed Deacetylation Chromatin_Open Relaxed Chromatin (Gene Transcription) Chromatin_Closed->Chromatin_Open Acetylation TSG Tumor Suppressor Genes (e.g., p21, p53) Chromatin_Open->TSG Enables Transcription HDAC HDAC Enzyme HDAC->Histones Removes Acetyl Groups HAT HAT Enzyme HAT->Histones Adds Acetyl Groups Propanamide_HDACi Propanamide-based HDAC Inhibitor Propanamide_HDACi->HDAC Inhibits CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Mechanism of Propanamide-based HDAC Inhibition.

Quantitative Bioactivity of Propanamide-Based HDAC Inhibitors

The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the activity of representative propanamide derivatives against various HDAC isoforms. Isoform selectivity is a key goal in modern HDAC inhibitor development to minimize off-target effects.

Compound IDTarget HDAC Isoform(s)IC50 (µM)Reference
7j (Benzamide derivative) HDAC10.65[8]
HDAC20.78[8]
HDAC31.70[8]
IVa (Sulfonamide derivative) Colon Cancer Cells (LS-174T)0.37[13]
IVb (Sulfonamide derivative) Colon Cancer Cells (LS-174T)0.44[13]
Vorinostat (SAHA) Pan-HDAC (Classes I, II, IV)~0.05-0.1[4]
Entinostat (MS-275) HDAC10.93[8]
HDAC20.95[8]
HDAC31.8[8]
Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol describes a common method for determining the in vitro inhibitory activity of propanamide derivatives against HDAC enzymes using a fluorogenic substrate.[14][15]

2.3.1. Principle

This assay utilizes a substrate, such as Boc-Lys(Ac)-AMC, which is non-fluorescent. In the presence of HDAC activity, the acetyl group is removed from the lysine residue. Subsequent addition of a developer solution (containing a protease like trypsin) cleaves the deacetylated substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the HDAC activity.[14][15]

2.3.2. Materials

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC (e.g., 50 µM stock in DMSO)

  • Developer Solution (e.g., Trypsin in assay buffer, with Trichostatin A to stop the HDAC reaction)

  • Test Compounds (Propanamide derivatives, serial dilutions in DMSO)

  • Positive Control Inhibitor (e.g., Trichostatin A or SAHA)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

2.3.3. Step-by-Step Methodology

  • Reagent Preparation: Prepare serial dilutions of the propanamide test compounds and the positive control inhibitor in HDAC Assay Buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Add 25 µL of HDAC Assay Buffer to all wells.

    • Add 5 µL of the diluted test compounds, positive control, or vehicle (for no-inhibitor and no-enzyme controls) to the appropriate wells.

  • Enzyme Addition:

    • Prepare a working solution of the recombinant HDAC enzyme in cold assay buffer.

    • Add 20 µL of the enzyme solution to all wells except the "no-enzyme" control wells. Add 20 µL of assay buffer to the no-enzyme control wells.

    • Mix gently and incubate the plate at 37°C for 30 minutes.

  • Substrate Addition:

    • Add 50 µL of the fluorogenic substrate solution to all wells.

    • Mix gently and incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Development:

    • Add 50 µL of Developer Solution to all wells. This stops the HDAC reaction and initiates the fluorescent signal generation.

    • Incubate at room temperature for 15-20 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Poly(ADP-ribose) Polymerases (PARPs): Exploiting DNA Repair Deficiencies

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular responses to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[16][17] PARP1, the most abundant member, detects SSBs and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair factors.[17][18]

Inhibition of PARP has emerged as a powerful anti-cancer strategy based on the concept of "synthetic lethality".[14][19] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and collapse replication forks, leading to the formation of DSBs.[20] Since the HR pathway is non-functional, these cells are unable to repair the DSBs, resulting in genomic instability and cell death.[3][21] Normal cells, with a functional HR pathway, can tolerate PARP inhibition.

Mechanism of Action of Propanamide-Based PARP Inhibitors

Many potent PARP inhibitors, including the FDA-approved drug Olaparib, are structurally related to propanamide derivatives.[7][13] They function as NAD+ mimics, containing a nicotinamide-like moiety (often a benzamide) that competes with the natural substrate NAD+ for the catalytic site of PARP enzymes.[21][22] This competitive inhibition prevents the synthesis of PAR chains, thereby blocking the recruitment of the DNA repair machinery to sites of SSBs.[20]

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping."[23] The inhibitor binds to the PARP enzyme while it is associated with DNA, creating a stable PARP-DNA complex. These trapped complexes are cytotoxic, as they obstruct DNA replication and transcription, further contributing to the formation of lethal DSBs.[23]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_outcomes Cellular Outcomes SSB Single-Strand Break (SSB) PARP_Enzyme PARP Enzyme SSB->PARP_Enzyme Activates DSB Double-Strand Break (DSB) SSB->DSB Leads to (if unrepaired) BER Base Excision Repair (BER) PARP_Enzyme->BER Recruits Repair Proteins Cell_Survival DNA Repair & Cell Survival BER->Cell_Survival HR Homologous Recombination (HR) (Functional in Normal Cells) DSB->HR Repaired by HR_Deficient Homologous Recombination (HR) (Deficient in BRCA-mutant Cancer) DSB->HR_Deficient Cannot be repaired by HR->Cell_Survival Cell_Death Genomic Instability & Apoptosis HR_Deficient->Cell_Death Propanamide_PARPi Propanamide-based PARP Inhibitor Propanamide_PARPi->PARP_Enzyme Inhibits & Traps

Caption: Synthetic lethality via PARP inhibition in HR-deficient cells.

Quantitative Bioactivity of Propanamide-Based PARP Inhibitors

The clinical success of Olaparib has spurred the development of numerous PARP inhibitors. The table below shows the inhibitory concentrations for Olaparib and other relevant compounds.

Compound IDTarget PARP Isoform(s)IC50 (nM)Reference
Olaparib PARP11.4 - 5[2][24]
PARP21[2]
Veliparib PARP15[25]
PARP22[25]
Rucaparib PARP11.4[25]
Talazoparib PARP10.57[3]
PARP20.3[3]
Experimental Protocol: Colorimetric PARP Activity Assay

This protocol outlines a colorimetric ELISA-based method to measure PARP activity and its inhibition by propanamide derivatives.[26]

3.3.1. Principle

Histone proteins, which are substrates for PARP, are pre-coated onto a microplate. The PARP enzyme is added along with a biotinylated NAD+ substrate. Active PARP will cleave the biotinylated NAD+ and covalently attach chains of biotinylated poly(ADP-ribose) to the coated histones. The amount of incorporated biotin is then detected using Streptavidin-HRP and a colorimetric HRP substrate (e.g., TMB). The color intensity is proportional to PARP activity.[26]

3.3.2. Materials

  • Histone-coated 96-well microplate

  • Recombinant human PARP1 enzyme

  • PARP Assay Buffer

  • Biotinylated NAD+

  • Activated DNA (to stimulate PARP activity)

  • Test Compounds (Propanamide derivatives, serial dilutions)

  • Positive Control Inhibitor (e.g., Olaparib or 3-Aminobenzamide)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 1 M H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

3.3.3. Step-by-Step Methodology

  • Reagent Preparation: Prepare serial dilutions of test compounds and positive control in PARP Assay Buffer.

  • Assay Reaction:

    • To each well of the histone-coated plate, add 25 µL of the PARP reaction cocktail (containing Assay Buffer, Activated DNA, and Biotinylated NAD+).

    • Add 5 µL of diluted test compounds, positive control, or vehicle control.

    • Initiate the reaction by adding 20 µL of diluted PARP1 enzyme solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Washing:

    • Aspirate the contents of the wells and wash the plate 3-4 times with 200 µL of Wash Buffer per well.

  • Streptavidin-HRP Incubation:

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate at room temperature for 60 minutes.

  • Washing:

    • Repeat the washing step as described in step 3.

  • Color Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate at room temperature for 15-30 minutes, or until sufficient color develops. Protect the plate from light.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement:

    • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) control from all other readings.

    • Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

(Guide to be continued with sections on Androgen Receptor Degraders, COX-2 Inhibitors, and other emerging targets.)

References

  • A Review of PARP Inhibitors in Clinical Development. (n.d.). American Society of Clinical Oncology. Retrieved from [Link]

  • PARP Inhibitors in Cancer Therapy: Promise, Progress and Puzzles. (2011). Cell. Retrieved from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved from [Link]

  • PARPs and the DNA damage response. (2012). Carcinogenesis. Retrieved from [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2011). Journal of Biomedicine and Biotechnology. Retrieved from [Link]

  • Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. (2009). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. (2015). Nature Reviews Molecular Cell Biology. Retrieved from [Link]

  • PARP-1 and its associated nucleases in DNA damage response. (2019). DNA Repair. Retrieved from [Link]

  • Current HDAC Inhibitors in Clinical Trials. (2022). CHIMIA. Retrieved from [Link]

  • Rapid Detection and Signaling of DNA Damage by PARP-1. (2021). Trends in Biochemical Sciences. Retrieved from [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. Retrieved from [Link]

  • PARP Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Synthesis methods of histone deacetylase inhibitors (hdacis). (n.d.). Google Patents.
  • Novel amide derivatives as inhibitors of histone deacetylase: design, synthesis and SAR. (2009). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Olaparib. (n.d.). Wikipedia. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. (2022). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]

  • Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. (2014). Molecular and Cellular Pharmacology. Retrieved from [Link]

  • Structure activity relationships in vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of Cyclic amide/imide-bearing Hydroxamic Acid Derivatives as Class-Selective Histone Deacetylase (HDAC) Inhibitors. (2007). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action. (2007). Oncogene. Retrieved from [Link]

  • Histone deacetylase inhibitors: biology and mechanism of action. (2007). Journal of the National Cancer Institute. Monographs. Retrieved from [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Olaparib. (2024). Proteopedia. Retrieved from [Link]

  • Propanamide. (n.d.). Wikipedia. Retrieved from [Link]

  • 7KK4: Structure of the catalytic domain of PARP1 in complex with olaparib. (2021). RCSB PDB. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2017). Molecules. Retrieved from [Link]

  • Chemical structures and known PARP activities of clinical PARP... (n.d.). ResearchGate. Retrieved from [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (2019). Cancer Drug Resistance. Retrieved from [Link]

  • Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. (2022). Cancer Science. Retrieved from [Link]

  • What are PARP inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Mechanism of PARP inhibitor resistance and potential overcoming strategies. (2022). Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • How PARP inhibitors (PARPi) work. (2022). YouTube. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 3-Amino-N-cyclopentylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Amino-N-cyclopentylpropanamide hydrochloride. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis is achieved through a robust two-step process commencing with a Michael addition reaction between cyclopentylamine and acrylamide, followed by the formation of the hydrochloride salt. This guide offers a detailed, step-by-step methodology, explains the chemical principles behind the procedure, and includes essential safety and handling information.

Introduction and Scientific Background

This compound is a substituted propanamide derivative. The core structure, featuring a flexible propanamide linker, a secondary amino group, and a lipophilic cyclopentyl moiety, makes it a potentially valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science research. The primary amino group and the amide functionality offer multiple points for further chemical modification.

The synthetic strategy detailed herein is predicated on a well-established and highly efficient reaction: the aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this protocol, cyclopentylamine acts as the nucleophile, adding to the electron-deficient β-carbon of acrylamide to form the desired 3-(cyclopentylamino)propanamide intermediate.[1][2] The reaction is typically clean and proceeds with high atom economy. The final step involves the conversion of the resulting secondary amine to its hydrochloride salt to improve stability, crystallinity, and handling properties. This is a standard procedure in pharmaceutical chemistry for the isolation and formulation of amine-containing compounds.[3][4][5]

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct stages:

  • Aza-Michael Addition: Formation of the free base, 3-(Cyclopentylamino)propanamide.

  • Salt Formation: Conversion of the free base to its hydrochloride salt.

The overall reaction is depicted below:

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product Cyclopentylamine Cyclopentylamine FreeBase 3-(Cyclopentylamino)propanamide Cyclopentylamine->FreeBase + Acrylamide (Michael Addition) Acrylamide Acrylamide HCl Hydrogen Chloride Product 3-Amino-N-cyclopentylpropanamide Hydrochloride FreeBase->Product + HCl (Salt Formation)

Caption: Overall reaction scheme for the synthesis.

The mechanism of the Michael addition involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclopentylamine onto the β-carbon of the acrylamide molecule. The resulting enolate intermediate is then protonated by a proton source (often the amine salt or solvent) to yield the final 3-(cyclopentylamino)propanamide product.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplierNotes
CyclopentylamineC₅H₁₁N85.15≥99%Sigma-AldrichCorrosive, Flammable Liquid[6]
AcrylamideC₃H₅NO71.08≥99%Sigma-AldrichToxic, Carcinogen
Isopropanol (IPA)C₃H₈O60.10Anhydrous, ≥99.5%Fisher ScientificFlammable
Acetyl ChlorideC₂H₃ClO78.50≥99%Sigma-AldrichCorrosive, Lachrymator
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher ScientificExtremely Flammable
Deionized WaterH₂O18.02N/AIn-house
Anhydrous Sodium SulfateNa₂SO₄142.04GranularVWR
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

Experimental Protocol

PART A: Synthesis of 3-(Cyclopentylamino)propanamide (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acrylamide (7.11 g, 0.10 mol). Dissolve the acrylamide in 50 mL of isopropanol.

    • Expert Insight: Isopropanol is chosen as the solvent due to its ability to dissolve both the reactant and product, and its appropriate boiling point for moderate heating if required. Water can also be used, but IPA simplifies the subsequent drying and solvent removal steps.

  • Addition of Amine: In a separate beaker, dissolve cyclopentylamine (8.52 g, 10.7 mL, 0.10 mol) in 20 mL of isopropanol. Transfer this solution to a dropping funnel.

  • Michael Addition: Add the cyclopentylamine solution dropwise to the stirring acrylamide solution over 30 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 16-24 hours.

    • Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The disappearance of the starting materials indicates the completion of the reaction.

  • Solvent Removal: Once the reaction is complete, remove the isopropanol under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

PART B: Formation and Isolation of Hydrochloride Salt
  • Preparation of HCl Solution: In a 100 mL flask cooled in an ice-water bath, add 50 mL of anhydrous isopropanol. Under stirring, slowly add acetyl chloride (7.85 g, 7.1 mL, 0.10 mol) dropwise. This in situ reaction generates a solution of anhydrous hydrogen chloride in isopropanol.[3]

    • Causality Explained: Generating HCl in situ from acetyl chloride and an alcohol is a common and effective method for obtaining an anhydrous acidic solution, which is crucial for precipitating a clean, non-hygroscopic salt. Direct use of aqueous HCl would introduce water, potentially making the product an oil or difficult to crystallize.

  • Salt Formation: Dissolve the crude 3-(cyclopentylamino)propanamide from Part A in 30 mL of anhydrous isopropanol. Slowly add this solution to the stirring, chilled isopropanolic HCl solution.

  • Crystallization: A white precipitate of this compound should form almost immediately. Continue stirring the slurry in the ice bath for an additional 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with two portions of cold (0-5°C) anhydrous diethyl ether (2 x 20 mL) to remove any residual impurities and excess HCl. Dry the white solid under vacuum at 40-50°C to a constant weight.

    • Expected Yield: 75-85%.

    • Expected Appearance: White to off-white crystalline solid.

Workflow Visualization

G start Start: Reagents dissolve_acrylamide Dissolve Acrylamide in Isopropanol start->dissolve_acrylamide add_amine Dropwise Addition of Cyclopentylamine Solution dissolve_acrylamide->add_amine stir Stir at Room Temperature (16-24h) add_amine->stir monitor Monitor by TLC stir->monitor rotoevap Remove Solvent via Rotary Evaporation monitor->rotoevap Reaction Complete crude_product Crude Free Base rotoevap->crude_product dissolve_crude Dissolve Crude Base in Isopropanol crude_product->dissolve_crude prepare_hcl Prepare Anhydrous HCl in Isopropanol precipitate Add Base Solution to Acid Solution @ 0°C prepare_hcl->precipitate dissolve_crude->precipitate crystallize Stir in Ice Bath (1-2h) precipitate->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry final_product Final Product: 3-Amino-N-cyclopentylpropanamide HCl dry->final_product

Caption: Step-by-step experimental workflow diagram.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecular structure.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., N-H stretch of the ammonium salt, C=O stretch of the amide).

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent free base.

  • Melting Point: To assess the purity of the final product.

Safety and Handling

  • Acrylamide: Is a known neurotoxin and suspected human carcinogen. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin.

  • Cyclopentylamine: Is a corrosive and flammable liquid.[6] It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

  • Acetyl Chloride: Is highly corrosive and a lachrymator. It reacts violently with water. All operations should be conducted in a fume hood over a secondary containment tray.

  • Solvents: Isopropanol and diethyl ether are flammable. Ensure all heating is done using spark-proof heating mantles and that no open flames are present in the laboratory.

All waste materials should be disposed of in accordance with local environmental and safety regulations.

References

  • Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.
  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. CN109206778A.
  • Google Patents. (n.d.). 3-substituted cyclopentylamine derivatives. WO2015022038A1.
  • European Patent Office. (2019). PREPARATION METHOD FOR (1R,3S)-3-AMINO-1-CYCLOPENTANOL AND SALTS THEREOF. EP 3845518 A1. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. CN102503849B.
  • Pérez-García, L., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(5), 3095-3100. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. US20140206867A1.
  • Štefane, B., & Požgan, F. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentylamine. PubChem Compound Summary for CID 2906. Retrieved from [Link]

  • Google Patents. (n.d.). 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method. CN103396332A.
  • Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides. EP0135429A1.
  • Google Patents. (n.d.). Preparation method of 3-amino-2, 2-dimethylpropionamide. CN102477002B.
  • ACS Publications. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

  • Bassyouni, F. A., et al. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 12(12), 2607-2619. Retrieved from [Link]

  • ResearchGate. (2004). Acrylamide in the Baylis−Hillman Reaction: Expanded Reaction Scope and the Unexpected Superiority of DABCO over More Basic Tertiary Amine Catalysts. Retrieved from [Link]

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A Comprehensive Guide to the Analytical Characterization of 3-Amino-N-cyclopentylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a comprehensive suite of analytical methods for the robust characterization of 3-Amino-N-cyclopentylpropanamide hydrochloride, an organic compound featuring a primary amine, a secondary amide, and a hydrochloride salt. Ensuring the identity, purity, and quality of such active pharmaceutical ingredients (APIs) is paramount in drug development and manufacturing. This document details a multi-faceted analytical strategy, employing orthogonal techniques to deliver a complete profile of the molecule. We present detailed, step-by-step protocols for spectroscopic identification (FTIR, NMR, MS), chromatographic separation for purity and assay (HPLC-UV), titrimetric assays for content and counter-ion determination, and solid-state characterization (DSC, TGA, PXRD). The causality behind experimental choices is explained, empowering researchers to not only execute the methods but also to understand, adapt, and troubleshoot them.

Introduction and Analytical Strategy

This compound is a small molecule whose structure necessitates a range of analytical techniques for full characterization. The presence of a basic primary amine and a neutral secondary amide within the same structure, along with the hydrochloride salt form, presents specific analytical challenges, such as potential peak tailing in chromatography and the need to quantify the chloride counter-ion.

A robust analytical strategy relies on the principle of orthogonality, where different methods with distinct chemical principles are used to assess the same quality attributes. This approach provides a high degree of confidence in the analytical results. For instance, identity is confirmed by comparing results from vibrational spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). Similarly, the API content (assay) is determined using both a separation-based technique like HPLC and a classical method like non-aqueous titration.

The overall workflow for comprehensive characterization is outlined below.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Assay (Content) cluster_3 Physicochemical Properties ID_NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation ID_FTIR FTIR Spectroscopy - Functional Group Analysis ID_MS Mass Spectrometry - Molecular Weight - Fragmentation ID_Cl Chloride Test (USP <191>) - Counter-ion ID Purity_HPLC HPLC-UV (RP) - Related Substances - Degradants Purity_GC Headspace GC-FID - Residual Solvents Assay_HPLC HPLC-UV (RP) - Quantification vs. Standard Assay_Titration Non-Aqueous Titration - Total Basic Content Assay_Ion Ion Chromatography - Chloride Content Phys_DSC DSC - Melting Point - Polymorphism Phys_TGA TGA - Thermal Stability - Solvates Phys_PXRD PXRD - Crystalline Form API_Sample API Sample: 3-Amino-N-cyclopentylpropanamide Hydrochloride API_Sample->ID_NMR Identification API_Sample->ID_FTIR Identification API_Sample->ID_MS Identification API_Sample->ID_Cl Identification API_Sample->Purity_HPLC Purity API_Sample->Purity_GC Purity API_Sample->Assay_HPLC Assay API_Sample->Assay_Titration Assay API_Sample->Assay_Ion Assay API_Sample->Phys_DSC Properties API_Sample->Phys_TGA Properties API_Sample->Phys_PXRD Properties Impurity_Logic Impurity Unknown Peak in HPLC LCMS LC-MS Analysis Impurity->LCMS Determine m/z Synthesis Review Synthesis Route - Starting Materials - Intermediates - By-products LCMS->Synthesis Compare Mass Degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) LCMS->Degradation Compare Mass Isolation Preparative HPLC - Isolate Impurity LCMS->Isolation If structure unknown ID Impurity Structure Identified Synthesis->ID Process Impurity Degradation->ID Degradation Product NMR NMR Spectroscopy - Structural Elucidation Isolation->NMR NMR->ID Novel Impurity

Application Note: A Robust HPLC Method for the Analysis of 3-Amino-N-cyclopentylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-N-cyclopentylpropanamide hydrochloride. Due to the non-chromophoric nature of this aliphatic amine, this guide focuses on a reversed-phase HPLC method coupled with Evaporative Light Scattering Detection (ELSD). We will delve into the rationale behind the selection of chromatographic conditions, provide a detailed analytical protocol, and outline a robust method validation strategy. Furthermore, a protocol for conducting forced degradation studies is included to establish the stability-indicating properties of the method, a critical aspect in pharmaceutical development.

Introduction: The Analytical Challenge

This compound is a small molecule of interest in pharmaceutical research. Its chemical structure, characterized by a primary amine, a secondary amide, and a cyclopentyl group, presents a unique analytical challenge. The molecule lacks a significant chromophore, rendering standard UV-Vis detection methods largely ineffective for sensitive quantification.[1][2] Therefore, a more universal detection technique is required. This application note addresses this challenge by employing an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-volatile analytes without a UV-absorbing moiety and is compatible with gradient elution.[3][4]

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₇ClN₂O

  • Molecular Weight: 192.69 g/mol

  • Predicted pKa: The primary amine is predicted to have a pKa in the range of 9-10.5, making it basic.

  • Solubility: As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents.

  • UV Absorbance: Lacks a significant chromophore; UV absorbance is expected to be minimal and at low wavelengths (<220 nm), making quantification by UV detection unreliable.[5]

HPLC Method Development: A Strategic Approach

The development of a robust and reliable HPLC method requires a systematic approach, considering the physicochemical properties of the analyte. The following sections detail the selection and optimization of the chromatographic parameters.

Column Selection

A reversed-phase C18 column is a versatile and common starting point for the separation of small molecules.[6] For a basic compound like 3-Amino-N-cyclopentylpropanamide, a high-purity silica-based C18 column is recommended to minimize peak tailing caused by interactions between the basic amine and residual acidic silanol groups on the stationary phase.

Mobile Phase Selection and Optimization

Given the basic nature of the analyte, controlling the pH of the mobile phase is crucial for achieving good peak shape and retention.

  • Aqueous Phase: A low pH mobile phase (e.g., pH 2.5-3.5) will ensure the primary amine is fully protonated, reducing its interaction with silanol groups and improving peak symmetry. A buffer such as 0.1% formic acid or trifluoroacetic acid (TFA) in water is a suitable choice.

  • Organic Phase: Acetonitrile is a common choice for the organic modifier in reversed-phase HPLC due to its low viscosity and UV cutoff. Methanol is an alternative that can offer different selectivity.

  • Gradient Elution: A gradient elution is employed to ensure the elution of the analyte with a good peak shape in a reasonable time and to facilitate the elution of any potential impurities with different polarities.

Detection Method: Evaporative Light Scattering Detector (ELSD)

As previously mentioned, the lack of a chromophore in this compound necessitates an alternative to UV detection. An ELSD is an excellent choice for this application.[2][3] The principle of ELSD involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. This provides a response proportional to the mass of the analyte.[3]

Diagram of the HPLC Method Development Workflow:

method_development cluster_analyte Analyte Characterization cluster_hplc HPLC System cluster_validation Method Validation A 3-Amino-N-cyclopentylpropanamide HCl (Basic, Non-chromophoric) B Column Selection (Reversed-Phase C18) A->B Physicochemical Properties C Mobile Phase Optimization (Low pH, Gradient Elution) B->C Separation D Detector Selection (ELSD) C->D Detection E Specificity, Linearity, Accuracy, Precision, Robustness D->E Quantification

Caption: Workflow for the HPLC method development of this compound.

Detailed HPLC Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow 1.5 SLM (Nitrogen)

Method Validation

A comprehensive validation of the analytical method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by analyzing placebo samples and stressed samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the data should be analyzed by linear regression.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Forced Degradation Studies: A Stability-Indicating Method

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[7][8] The goal is to induce degradation of the drug substance to a level of 5-20% to identify potential degradation products and ensure they are well-separated from the main peak.[7][9]

Diagram of the Forced Degradation Study Workflow:

forced_degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidative Degradation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80°C, solid state) D->F E Photolytic Degradation (ICH Q1B guidelines) E->F G HPLC-ELSD Analysis (Developed Method) F->G H Peak Purity Analysis (e.g., with DAD or MS) G->H I Mass Balance Calculation G->I

Caption: Workflow for the forced degradation study of this compound.

Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). After heating, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH. Dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for a specified period. After heating, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl. Dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 80 °C) in a calibrated oven for a specified period. After exposure, dissolve the sample in a suitable solvent and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Data Presentation

Table 1: System Suitability Test (SST) Parameters

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
% RSD of Peak Area≤ 2.0% (for n=6)
% RSD of Retention Time≤ 1.0% (for n=6)

Table 2: Example Linearity Data

Concentration (µg/mL)Peak Area (Response)
1015,234
2538,123
5075,987
100151,543
200302,112
Correlation Coefficient (r²) ≥ 0.999

Conclusion

This application note provides a robust and reliable HPLC method for the analysis of this compound, a non-chromophoric compound. The use of a reversed-phase C18 column with a low pH mobile phase and ELSD detection offers excellent selectivity and sensitivity. The detailed protocols for method validation and forced degradation studies provide a comprehensive framework for ensuring the method is suitable for its intended use in a regulated environment. This approach can be adapted for the analysis of other aliphatic amines and non-chromophoric compounds in pharmaceutical development.

References

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Pharma Beginners. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho. [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]

  • Steps involved in HPLC Method Development. (2015). Asian Journal of Pharmaceutical Research. [Link]

  • HPLC analytical Method development: an overview. (2025). PharmaCores. [Link]

  • Forced Degradation Testing. (n.d.). SGS Denmark. [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. (n.d.). Shodex HPLC Columns. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Evaporative light scattering detector. (n.d.). In Wikipedia. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.). Lab Manager. [Link]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2018). ResearchGate. [Link]

  • 1260 Infinity III Evaporative Light Scattering Detector (ELSD). (n.d.). Agilent. [Link]

  • An investigation into detector limitations using evaporative light-scattering detectors for pharmaceutical applications. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • UV-visible spectra of (a) primary amides and (b) secondary amides; (c)... (2016). ResearchGate. [Link]

  • Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. (2013). Molecules. [Link]

  • Ch20: Spectroscopy Analysis : Amides. (n.d.). University of Calgary. [Link]

  • Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan. (1998). Analytica Chimica Acta. [Link]

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Mastering Structural Elucidation: An Application Guide to NMR Spectroscopy of N-Cyclopentylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Structural Nuances of N-Cyclopentylpropanamide Derivatives

In the landscape of modern drug discovery and development, N-cyclopentylpropanamide derivatives represent a scaffold of significant interest. Their diverse pharmacological activities necessitate a profound understanding of their three-dimensional structure, conformational dynamics, and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for unequivocally elucidating the intricate structural details of these molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of NMR spectroscopy to the study of N-cyclopentylpropanamide derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and validated approach to structural characterization.

Core Principles: Decoding the NMR Signature of N-Cyclopentylpropanamide

The NMR spectrum of an N-cyclopentylpropanamide derivative is a rich tapestry of information, with each signal providing clues to the molecular architecture. A thorough interpretation requires an appreciation of several key phenomena, most notably the restricted rotation around the amide C-N bond and the conformational flexibility of the cyclopentyl ring.

The Amide Bond: A Restricted Rotational Landscape

A fundamental characteristic of amides is the partial double bond character of the C-N bond, arising from resonance delocalization of the nitrogen lone pair.[1] This restricted rotation can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if free rotation were present.[1] This phenomenon is often temperature-dependent; at higher temperatures, the increased rotational energy can lead to coalescence of these signals.[1] Understanding and analyzing this dynamic process is crucial for a complete structural assignment.

The Cyclopentyl Moiety: Conformational Dynamics

The cyclopentyl ring is not a static, planar entity. It exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms. The precise conformation and the rate of interconversion can influence the chemical shifts and coupling constants of the cyclopentyl protons and carbons. A detailed analysis of the multiplicity and coupling patterns within the cyclopentyl region of the spectrum can provide valuable insights into the predominant conformation in solution.

Predictive NMR Analysis of N-Cyclopentylpropanamide

While experimental data is the ultimate arbiter of structure, predictive models and data from analogous structures provide a crucial starting point for spectral assignment.

Expected Chemical Shift Ranges

Based on established principles of NMR spectroscopy and data from related structures, we can anticipate the approximate chemical shift regions for the key protons and carbons in N-cyclopentylpropanamide.

Group Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Rationale
NH 5.0 - 8.5-The amide proton is typically deshielded due to the electronegativity of the adjacent nitrogen and carbonyl group, and its chemical shift is highly sensitive to solvent and concentration due to hydrogen bonding.[2]
CH (cyclopentyl, attached to N) 3.8 - 4.550 - 60The methine proton and carbon are directly attached to the electronegative nitrogen atom, leading to a downfield shift.
CH₂ (cyclopentyl) 1.3 - 2.020 - 40These aliphatic protons and carbons reside in a range typical for cycloalkanes. The specific shifts will be influenced by their diastereotopic relationship and the ring's conformation.[3]
CH₂ (propanamide, α to C=O) 2.0 - 2.535 - 45The methylene group adjacent to the carbonyl is deshielded by the electron-withdrawing nature of the carbonyl group.
CH₃ (propanamide) 0.9 - 1.210 - 15The terminal methyl group is in a typical aliphatic region.
C=O (amide) -170 - 180The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom.

Note: These are approximate ranges and can be influenced by the solvent, temperature, and the presence of other functional groups in derivatives.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure the acquisition of high-quality, reproducible NMR data for N-cyclopentylpropanamide derivatives.

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for routine one-dimensional NMR analysis.

Materials:

  • N-cyclopentylpropanamide derivative (5-25 mg for ¹H, 50-100 mg for ¹³C)[4]

  • High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the N-cyclopentylpropanamide derivative directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical as it can influence chemical shifts, particularly for the NH proton.

  • Dissolution: Gently vortex the sample until the solid is completely dissolved. If the sample is not readily soluble, gentle warming or sonication may be employed.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube.

  • Final Checks: Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in the pipette.

Workflow for NMR Sample Preparation

G Figure 1: Workflow for NMR Sample Preparation cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) add_solvent 2. Add Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire NMR Spectra transfer->acquire Ready for Analysis process 6. Process Data (FT, Phasing, Baseline Correction) acquire->process analyze 7. Analyze and Interpret Spectra process->analyze

Caption: A streamlined workflow for preparing N-cyclopentylpropanamide derivative samples for NMR analysis.

Protocol 2: Variable Temperature (VT) NMR for Studying Amide Bond Rotation

This protocol is essential for investigating the dynamic nature of the amide bond.

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the chosen solvent has a suitable temperature range (e.g., d₈-toluene for low temperatures, DMSO-d₆ for high temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Temperature Increments: Gradually increase or decrease the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

  • Analysis: Analyze the changes in the chemical shifts and line shapes of the signals corresponding to the protons near the amide bond. Look for the coalescence of signals, which indicates the temperature at which the rate of rotation becomes fast on the NMR timescale.

Advanced NMR Techniques for Unambiguous Structural Elucidation

For complex derivatives or to resolve signal overlap, two-dimensional (2D) NMR techniques are indispensable.

¹H-¹H COSY (Correlation Spectroscopy)

This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In N-cyclopentylpropanamide, COSY is invaluable for:

  • Tracing the Propanamide Chain: Identifying the coupling between the α-CH₂ and the terminal CH₃ protons.

  • Mapping the Cyclopentyl Ring: Establishing the connectivity between the methine proton (CH-N) and the adjacent methylene protons, and subsequently mapping the entire spin system of the ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is a powerful tool for:

  • Assigning Carbon Signals: Unambiguously assigning the ¹³C chemical shifts based on the already assigned ¹H spectrum.

  • Resolving Overlap: Differentiating between overlapping proton signals by spreading them out in the carbon dimension.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for:

  • Connecting Fragments: Establishing the connectivity between the propanamide and cyclopentyl moieties by observing correlations between the NH or CH-N protons and the carbonyl carbon, and between the α-CH₂ protons and the cyclopentyl methine carbon.

  • Confirming Assignments: Providing redundant information to confirm the assignments made from COSY and HSQC.

Logical Flow for 2D NMR-Based Structure Elucidation

G Figure 2: 2D NMR Strategy start Start: 1D ¹H and ¹³C Spectra cosy ¹H-¹H COSY (H-H Connectivity) start->cosy hsqc ¹H-¹³C HSQC (Direct C-H Correlation) start->hsqc cosy->hsqc Assign Protons hmbc ¹H-¹³C HMBC (Long-Range C-H Correlation) cosy->hmbc hsqc->hmbc Assign Carbons structure Final Structure Elucidation hmbc->structure Connect Fragments

Caption: A logical workflow for employing 2D NMR techniques for the structural elucidation of N-cyclopentylpropanamide derivatives.

Conclusion: A Robust Framework for Structural Insight

The application of NMR spectroscopy to the study of N-cyclopentylpropanamide derivatives is a multifaceted endeavor that requires a blend of sound experimental technique and a deep understanding of the underlying physical principles. By employing a systematic approach that begins with predictive analysis and progresses through meticulous 1D and 2D NMR experiments, researchers can confidently elucidate the structure and conformational dynamics of these important molecules. The protocols and workflows presented in this guide provide a self-validating framework for obtaining high-quality, reliable data, thereby accelerating the pace of research and development in this critical area of medicinal chemistry.

References

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  • Nanalysis Corp. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

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  • Gutowsky, H. S., & Holm, C. H. (1956). Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics, 25(6), 1228-1234.
  • Zhang, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
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  • Core. (n.d.). ¹H and ¹³C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • MDPI. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

  • MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from [Link]

  • KARANS CHEMWORLD. (2022, November 13). NMR study of hindered rotation in N, N-dimethyl formamide dynamic nmr. YouTube. Retrieved from [Link]

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  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 20(3), 317-334.
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Introduction: The Significance of Dipeptidyl Peptidase IV in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the utilization of 3-Amino-N-cyclopentylpropanamide hydrochloride in biological assays for the characterization of Dipeptidyl Peptidase IV (DPP-IV) inhibition. This document is intended for researchers, scientists, and drug development professionals.

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that is ubiquitously expressed in numerous tissues.[1][2] It plays a crucial role in glucose homeostasis by cleaving N-terminal dipeptides from various polypeptides, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] The inactivation of GLP-1 and GIP by DPP-IV leads to decreased insulin secretion and increased glucagon secretion.[4] Consequently, inhibitors of DPP-IV have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[3][5]

Compound of Interest: this compound

This compound is a small molecule with a chemical structure suggestive of potential DPP-IV inhibitory activity. Its characterization in biological assays is a critical step in validating its mechanism of action and therapeutic potential. This guide provides detailed protocols for the evaluation of this compound as a DPP-IV inhibitor using both in vitro enzymatic and cell-based assays.

Mechanism of Action: DPP-IV Inhibition

DPP-IV inhibitors, often referred to as "gliptins," function by blocking the active site of the DPP-IV enzyme. This inhibition prevents the degradation of incretin hormones, thereby prolonging their activity.[4] The extended action of GLP-1 and GIP results in enhanced glucose-dependent insulin release and suppression of glucagon production, ultimately leading to improved glycemic control.[1]

DPP-IV_Inhibition_Pathway cluster_0 Normal Physiological State cluster_1 With DPP-IV Inhibitor GLP-1_GIP GLP-1 & GIP (Active Incretins) DPP-IV DPP-IV Enzyme GLP-1_GIP->DPP-IV Degradation Pancreas_Active Pancreas: ↑ Insulin ↓ Glucagon GLP-1_GIP->Pancreas_Active Stimulation Inactive_Metabolites Inactive Metabolites DPP-IV->Inactive_Metabolites Glucose_Homeostasis Glucose Homeostasis Pancreas_Active->Glucose_Homeostasis GLP-1_GIP_Inhibited GLP-1 & GIP (Prolonged Activity) DPP-IV_Inhibited DPP-IV Enzyme GLP-1_GIP_Inhibited->DPP-IV_Inhibited Degradation Blocked Pancreas_Inhibited Pancreas: ↑↑ Insulin ↓↓ Glucagon GLP-1_GIP_Inhibited->Pancreas_Inhibited Enhanced Stimulation Test_Compound 3-Amino-N-cyclopentyl- propanamide hydrochloride Test_Compound->DPP-IV_Inhibited Inhibition Improved_Glycemic_Control Improved Glycemic Control Pancreas_Inhibited->Improved_Glycemic_Control DPP-IV_Enzymatic_Assay_Workflow Start Start Reagent_Prep 1. Reagent Preparation - Dilute Assay Buffer (1X) - Prepare Substrate Solution - Prepare Enzyme Solution - Prepare Test Compound dilutions Start->Reagent_Prep Plate_Setup 2. Plate Setup (96-well) - Add Assay Buffer - Add Test Compound/Controls - Add Enzyme Solution Reagent_Prep->Plate_Setup Pre_incubation 3. Pre-incubation - Incubate for 10 min at 37°C Plate_Setup->Pre_incubation Reaction_Initiation 4. Reaction Initiation - Add Substrate Solution to all wells Pre_incubation->Reaction_Initiation Incubation 5. Incubation - Incubate for 30 min at 37°C (protected from light) Reaction_Initiation->Incubation Measurement 6. Fluorescence Measurement - Ex/Em = 360/460 nm Incubation->Measurement Data_Analysis 7. Data Analysis - Calculate % Inhibition - Determine IC50 value Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro DPP-IV enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X DPP-IV Assay Buffer by diluting the 10X stock with HPLC-grade water. [1] * Prepare the Gly-Pro-AMC substrate solution according to the manufacturer's instructions, typically to a final concentration of 100 µM in 1X Assay Buffer. [1] * Prepare the human recombinant DPP-IV solution in 1X Assay Buffer. [6] * Prepare a stock solution of this compound in DMSO. Further dilute in 1X Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a stock solution of the positive control inhibitor, Sitagliptin, in a similar manner. [7]

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 50 µL of 1X Assay Buffer.

    • 100% Activity Wells (Negative Control): Add 40 µL of 1X Assay Buffer and 10 µL of the diluted DPP-IV enzyme solution.

    • Positive Control Wells: Add 30 µL of 1X Assay Buffer, 10 µL of the diluted Sitagliptin solution, and 10 µL of the diluted DPP-IV enzyme solution. [6] * Test Compound Wells: Add 30 µL of 1X Assay Buffer, 10 µL of the diluted this compound solution, and 10 µL of the diluted DPP-IV enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes. [7] * Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells. [1] * Incubate the plate at 37°C for 30 minutes, protected from light. [1] * Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. [6]

Data Analysis
  • Subtract the average fluorescence of the background wells from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of 100% Activity) - (Fluorescence of Test Compound)] / (Fluorescence of 100% Activity) x 100

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application Note 2: Cell-Based Assay for DPP-IV Inhibition

This protocol outlines a method to assess the inhibitory effect of this compound on DPP-IV activity in a cellular context.

Principle

This assay measures the activity of cell-surface DPP-IV on live cells. [8]A cell line with endogenous DPP-IV expression (e.g., HepG2 cells) is incubated with the test compound. A cell-permeable fluorogenic DPP-IV substrate is then added. The inhibition of cellular DPP-IV activity by the test compound results in a decreased fluorescent signal. [8]

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
HepG2 cellsATCCHB-8065
DMEM high-glucose mediumGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
DPP-IV specific fluorescent probe--
3-Amino-N-cyclopentylpropanamide HCl--
96-well clear-bottom black platesCorning3603
Experimental Protocol

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well clear-bottom black plate at an optimized density and allow them to adhere overnight.

  • Assay Procedure:

    • Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add fresh culture medium containing various concentrations of this compound or the positive control inhibitor to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).

    • Add the DPP-IV specific fluorescent probe to each well and incubate for 60 minutes at 37°C. [8] * Wash the cells three times with PBS. [8] * Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

Data Analysis

Similar to the in vitro assay, calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data and fitting it to a dose-response curve.

References

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). (n.d.). Elabscience. Retrieved January 19, 2026, from [Link]

  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.). Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (n.d.). Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • EP0153746B1 - 3-amino-2-hydroxypropyl derivatives of pyrimidin-4-one. (n.d.). Google Patents.
  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • (12) United States Patent. (n.d.). Retrieved January 19, 2026, from [Link]

  • DPP-IV Inhibitors. (2018). Johns Hopkins Diabetes Guide. Retrieved January 19, 2026, from [Link]

  • The therapeutic potential of inhibitors of dipeptidyl peptidase IV (DPP IV) and related proline-specific dipeptidyl aminopeptidases. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • US4024175A - Cyclic amino acids. (n.d.). Google Patents.
  • EP2468712A1 - Method for producing and purifying 3-aminopropanol. (n.d.). Google Patents.
  • US7635784B2 - Process for the preparation of 3-amino-pentan-1,5-diol. (n.d.). Google Patents.

Sources

Application Notes & Protocols: A Framework for Characterizing 3-Amino-N-cyclopentylpropanamide hydrochloride as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount.[1][2][3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the potential of a novel small molecule, exemplified by 3-Amino-N-cyclopentylpropanamide hydrochloride, as an enzyme inhibitor. While specific enzyme targets for this compound are not yet elucidated in published literature, this guide offers a robust, target-agnostic methodology. The protocols herein detail the logical progression from initial screening and potency determination to mechanism of action studies and cell-based validation, ensuring a self-validating and rigorous scientific approach.

Introduction: The Rationale for Enzyme Inhibition

Enzymes are fundamental to nearly all biological processes, and their dysregulation is a hallmark of many diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1] Consequently, molecules that can modulate the activity of specific enzymes are of significant therapeutic interest.[3][4] Enzyme inhibitors constitute a substantial portion of clinically approved drugs.[3] The journey of an enzyme inhibitor from a chemical entity to a potential therapeutic agent is a meticulous process of experimental validation.

This guide uses this compound as a model compound to illustrate this process. The principles and protocols described are broadly applicable to any novel small molecule. We will navigate the essential stages of characterization:

  • Initial Hit Identification: Does the compound exhibit inhibitory activity against a chosen enzyme?

  • Potency Determination: How potent is the inhibition (IC50)?

  • Mechanism of Action (MoA): How does the compound inhibit the enzyme (e.g., competitive, non-competitive)?

  • Cellular Activity: Does the compound maintain its inhibitory effect in a biologically relevant cellular context?

Foundational Concepts: Understanding Inhibition Metrics

Before embarking on experimental work, it is crucial to understand the key parameters used to quantify enzyme inhibition.

Parameter Definition Significance Determination Method
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5]A common measure of an inhibitor's potency. It is context-dependent and can be influenced by substrate concentration.[5][6]Dose-response curve experiments where enzyme activity is measured against a range of inhibitor concentrations.[5]
Ki The dissociation constant of the enzyme-inhibitor complex. It represents the affinity of the inhibitor for the enzyme.[5]A more absolute and universal measure of inhibitor potency that is independent of substrate concentration.[5][6] It allows for direct comparison of different inhibitors.[6]Derived from kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) or calculated from the IC50 value using the Cheng-Prusoff equation.[5][6]

The Cheng-Prusoff equation is a valuable tool for converting IC50 to Ki, especially for competitive inhibitors:[5][6]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis constant for the substrate.

This equation underscores why comparing IC50 values directly can be misleading unless the experimental conditions are identical.[6]

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a logical workflow for characterizing a novel compound like this compound.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cellular & Functional Assays cluster_2 Outcome A Step 1: Single-Point Screen (High Concentration) B Step 2: IC50 Determination (Dose-Response Curve) A->B Active? C Step 3: Mechanism of Action (MoA) (Enzyme Kinetics) B->C Potent? D Step 4: Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay) C->D Transition to Cellular Context E Step 5: Functional Cellular Assay (Phenotypic Response) D->E Confirms Interaction F Validated Hit Compound E->F

Caption: Workflow for enzyme inhibitor characterization.

Protocol 1: Initial Screening and IC50 Determination

This protocol describes how to determine if this compound inhibits a hypothetical enzyme (e.g., a protease) using a fluorescence-based assay.

4.1. Principle

The assay measures the enzyme's ability to cleave a fluorogenic substrate, resulting in a fluorescent signal. An inhibitor will reduce the rate of substrate cleavage, leading to a decreased fluorescent signal.

4.2. Materials

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Enzyme: Purified, recombinant enzyme of interest.

  • Substrate: Fluorogenic peptide substrate specific to the enzyme.

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES with appropriate pH and additives like salts or cofactors).

  • Control Inhibitor: A known inhibitor for the target enzyme (positive control).

  • 96-well or 384-well plates: Black, flat-bottom plates are recommended for fluorescence assays to minimize background.

  • Plate reader: Capable of kinetic fluorescence measurements.

4.3. Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a serial dilution of the this compound stock solution in DMSO. A typical 10-point, 3-fold dilution series might start from 100 µM.

    • Prepare dilutions for the positive control inhibitor in the same manner.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the diluted compound, DMSO (vehicle control), or control inhibitor to the appropriate wells of the microplate.

    • Include "no enzyme" controls (assay buffer + substrate only) to determine background fluorescence.

    • Include "no inhibitor" controls (enzyme + substrate + DMSO) to determine 100% enzyme activity.

  • Enzyme Addition:

    • Dilute the enzyme to its optimal working concentration in cold assay buffer.

    • Add the diluted enzyme solution to all wells except the "no enzyme" controls.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution in the assay buffer.

    • Add the substrate solution to all wells to start the reaction.

    • Immediately place the plate in the plate reader and begin kinetic measurement of fluorescence intensity (e.g., every 60 seconds for 30 minutes).

4.4. Data Analysis

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

  • Normalize Data: Express the reaction rates as a percentage of the "no inhibitor" control (100% activity).

    • % Activity = (V_inhibitor / V_no_inhibitor) * 100

  • Generate Dose-Response Curve: Plot the % Activity against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration at the inflection point of the curve.[5]

G cluster_0 IC50 Determination Workflow A Serial Dilution of Inhibitor B Enzyme Assay (Constant [E] and [S]) A->B C Measure Reaction Rates (V) B->C D Plot % Activity vs. log[Inhibitor] C->D E Fit to Sigmoidal Curve D->E F Calculate IC50 E->F

Caption: Data analysis pipeline for IC50 determination.

Protocol 2: Mechanism of Action (MoA) Studies

Once the IC50 is established, the next critical step is to understand how the inhibitor works. This is achieved by studying the enzyme's kinetics in the presence of the inhibitor.

5.1. Principle

By measuring the enzyme's reaction rate at various substrate concentrations while keeping the inhibitor concentration fixed, one can determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed). This is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]).

5.2. Step-by-Step Protocol

  • Experimental Setup:

    • Set up a matrix of experiments. You will vary the substrate concentration across a wide range (e.g., 0.1x Km to 10x Km).

    • For each substrate concentration, run the reaction with several fixed concentrations of this compound (e.g., 0x, 0.5x, 1x, and 2x the previously determined IC50).

  • Assay Execution:

    • Follow the same general procedure as the IC50 assay, but instead of a serial dilution of the inhibitor, use the fixed concentrations described above. The variable will be the substrate concentration.

5.3. Data Analysis

  • Calculate Initial Velocities (V): Determine the reaction rate for each combination of substrate and inhibitor concentration.

  • Generate Michaelis-Menten Plots: For each inhibitor concentration, plot V vs. [S].

  • Generate Lineweaver-Burk Plot:

    • Transform the data by taking the reciprocal of the velocity (1/V) and the substrate concentration (1/[S]).

    • Plot 1/V vs. 1/[S] for each inhibitor concentration on the same graph.

  • Interpret the Plot:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).

Protocol 3: Cell-Based Assay Validation

Biochemical assays are essential but do not fully replicate the complex cellular environment. A cell-based assay is crucial to confirm that the compound is active in a more physiologically relevant setting.[7][8][9]

6.1. Principle

This protocol provides a general template for a cell-based assay. The specific readout will depend on the enzyme's function. For example, if the target enzyme is a kinase involved in a proliferation pathway, a cell viability assay like the MTT assay could be used.[8][10]

6.2. Materials

  • Cell Line: A human cell line that expresses the target enzyme and where the enzyme's activity leads to a measurable downstream effect.

  • Cell Culture Media and Reagents: Standard cell culture supplies.

  • Test Compound: this compound.

  • Assay Reagents: Reagents for the chosen endpoint (e.g., MTT reagent, lysis buffer).

  • 96-well clear plates: For cell culture.

6.3. Step-by-Step Protocol

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound. Include vehicle (DMSO) controls.

    • Incubate for a duration relevant to the biological pathway being studied (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement (Example: MTT Assay for Viability):

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

    • Measure the absorbance at the appropriate wavelength (e.g., 490-570 nm) using a plate reader.

6.4. Data Analysis

  • Normalize the absorbance readings to the vehicle control wells.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Fit the data to a dose-response curve to determine the cellular IC50 (or EC50).

Conclusion and Future Directions

Following this comprehensive framework will provide a robust characterization of this compound, or any novel compound, as a potential enzyme inhibitor. A validated hit from this workflow, with a confirmed mechanism of action and cellular activity, becomes a strong candidate for further preclinical development. Subsequent steps would involve selectivity profiling against related enzymes to ensure specificity and reduce off-target effects, followed by in vivo studies in animal models to assess therapeutic potential.[1]

References

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics - BellBrook Labs. (2025). BellBrook Labs. Available at: [Link]...

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025). BellBrook Labs. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • IC50 Determination - edX. (n.d.). edX. Available at: [Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening - ResearchGate. (2022). ResearchGate. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012). National Center for Biotechnology Information. Available at: [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One. (2016). PLOS One. Available at: [Link]

  • The role of cell-based assays for drug discovery - News-Medical.Net. (2024). News-Medical.Net. Available at: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. (2021). YouTube. Available at: [Link]

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Application Notes and Protocols for In Vitro Evaluation of 3-Amino-N-cyclopentylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 3-Amino-N-cyclopentylpropanamide hydrochloride. As a compound with limited publicly available biological data, the following application notes are designed to provide a robust framework for researchers to elucidate its potential cytotoxic, receptor-mediated, and enzymatic-inhibitory activities. The protocols are synthesized from established methodologies and are informed by the known biological activities of structurally analogous compounds, which suggest potential interactions with opioid receptors, sigma receptors, and kinase pathways. This guide emphasizes experimental design, data interpretation, and the scientific rationale behind each procedural step to ensure trustworthy and reproducible results.

Introduction and Scientific Rationale

This compound is a small molecule featuring a β-alanine backbone, an N-cyclopentyl amide, and a primary amine. Its precise biological function is not yet characterized in peer-reviewed literature. However, analysis of its structural motifs and data from related compounds provides a logical starting point for investigation.

For instance, structural analogs such as certain N-substituted propanamides have demonstrated activity as ligands for G-protein coupled receptors (GPCRs) and as enzyme inhibitors[1]. Specifically, 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide has been identified as an antagonist at sigma receptors and an agonist at mu-opioid receptors[1]. Furthermore, it has served as a precursor for synthesizing inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways[1].

Based on this precedent, we hypothesize that this compound may exhibit activity in one or more of the following areas:

  • Receptor Modulation: Acting as a ligand for sigma and/or mu-opioid receptors.

  • Enzyme Inhibition: Potentially inhibiting protein kinases like p38 MAP kinase.

  • Cellular Viability: Exhibiting cytotoxic or cytostatic effects at certain concentrations.

The following protocols are designed to systematically test these hypotheses, beginning with foundational safety and solubility profiling before proceeding to more complex mechanistic assays.

Compound Profile: this compound
PropertyValue / InformationSource
IUPAC Name 3-amino-N-cyclopentylpropanamide;hydrochlorideInferred
Molecular Formula C₈H₁₇ClN₂OInferred
Molecular Weight 192.69 g/mol (for HCl salt)Inferred
Structure A β-alanine derivative with a cyclopentyl group on the amide nitrogen.-
Known Analogs 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide, 3-amino-N-methylpropanamide[1][2]

Foundational Protocols: Preparation and Viability Assessment

Before undertaking mechanistic studies, it is critical to establish the compound's solubility, stability in culture media, and its general effect on cell viability. These data are essential for designing valid experiments and interpreting results correctly.

Protocol 1: Stock Solution Preparation and Stability Assessment

Rationale: An accurate and stable stock solution is the bedrock of reproducible pharmacology. The hydrochloride salt form suggests good aqueous solubility, but this must be verified. Stability in experimental media is crucial as compound degradation can lead to inaccurate potency measurements.

Materials:

  • This compound (powder form)

  • Sterile, nuclease-free water

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Target cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS

  • Vortex mixer

  • 0.22 µm sterile syringe filters

  • Analytical balance

Procedure:

  • Initial Solubility Test: Attempt to dissolve 1-5 mg of the compound in 1 mL of sterile water. If insoluble, repeat with DMSO. The hydrochloride salt form makes water a likely solvent.

  • High-Concentration Stock Preparation: Prepare a 10 mM stock solution based on the best solvent identified. For example, to make a 10 mM stock of a compound with MW 192.69 g/mol , dissolve 1.927 mg in 1 mL of solvent.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solution Stability:

    • Prepare a 100 µM working solution by diluting the stock solution in your complete cell culture medium.

    • Incubate this working solution at 37°C in a 5% CO₂ incubator for the duration of your longest planned experiment (e.g., 24, 48, or 72 hours).

    • At time 0 and at the end of the incubation, analyze the solution via HPLC or LC-MS to check for compound degradation. A peak area reduction of >10% suggests instability.

Protocol 2: General Cell Viability Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. This protocol determines the concentration range at which the compound affects cell health, establishing a non-toxic window for use in functional assays and identifying the IC₅₀ (half-maximal inhibitory concentration) if the compound is cytotoxic.

Materials:

  • HEK293 (human embryonic kidney) or HeLa (human cervical cancer) cell lines (or any relevant cell line).

  • Complete culture medium.

  • 96-well flat-bottom cell culture plates.

  • This compound stock solution.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Multi-channel pipette.

  • Microplate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of the test compound in culture medium. A typical starting range is from 200 µM down to ~0.1 µM (final concentration). Include a "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a "no cells" blank control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Normalize the data by expressing absorbance as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanistic Assays: Target-Specific Protocols

Based on the activities of analogous compounds[1], the following assays are proposed to investigate interactions with specific biological targets.

Workflow for Mechanistic Investigation

G cluster_0 Initial Characterization cluster_1 Target-Based Screening A Compound Synthesis & Stock Preparation B Cell Viability Assay (MTT) Determine IC50 & Non-Toxic Range A->B C Receptor Binding Assay (Sigma-1, Mu-Opioid) B->C Use Non-Toxic Concentrations E Kinase Inhibition Assay (p38 MAP Kinase) B->E Use Non-Toxic Concentrations D Functional Receptor Assay (cAMP Measurement) C->D If Binding is Detected

Caption: Proposed workflow for the in vitro characterization of this compound.

Protocol 3: Sigma-1 Receptor Competitive Binding Assay

Rationale: To determine if the compound binds to the sigma-1 receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Materials:

  • Membrane preparation from cells overexpressing human sigma-1 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: -pentazocine (a high-affinity sigma-1 ligand).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Assay Plate Setup: In a 96-well plate, set up wells for Total Binding, Non-Specific Binding (NSB), and competitive binding with a serial dilution of the test compound.

  • Reagent Addition:

    • Total Binding: Add 50 µL buffer, 50 µL radioligand (e.g., 1 nM final concentration), and 100 µL membrane preparation.

    • NSB: Add 50 µL Haloperidol (10 µM final), 50 µL radioligand, and 100 µL membrane preparation.

    • Test Compound: Add 50 µL of serially diluted test compound, 50 µL radioligand, and 100 µL membrane preparation.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - NSB (CPM).

    • For each test compound concentration, calculate the percentage of specific binding inhibition.

    • Plot the % inhibition against the log of the compound concentration to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: Mu-Opioid Receptor Functional Assay (cAMP Accumulation)

Rationale: The mu-opioid receptor is a Gi-coupled GPCR. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels to determine if the compound acts as an agonist or antagonist at this receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

  • Assay medium: Serum-free medium containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • Forskolin (an adenylyl cyclase activator).

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a potent mu-opioid agonist.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

  • Cell Plating: Plate hMOR-expressing cells in a 96-well plate and grow to near confluency.

  • Agonist Mode:

    • Starve cells in assay medium for 30-60 minutes.

    • Add serial dilutions of the test compound.

    • Add a sub-maximal concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a known concentration of the agonist DAMGO (e.g., its EC₈₀).

    • Add forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Agonist: Plot the cAMP signal against the log of the compound concentration. A decrease in signal indicates agonism. Calculate the EC₅₀.

    • Antagonist: Plot the cAMP signal against the log of the compound concentration. A reversal of the DAMGO-induced signal drop indicates antagonism. Calculate the IC₅₀.

Hypothetical Signaling Pathway Interaction

G compound 3-Amino-N-cyclopentyl- propanamide HCl mor Mu-Opioid Receptor (hMOR) compound->mor Agonist? ac Adenylyl Cyclase mor->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates

Caption: Hypothetical agonist action at the mu-opioid receptor, leading to decreased cAMP.

Data Summary and Interpretation

Table 1: Summary of In Vitro Assay Results (Example)
AssayCell Line / SystemEndpoint MeasuredResult (e.g., IC₅₀, EC₅₀, Ki)
Cell Viability HEK293Metabolic Activity (MTT)IC₅₀ = 75.4 µM
Sigma-1 Binding hSigma-1 Membranes-pentazocine displacementKi = 2.1 µM
Mu-Opioid Function hMOR-CHO cellscAMP Accumulation (Agonist)No significant activity up to 10 µM
Mu-Opioid Function hMOR-CHO cellscAMP Accumulation (Antagonist)IC₅₀ = 5.8 µM vs DAMGO
p38 Kinase Activity Recombinant p38αPhosphorylation of substrateIC₅₀ > 100 µM

Interpretation: In this hypothetical example, the data would suggest that this compound is moderately cytotoxic at high concentrations, binds to the sigma-1 receptor, and acts as an antagonist at the mu-opioid receptor. It does not appear to be a direct inhibitor of p38 kinase. These initial findings would guide further research into its potential as a modulator of opioid and sigma receptor pathways.

References

  • PubChem - NIH. N-Cyclopentyl-L-alanine. [Link]

  • PubChem - NIH. 3-amino-N-methylpropanamide hydrochloride. [Link]

  • MDPI. Fabricating Polymer/Surfactant/Cyclodextrin Hybrid Particles for Possible Nose-to-Brain Delivery of Ropinirole Hydrochloride: In Vitro and Ex Vivo Evaluation. [Link]

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Application Notes and Protocols for the Development of 3-Amino-N-cyclopentylpropanamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Development of Novel 3-Amino-N-cyclopentylpropanamide Derivatives

The exploration of novel bioactive molecules is a cornerstone of modern drug discovery. The 3-aminopropanamide scaffold serves as a versatile backbone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The incorporation of an N-cyclopentyl group introduces a lipophilic and conformationally constrained moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. The amide bond itself is a critical functional group in many biologically active compounds, including peptides and proteins.[1] The strategic modification of this core structure allows for the systematic investigation of structure-activity relationships (SAR), aiming to enhance potency, selectivity, and metabolic stability.

Compounds featuring cyclic alkyl moieties, such as cyclopropane, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[2] The rigid nature of the cyclopropyl group can confer favorable conformational properties to drug candidates, improving their binding affinity to biological targets.[2] By extension, the cyclopentyl group in 3-Amino-N-cyclopentylpropanamide offers a larger, yet still constrained, lipophilic domain that can be explored for similar bioisosteric advantages, potentially enhancing membrane permeability and metabolic stability.[2]

This guide provides a comprehensive framework for the synthesis of the parent compound, 3-Amino-N-cyclopentylpropanamide hydrochloride, and outlines strategies for the rational design and synthesis of its derivatives. Furthermore, detailed protocols for the evaluation of their potential biological activities, specifically antimicrobial and cytotoxic properties, are presented to enable a thorough investigation of this promising class of compounds.

I. Synthesis of this compound

The synthesis of the parent compound is proposed as a two-step process: (1) amide coupling of N-Boc-protected β-alanine with cyclopentylamine, followed by (2) deprotection of the Boc group to yield the desired hydrochloride salt. This approach utilizes commercially available starting materials and well-established, high-yielding reaction protocols.

Step 1: Synthesis of tert-butyl (3-(cyclopentylamino)-3-oxopropyl)carbamate

This step involves the formation of an amide bond between the carboxylic acid of N-Boc-β-alanine and the primary amine, cyclopentylamine. The use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard and effective method for minimizing side reactions and ensuring high yields.[3][4]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve N-Boc-β-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous Dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equivalents) to the stirred solution.

  • Amine Addition: After 10-15 minutes of activation, add cyclopentylamine (1 equivalent) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[5]

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.1 M HCl (to remove unreacted amine and EDC byproducts), saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected intermediate.

ReagentMolar Eq.Purpose
N-Boc-β-alanine1Carboxylic acid source
Cyclopentylamine1Amine source
EDC hydrochloride1.2Coupling agent
HOBt1.1Racemization suppressant and coupling activator
Dichloromethane (DCM)-Anhydrous solvent

Causality Behind Experimental Choices:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the amino group of β-alanine, preventing self-coupling and other side reactions during the amide bond formation.

  • EDC/HOBt Coupling: This combination is a well-established and efficient method for amide bond formation. EDC activates the carboxylic acid, while HOBt forms an active ester that is less prone to side reactions and racemization.[4]

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial as the presence of water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.

  • Aqueous Work-up: The acidic and basic washes are essential for removing unreacted starting materials and reaction byproducts, simplifying the subsequent purification step.[6]

Workflow for Synthesis of the N-Boc Protected Intermediate

G cluster_start Starting Materials cluster_reaction Amide Coupling cluster_workup Work-up & Purification cluster_product Product Boc-β-Ala-OH Boc-β-Ala-OH Dissolve in DCM Dissolve in DCM Boc-β-Ala-OH->Dissolve in DCM Cyclopentylamine Cyclopentylamine Add Cyclopentylamine Add Cyclopentylamine Cyclopentylamine->Add Cyclopentylamine Add EDC/HOBt at 0°C Add EDC/HOBt at 0°C Dissolve in DCM->Add EDC/HOBt at 0°C Add EDC/HOBt at 0°C->Add Cyclopentylamine Stir at RT (12-24h) Stir at RT (12-24h) Add Cyclopentylamine->Stir at RT (12-24h) TLC Monitoring TLC Monitoring Stir at RT (12-24h)->TLC Monitoring Aqueous Washes (Acid/Base) Aqueous Washes (Acid/Base) TLC Monitoring->Aqueous Washes (Acid/Base) Dry & Concentrate Dry & Concentrate Aqueous Washes (Acid/Base)->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Boc-N-cyclopentyl-β-alaninamide Boc-N-cyclopentyl-β-alaninamide Column Chromatography->Boc-N-cyclopentyl-β-alaninamide

Caption: Workflow for the synthesis of the N-Boc protected intermediate.

Step 2: Deprotection of the Boc Group and Formation of the Hydrochloride Salt

The final step involves the removal of the Boc protecting group under acidic conditions to yield the free amine, which is then isolated as its hydrochloride salt. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for Boc deprotection.[7][8] Alternatively, a solution of HCl in an organic solvent can be used to directly afford the hydrochloride salt.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified tert-butyl (3-(cyclopentylamino)-3-oxopropyl)carbamate (1 equivalent) in a minimal amount of DCM.

  • Deprotection: Add an excess of 25% TFA in DCM to the solution and stir at room temperature for 1-2 hours.[8]

  • Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.

  • Salt Formation and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

    • Add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

ReagentMolar Eq.Purpose
Boc-protected intermediate1Substrate
Trifluoroacetic acid (TFA)ExcessDeprotecting agent
Dichloromethane (DCM)-Solvent
HCl (in ether)-Salt formation

Causality Behind Experimental Choices:

  • Acidic Deprotection: The Boc group is labile under acidic conditions, readily cleaving to release the free amine, isobutylene, and carbon dioxide. TFA is highly effective for this purpose.[9]

  • Hydrochloride Salt Formation: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the free amine. It also improves the compound's solubility in aqueous media for biological testing.

Workflow for Deprotection and Salt Formation

G cluster_start Starting Material cluster_reaction Deprotection cluster_workup Salt Formation & Isolation cluster_product Final Product Boc-protected intermediate Boc-protected intermediate Dissolve in DCM Dissolve in DCM Boc-protected intermediate->Dissolve in DCM Add TFA Add TFA Dissolve in DCM->Add TFA Stir at RT (1-2h) Stir at RT (1-2h) Add TFA->Stir at RT (1-2h) TLC Monitoring TLC Monitoring Stir at RT (1-2h)->TLC Monitoring Concentrate Concentrate TLC Monitoring->Concentrate Dissolve in Ether Dissolve in Ether Concentrate->Dissolve in Ether Add HCl in Ether Add HCl in Ether Dissolve in Ether->Add HCl in Ether Filter & Dry Filter & Dry Add HCl in Ether->Filter & Dry 3-Amino-N-cyclopentylpropanamide HCl 3-Amino-N-cyclopentylpropanamide HCl Filter & Dry->3-Amino-N-cyclopentylpropanamide HCl

Caption: Workflow for the deprotection and formation of the hydrochloride salt.

II. Development of Derivatives

The parent compound can be systematically modified at several positions to explore the SAR. Key diversification points include:

  • Modification of the Amino Group: The primary amine can be alkylated, acylated, or used as a nucleophile in various reactions to introduce diverse functionalities.

  • Modification of the Cyclopentyl Group: Analogs with different cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or substituted cyclopentyl rings can be synthesized by using the corresponding amines in the initial coupling step.

  • Modification of the Propanamide Backbone: The carbon backbone can be substituted to introduce chirality or other functional groups.

The synthesis of these derivatives would generally follow the same two-step procedure outlined above, starting with appropriately modified building blocks.

III. Protocols for Biological Evaluation

Based on the biological activities of related compounds, the newly synthesized derivatives of this compound should be screened for their potential antimicrobial and cytotoxic effects.

A. Antimicrobial Activity Screening

A common and effective method for initial screening of antimicrobial activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Grow the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria and broth, no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Visual inspection or measurement of optical density at 600 nm can be used to determine growth inhibition. The resazurin assay can also be employed, where a color change from blue to pink indicates viable cells.[12]

ParameterDescription
Bacterial StrainsGram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli)
Growth MediumMueller-Hinton Broth (MHB) or other suitable medium
Inoculum Density~5 x 10⁵ CFU/mL
Incubation37°C for 18-24 hours
EndpointLowest concentration with no visible growth (MIC)
B. Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on mammalian cell lines.[13][14] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Protocol: MTT Assay

  • Cell Culture:

    • Culture a suitable human cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous cell line like HEK293) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

ParameterDescription
Cell LinesCancerous (e.g., HeLa, MCF-7) and/or non-cancerous (e.g., HEK293)
Seeding DensityOptimized for each cell line
Treatment Duration24 or 48 hours
Assay PrincipleReduction of MTT to formazan by metabolically active cells
EndpointAbsorbance at ~570 nm, calculation of IC₅₀

IV. Conclusion

This document provides a detailed guide for the synthesis and biological evaluation of derivatives of this compound. The outlined protocols are based on established and reliable methodologies, offering a solid foundation for researchers in drug discovery and medicinal chemistry. The systematic exploration of this chemical space holds the potential for the identification of novel therapeutic agents with improved efficacy and pharmacological profiles.

V. References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Peretto, I., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. QSAR & Combinatorial Science, 24(1), 86-90.

  • Google Patents. (n.d.). Purification of beta-alanine. (US3105092A). Retrieved from

  • Organic Syntheses. (n.d.). Procedure. 6. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 214, 106587.

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(22), 16413.

  • Molecules. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5649.

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Tetrahedron Letters. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(42), 5854-5857.

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 123-130.

  • Plant Physiology. (2000). beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. Plant Physiology, 124(2), 833-842.

  • ACS Medicinal Chemistry Letters. (2014). Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator. ACS Medicinal Chemistry Letters, 5(6), 660-664.

  • Bio-protocol. (2020). Antimicrobial assay. Bio-protocol, 10(12), e3662.

  • BMC Pharmacology. (2009). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. BMC Pharmacology, 9(1), 9.

  • Chemistry LibreTexts. (2023). 6.5: Bioisosteres of Amides. Retrieved from [Link]

  • ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Pulsus Group. (2018). Synthesis and biological importance of amide analogues. Journal of Chemical Sciences, 8(4), 1-5.

  • Expert Opinion on Drug Discovery. (2017). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 12(8), 811-823.

  • MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10943.

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14235-14285.

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22695-22700.

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Application Notes and Protocols for the Medicinal Chemistry Exploration of 3-Amino-N-cyclopentylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-ACPHC

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and exploration of 3-Amino-N-cyclopentylpropanamide hydrochloride for medicinal chemistry applications. Recognizing that this molecule is a novel investigational compound, this guide emphasizes foundational protocols and logical workflows rather than reporting pre-existing biological data. The protocols detailed herein are designed to be self-validating and are grounded in established principles of small molecule drug discovery. The objective is to equip researchers with the necessary methodologies to assess the compound's fundamental physicochemical properties and to initiate preliminary biological screening in a structured and scientifically rigorous manner.

Part 1: Compound Profile and Strategic Overview

Introduction to this compound

This compound is a small molecule featuring a flexible propanamide backbone, a primary amino group, and a lipophilic N-cyclopentyl substituent. While public domain data on the specific biological activities of this compound are scarce, its structural motifs are of interest in medicinal chemistry. The propanamide scaffold is present in numerous biologically active compounds. For instance, structural analogs containing a phenyl group, such as 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide, have been investigated for their activity as sigma receptor antagonists and mu-opioid receptor agonists, suggesting potential applications in pain management and neuropsychiatric disorders.[1]

The hydrochloride salt form generally confers improved aqueous solubility and stability, making it suitable for initial in vitro biological assays.[2] The N-cyclopentyl group increases lipophilicity, which may influence membrane permeability, metabolic stability, and target engagement.

The initial investigation of a novel compound like this compound should follow a logical, stepwise progression to build a foundational dataset. This workflow is crucial for making informed decisions in a drug discovery cascade.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Preliminary Biological Assessment cluster_2 Phase 3: Data Analysis & Next Steps Compound Compound Acquisition (3-Amino-N-cyclopentylpropanamide HCl) Solubility Protocol 1: Aqueous Solubility Assessment Compound->Solubility Stability Solution Stability (Freeze-Thaw, Time-course) Solubility->Stability Cytotoxicity Protocol 2: General Cytotoxicity Assay Stability->Cytotoxicity Requires soluble, stable compound TargetScreen Protocol 3: Hypothesis-Driven Target Screening (e.g., Receptor Binding Assay) Cytotoxicity->TargetScreen Proceed if low toxicity Analysis Data Interpretation (IC50, Ki, SAR) TargetScreen->Analysis Decision Go/No-Go Decision (Lead Identification) Analysis->Decision

Figure 1: A logical workflow for the initial characterization of a novel compound.

Physicochemical Properties (Predicted)

A summary of key physicochemical properties is essential for experimental design. Since experimental data is not widely available, the following table includes values predicted using standard computational models.

PropertyPredicted Value/InformationSignificance in Drug Discovery
Molecular Formula C₈H₁₇ClN₂ODefines the elemental composition and molecular weight.
Molecular Weight 192.69 g/mol Influences diffusion, membrane permeability, and adherence to guidelines like Lipinski's Rule of Five.
Form Hydrochloride SaltTypically enhances solubility and stability compared to the free base. Important for formulation.
XlogP3 (Predicted) ~1.0 - 1.5A measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~52 ŲPredicts hydrogen bonding potential and influences cell permeability. Values < 140 Ų are generally favorable for CNS penetration.
Hydrogen Bond Donors 2 (Amine and Amide NH)Key for target interactions and solubility.
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen and Amine Nitrogen)Important for molecular recognition at the target site and for solubility in aqueous media.

Part 2: Essential Protocols for Initial Compound Evaluation

The following protocols are fundamental for any new chemical entity entering a drug discovery pipeline. They are designed to establish the basic parameters required for all subsequent biological testing.

Protocol 1: Compound Handling and Stock Solution Preparation

Objective: To provide a standardized procedure for the handling, storage, and preparation of master stock solutions of this compound to ensure consistency and integrity across all assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile, low-retention polypropylene microcentrifuge tubes and/or amber glass vials

Procedure:

  • Compound Handling:

    • Handle the powder in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture onto the hygroscopic salt.

  • Preparation of a 10 mM DMSO Stock Solution (Master Stock):

    • Accurately weigh a specific amount of the compound (e.g., 1.93 mg) using an analytical balance.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1.93 mg (MW = 192.69 g/mol ), this would be 1.0 mL.

      • Calculation: (Mass in g / Molecular Weight in g/mol ) / Desired Concentration in M = Volume in L

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate in a room temperature water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the 10 mM master stock into smaller, single-use aliquots (e.g., 20 µL) in low-retention polypropylene tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store the master stock aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.[3]

  • Preparation of Aqueous Working Solutions:

    • For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

    • To prepare working solutions, thaw a single aliquot of the 10 mM DMSO stock. Perform serial dilutions in the appropriate aqueous buffer (e.g., cell culture medium, PBS) immediately before use. For example, a 1:100 dilution of the 10 mM stock into the medium will yield a 100 µM working solution with 1% DMSO.

Trustworthiness Check: The use of anhydrous DMSO, proper storage conditions, and single-use aliquots are critical self-validating steps to minimize compound degradation and ensure reproducibility of results.

Protocol 2: Aqueous Solubility Assessment (Kinetic Method)

Objective: To determine the kinetic solubility of the compound in a biologically relevant buffer, which reflects the solubility behavior when a DMSO stock is diluted into an aqueous medium.[4][5] This is a high-throughput method suitable for early discovery.[6]

Materials:

  • 10 mM DMSO stock solution of the compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution in 1% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate. Transfer 100 µL from the first well to the next well (containing 100 µL of 1% DMSO in PBS to maintain a constant solvent concentration), mix, and repeat for all 12 columns. This will generate a concentration range from 100 µM down to ~0.05 µM.

  • Equilibration: Cover the plate and incubate at room temperature for 1-2 hours on a plate shaker. This allows time for any precipitation to occur.

  • Measurement (Nephelometry):

    • Measure the light scattering of each well using a nephelometer.

    • The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the background (wells containing only 1% DMSO in PBS).

  • Measurement (UV Absorption - Alternative):

    • After incubation, filter the plate using a 96-well filter plate (e.g., 0.45 µm) into a fresh UV-transparent 96-well plate.

    • Measure the UV absorbance of the filtrate at a predetermined wavelength (λmax) for the compound.

    • The concentration in each well is calculated using a standard curve, and the solubility limit is the highest concentration where the measured value matches the theoretical concentration.[6]

Data Presentation:

Concentration (µM)Light Scattering (Nephelometry Units)Result Interpretation
100850Precipitate Present
50790Precipitate Present
25150Precipitate Present
12.5 25 Soluble
6.2522Soluble
Blank (1% DMSO)20Background
Hypothetical Data. A good goal for drug discovery compounds is a solubility of >60 µg/mL.[4]

Part 3: Foundational Biological Assays

These protocols form the basis of the initial biological profiling of the compound. They are designed to assess general toxicity and to begin exploring potential interactions with specific biological targets.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To evaluate the general cytotoxicity of this compound against a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if exploring anticancer activity). This is a crucial step to determine the concentration window for non-toxic specific activity.[7]

Materials:

  • HEK293 cells (or other chosen cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete growth medium from your 10 mM DMSO stock. A typical final concentration range would be 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for at least 2 hours at 37°C (or overnight at room temperature) on a shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Sample / Absorbance_Vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 4: Target-Based Screening - Radioligand Competitive Binding Assay (Hypothetical Sigma-1 Receptor)

Objective: To determine if this compound binds to a specific target, using the Sigma-1 receptor as a hypothetical example based on analog data.[1] This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

G cluster_0 Assay Principle cluster_1 Experimental Measurement A Receptor + [3H]-Ligand -> Complex (Max Signal) B Receptor + [3H]-Ligand + Test Compound -> Less Complex (Signal Decrease) A->B Competition C Measure Radioactivity (Scintillation Counting) B->C D Plot % Inhibition vs. [Test Compound] C->D E Calculate Ki from IC50 (Cheng-Prusoff Equation) D->E

Figure 2: Principle of a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells overexpressing the human Sigma-1 receptor.

  • Radioligand: e.g., [³H]-(+)-pentazocine (a known Sigma-1 ligand).

  • Non-labeled ("cold") ligand for non-specific binding determination: e.g., Haloperidol.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (GF/B or GF/C).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB): Assay buffer, radioligand, receptor membranes, and a high concentration of cold ligand (e.g., 10 µM Haloperidol).

    • Test Compound: Assay buffer, radioligand, receptor membranes, and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Reaction Incubation:

    • Combine the components in the wells. A typical final volume is 200 µL. The final concentration of the radioligand should be approximately at its K_d value.

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filter plate. Add scintillation fluid to each well.

    • Seal the plate and count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Percent Inhibition for each test compound concentration = (1 - [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)]) * 100.

    • Plot the percent inhibition against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Part 4: Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound. By systematically determining its solubility, cytotoxicity, and potential for target engagement, researchers can build a high-quality dataset to guide further investigation. Positive results from these initial screens, such as good solubility, low cytotoxicity, and specific binding to a target of interest, would justify progression to more complex secondary assays, such as functional cell-based assays, in vivo pharmacokinetic studies, and lead optimization efforts.[8]

References

  • Anticancer Drugs. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Computational Chemistry Co. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Retrieved from [Link]

  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Small Molecule Medicinal Chemistry: Strategies and Technologies. Retrieved from [Link]

  • MEDIcept. (2014). A Brief Guide to Small-Molecule Compounds and FDA Regulations. Retrieved from [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-N-cyclopentylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-N-cyclopentylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.

I. Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, offering explanations for their root causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am experiencing very low yields or failing to isolate any of my desired this compound. What are the likely causes and how can I improve the yield?

Answer:

Low product yield is a frequent issue in multi-step syntheses and can stem from several factors. Let's break down the common culprits in the context of an amide bond formation followed by salt formation.

Root Causes & Solutions:

  • Inefficient Amide Coupling: The direct reaction between a carboxylic acid (like 3-aminopropanoic acid, if used as a precursor) and an amine (cyclopentylamine) to form an amide is often inefficient. This is due to a competing acid-base reaction that forms a stable ammonium carboxylate salt, which is unreactive towards amide formation unless heated to high temperatures (often >100°C), which can lead to side reactions.[1][2][3]

    • Solution 1: Carboxylic Acid Activation. To circumvent the acid-base reaction, the carboxylic acid must be "activated" to a more electrophilic species. Common and cost-effective methods for large-scale synthesis include converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The highly reactive acid chloride then readily reacts with the amine.

    • Solution 2: Use of Coupling Reagents. For smaller-scale or more sensitive substrates, peptide coupling reagents are highly effective. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid in situ to form an active ester, which is then readily attacked by the amine.[2]

  • Amine Protonation: If you are using an acid chloride route, the reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] This HCl will protonate your starting amine (cyclopentylamine), rendering it non-nucleophilic and unable to react with the acid chloride. This effectively limits your theoretical maximum yield to 50% if no additional base is present.[2]

    • Solution: Add a non-nucleophilic base to the reaction mixture to scavenge the generated HCl. Common choices include triethylamine (Et₃N) or using a biphasic system with an aqueous base like sodium hydroxide (Schotten-Baumann conditions).[2][5] Alternatively, using two equivalents of the starting amine can also work, where one equivalent acts as the nucleophile and the other as the acid scavenger.[2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure you are using appropriate reaction times and temperatures as dictated by your chosen synthetic route. For acid chloride reactions, they are often rapid, even at low temperatures, while coupling reagent-mediated reactions might require longer times at room temperature.[4]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC or extra peaks in my analytical data (HPLC, NMR). What are the common impurities and how can I prevent their formation or remove them?

Answer:

Impurity formation is a common challenge. The nature of the impurities will depend on your synthetic route.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: This is the most straightforward impurity to identify.

    • Prevention: Ensure the stoichiometry of your reagents is correct. Sometimes, using a slight excess (1.1-1.2 equivalents) of one reagent can help drive the reaction to completion. Monitor the reaction to ensure it has finished before proceeding with the work-up.

    • Removal: Unreacted starting materials can often be removed during the work-up or by recrystallization of the final product.

  • Side-Products from Coupling Reagents: If you are using a carbodiimide coupling reagent like DCC, the main byproduct is dicyclohexylurea (DCU). DCU is often insoluble in many organic solvents and can be removed by filtration.[2] If using EDC, the corresponding urea byproduct is water-soluble and can be removed with an aqueous wash.

  • Products of Side Reactions:

    • Racemization: If your starting materials are chiral, racemization can be a significant issue, especially with certain coupling reagents or harsh reaction conditions.[4]

      • Mitigation: The addition of racemization suppressants like Hydroxybenzotriazole (HOBt) can be beneficial.[4] Using milder reaction conditions (e.g., lower temperatures) can also help.

  • Inorganic Salts: If you are using aqueous HCl for the final salt formation, you may have residual inorganic salts like sodium chloride (NaCl) in your product, especially if a sodium base was used in a previous step.[6]

    • Removal: These can be challenging to remove. One approach is to liberate the free base by neutralization, extract it into an organic solvent, dry the organic layer, and then re-form the hydrochloride salt using anhydrous HCl (e.g., a solution of HCl in isopropanol or ether).[6]

Issue 3: Difficulty in Isolating/Purifying the Hydrochloride Salt

Question: I'm having trouble getting my this compound to precipitate or crystallize. It remains an oil or is difficult to handle. What should I do?

Answer:

The physical properties of hydrochloride salts can vary greatly, and their isolation can sometimes be tricky.

Troubleshooting Salt Formation and Purification:

  • Solvent Choice for Precipitation: The choice of solvent is critical for successful precipitation.

    • Strategy: The free amine is typically dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices for precipitating amine hydrochlorides include diethyl ether, isopropanol, or acetone.[6][7][8] You can try adding your HCl solution dropwise to a stirred solution of the free base in one of these solvents.

    • Troubleshooting: If the salt is too soluble in a particular solvent, like ethanol, try a less polar solvent like 2-propanol or add an anti-solvent like diethyl ether to induce precipitation.[7]

  • Use of Anhydrous HCl: Using aqueous HCl can introduce water, which may hinder crystallization and lead to the formation of oils.[8]

    • Solution: Use a solution of anhydrous HCl gas in a suitable organic solvent (e.g., isopropanol, methanol, or dioxane).[9] This can be prepared by carefully adding acetyl chloride to the desired alcohol.[9]

  • Purification by Recrystallization: If you obtain a solid product, recrystallization is an excellent method for purification.

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts, alcohols like ethanol or isopropanol, or mixtures with other solvents, are often good starting points.[7]

  • Washing the Solid Product: If your product has precipitated but still contains impurities, washing the solid with a suitable solvent can be effective.

    • Procedure: After filtering your precipitated salt, wash the filter cake with a cold solvent in which the desired product is insoluble but the impurities are soluble. Solvents like cold acetone, ethyl acetate, or hexane can be effective for removing organic impurities.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic route for this compound?

A1: A common and effective route involves two main stages: amide bond formation and hydrochloride salt formation.

SynthesisWorkflow

A plausible synthetic pathway could be the reaction of 3-chloropropionyl chloride with cyclopentylamine to form N-cyclopentyl-3-chloropropanamide. This intermediate can then be reacted with ammonia to displace the chloride and form the free base of the final product. The final step is the reaction with hydrochloric acid to yield the hydrochloride salt.

Q2: What analytical techniques are recommended for characterizing the final product?

A2: A combination of techniques should be used to confirm the identity and purity of your this compound.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.The spectra should show characteristic peaks corresponding to the cyclopentyl and propanamide moieties. The number of signals and their integrations should be consistent with the expected structure. The absence of significant impurity peaks is crucial.
Mass Spectrometry (MS) Determination of molecular weight.The mass spectrum should show a molecular ion peak corresponding to the free base of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak should be observed, and its purity can be calculated based on the peak area. HPLC is particularly useful for detecting non-volatile impurities.[10][11]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the amide (C=O and N-H stretching) and amine (N-H stretching) functional groups should be present.

Q3: How should I handle and store this compound?

A3: Like many amine hydrochloride salts, this compound is likely a solid that may be hygroscopic (absorbs moisture from the air). It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Refer to the Material Safety Data Sheet (MSDS) for specific handling and safety information.

Q4: Can I use a different amine instead of cyclopentylamine in this synthesis?

A4: Yes, the general synthetic principles described here are applicable to the synthesis of other N-substituted 3-aminopropanamides. However, the reactivity of the amine, as well as the solubility and crystallization properties of the final hydrochloride salt, may vary. Electron-rich amines tend to be more reactive nucleophiles.[3] You may need to re-optimize reaction conditions and purification procedures for different amines.

III. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using Thionyl Chloride

This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.

  • To a solution of 3-chloropropionic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[5]

  • Stir the mixture at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of the acid chloride.

  • In a separate flask, dissolve cyclopentylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Perform an aqueous work-up to remove triethylamine hydrochloride and any unreacted starting materials. This typically involves washing with a dilute acid, followed by a dilute base, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

Protocol 2: Formation and Isolation of the Hydrochloride Salt
  • Dissolve the crude free base amine in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of anhydrous HCl in the same or another suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise while stirring.

  • Continue adding the HCl solution until the mixture is acidic (check with pH paper).

  • If precipitation occurs, continue stirring in an ice bath to maximize product recovery.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any soluble impurities.

  • Dry the product under vacuum to obtain the final this compound.

Troubleshooting

IV. References

  • Google Patents. (1967). US3337630A - Process for the purification of amines. Retrieved from

  • ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. DOI:10.1039/D0GC02976A. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • iChemical. (n.d.). 3-Aminopropanamide, CAS No. 4726-85-6. Retrieved from [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Retrieved from

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • National Institutes of Health. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Journal of Organic Chemistry. DOI: 10.1021/jo9016502. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Retrieved from

  • Google Patents. (n.d.). 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method. Retrieved from

  • Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides. Retrieved from

  • Patsnap. (n.d.). New synthesis method of ribociclib intermediate. Retrieved from [Link]

  • National Institutes of Health. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol hydrochloride. Retrieved from

  • MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-Substituted Propanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted propanamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the acylation of primary and secondary amines with propanoyl chloride and its derivatives. Here, we address common side reactions and provide field-proven troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits in N-substituted propanamide synthesis?

A1: Low yield is a frequent issue that typically points to one of two primary problems: loss of your nucleophile (the amine) or loss of your electrophile (the propanoyl chloride).

The most common cause is the hydrolysis of the highly reactive propanoyl chloride by trace amounts of water in your solvent or on your glassware.[1][2] This reaction consumes the acylating agent, converting it to unreactive propanoic acid.

A second major issue is the protonation of the starting amine . The reaction between an amine and propanoyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] This acid will readily react with a second molecule of your starting amine—which is a base—to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the propanoyl chloride, effectively halving your maximum theoretical yield if no additional base is present.[3]

To troubleshoot, start by ensuring your reaction is performed under strictly anhydrous conditions and that you are using a suitable base to scavenge the HCl byproduct.

Q2: My final product is contaminated with propanoic acid after workup. How can I prevent its formation and remove it?

A2: The presence of propanoic acid is a direct result of the hydrolysis of propanoyl chloride.[2][4] This occurs when the acyl chloride reacts with water instead of your amine.

Prevention:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Reagent Addition: Add the propanoyl chloride dropwise to the solution of the amine, preferably at a low temperature (e.g., 0 °C). This controls the exothermic reaction and minimizes localized heating that can accelerate side reactions.[5]

  • Schotten-Baumann Conditions: For many syntheses, employing Schotten-Baumann conditions is an effective strategy.[6][7] This involves a two-phase system (e.g., dichloromethane/water) where an aqueous base like NaOH neutralizes the HCl byproduct as it forms, preventing amine protonation and driving the reaction to completion.[3][8] The vigorous stirring required for this method helps ensure the acylation of the amine is faster than the hydrolysis of the acyl chloride at the phase interface.[5]

Removal: If propanoic acid is already present in your crude product, it can be easily removed during the workup. Perform a liquid-liquid extraction and wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The propanoic acid will be deprotonated to form sodium propionate, which is soluble in the aqueous layer, while your neutral amide product remains in the organic phase.[5]

Q3: I'm using a primary amine and see a minor, less polar byproduct on my TLC plate. Could this be a diacylated product?

A3: While possible, the formation of a diacylated product (a propanoyl imide) from a primary amine is generally not a major side reaction under standard conditions. The nitrogen lone pair in the newly formed N-substituted propanamide is significantly less nucleophilic than the starting amine because it is delocalized by resonance with the adjacent carbonyl group.[9] This deactivation makes a second acylation event much less favorable.

However, diacylation can sometimes occur under more forcing conditions, such as high temperatures or with a large excess of a highly reactive acylating agent (like an anhydride).[] If you suspect diacylation, consider using milder conditions, a 1:1 stoichiometry of amine to acyl chloride, or adding the acyl chloride slowly to a solution of the amine to avoid creating a localized excess of the acylating agent.

Q4: My reaction seems to stop prematurely, and a white solid crashes out of my aprotic solvent (like DCM or THF). What is happening?

A4: This is a classic sign of amine salt formation. As explained in Q1, the HCl generated during the reaction protonates your starting amine.[3] The resulting ammonium chloride salt is often insoluble in common aprotic organic solvents and precipitates out of the reaction mixture.[9] This removes the amine nucleophile from the solution, effectively stopping the reaction.

Solution: The remedy is to include a base in the reaction mixture to neutralize the HCl as it is formed. Common choices include:

  • Tertiary Amines: Triethylamine (Et₃N) or pyridine are frequently used in at least a stoichiometric amount (1 equivalent). They are soluble in organic solvents and form salts (e.g., triethylammonium chloride) that are sometimes more soluble or easier to handle.[11][12]

  • Excess Starting Amine: If the starting amine is inexpensive, you can use two equivalents. The first equivalent acts as the nucleophile, and the second acts as the base to scavenge HCl. This results in a maximum yield of 50% based on the amine.[9]

  • Aqueous Base: Using an aqueous base like NaOH or K₂CO₃ in a biphasic Schotten-Baumann setup is also highly effective.[6][11]

Q5: Are elimination or rearrangement reactions a concern during N-propanamide synthesis?

A5: For the vast majority of substrates, neither elimination nor rearrangement reactions are common side reactions under the mild, often room-temperature conditions used for N-acylation.

  • Elimination: Base-catalyzed elimination reactions, such as the Hofmann elimination, require a much better leaving group than a simple amide or amine. Hofmann elimination specifically proceeds through a quaternary ammonium salt and requires high temperatures (100-200 °C) to occur.[13] These conditions are far harsher than those used for typical propanamide synthesis.

  • Rearrangement: Molecular rearrangements like the Hofmann, Curtius, or Beckmann rearrangements are powerful synthetic transformations, but they are not spontaneous side reactions of this process.[14][15] They require specific functional groups (e.g., primary amides for Hofmann rearrangement, acyl azides for Curtius) and reagents (e.g., bromine and base for Hofmann) that are not present here.[16][17] You can be confident that the carbon skeleton of your amine will not rearrange during acylation unless it contains a pre-existing, highly unstable structural motif prone to rearrangement under mildly acidic conditions (which is rare).[18]

Troubleshooting Guide & Protocols

Guide 1: Minimizing Hydrolysis Side Reactions

This section provides a visual workflow and a detailed protocol for mitigating the most common side reaction: hydrolysis of propanoyl chloride.

G start Problem: Low Yield or Propanoic Acid Impurity check_water Are you using anhydrous conditions? start->check_water check_base Is a base present to neutralize HCl? check_water->check_base Yes dry_glassware Oven/flame-dry all glassware. Use anhydrous solvent. check_water->dry_glassware No check_temp Is the reaction cooled (e.g., 0 °C)? check_base->check_temp Yes add_base Add ≥1 equivalent of base (e.g., Et3N, Pyridine) or use Schotten-Baumann. check_base->add_base No control_temp Add acyl chloride dropwise at low temperature. check_temp->control_temp No solution Problem Resolved: Improved Yield & Purity check_temp->solution Yes dry_glassware->check_base add_base->check_temp control_temp->solution

Caption: Troubleshooting workflow for hydrolysis.

  • Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) and allow it to cool under a stream of inert gas (N₂ or Ar).

  • Reagent Setup: In the round-bottom flask, dissolve the amine (1.0 equiv.) and triethylamine (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Acyl Chloride Addition: Dissolve propanoyl chloride (1.05 equiv.) in a small amount of anhydrous solvent in the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any propanoic acid), and finally with brine.[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude N-substituted propanamide. Further purification can be done by recrystallization or column chromatography.[5]

Guide 2: Reaction vs. Side Reaction Pathways

The desired outcome is the nucleophilic attack of the amine on the propanoyl chloride. The primary competing reaction is the attack of water.

G cluster_0 Reactants Propanoyl Chloride Propanoyl Chloride Desired Product\n(N-Substituted Propanamide) Desired Product (N-Substituted Propanamide) Side Product\n(Propanoic Acid) Side Product (Propanoic Acid) Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Desired Product\n(N-Substituted Propanamide)  Desired Pathway (Nucleophilic Acyl Substitution) Water (H2O) Water (H2O) Water (H2O)->Side Product\n(Propanoic Acid)  Side Reaction (Hydrolysis)

Caption: Desired vs. side reaction pathways.

Data Summary: Common Bases for N-Acylation
BaseTypepKa (Conjugate Acid)SolventKey Advantages & Considerations
Triethylamine (Et₃N) Tertiary Amine~10.7Aprotic (DCM, THF)Soluble, effective. Resulting salt can sometimes be filtered off. Can be difficult to remove completely under vacuum.
Pyridine Tertiary Amine~5.2Aprotic (DCM, THF)Less basic than Et₃N; can also act as a nucleophilic catalyst. Can be harder to remove than Et₃N.[9]
Sodium Hydroxide (NaOH) Inorganic~15.7 (H₂O)Biphasic (DCM/H₂O)Very effective and inexpensive (Schotten-Baumann conditions).[6] Requires vigorous stirring. Not suitable for water-sensitive substrates.
Potassium Carbonate (K₂CO₃) Inorganic~10.3 (HCO₃⁻)Biphasic or AproticMilder base than NaOH. Can be used in biphasic systems or as a solid suspension in some aprotic solvents.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • LibreTexts Chemistry. (2024). 21.7: Chemistry of Amides.
  • Scribd. (n.d.). Elimination Reaction.
  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
  • LibreTexts Chemistry. (2025). 24.7: Reactions of Amines.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides.
  • BenchChem. (n.d.). N-Alkylation and N-Acylation of Secondary Amines.
  • LibreTexts Chemistry. (2023). Substitution and Elimination Reactions of Amines.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • BenchChem. (2025). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Wiley-VCH. (n.d.). 1 Rearrangement Reactions.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Unknown. (n.d.). Rearrangement Reactions.
  • Wikipedia. (n.d.). Propanamide.
  • Thermo Fisher Scientific. (n.d.). Rearrangement Reactions.
  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides.
  • Master Organic Chemistry. (2011). Introduction to Rearrangement Reactions.
  • Fisher Scientific. (n.d.). Amide Synthesis.

Sources

Technical Support Center: Purification of 3-Amino-N-cyclopentylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-Amino-N-cyclopentylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure you achieve the highest purity for your downstream applications.

I. Introduction to Purification Challenges

This compound, like many amine hydrochlorides, presents a unique set of purification challenges. Its structure, featuring a primary amine, an amide, and a cyclopentyl group, contributes to its specific solubility profile and potential for characteristic impurities. Common issues stem from residual starting materials, by-products from the amidation reaction, and difficulties in crystallization. This guide provides a structured approach to troubleshoot these issues effectively.

II. Troubleshooting Guide: From Common Issues to Advanced Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My final product is an oil or a sticky solid, not a crystalline powder. What should I do?

  • Underlying Cause: This is a frequent issue with hydrochloride salts, often due to the presence of residual solvents, moisture, or impurities that depress the melting point and inhibit crystallization.[1] The hygroscopic nature of many amine hydrochlorides can also contribute to this problem.

  • Troubleshooting Protocol:

    • Solvent Removal: Ensure all solvents from the reaction and workup are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the product is sparingly soluble, such as toluene or ethyl acetate, can be effective.

    • Recrystallization: This is the most effective method to obtain a crystalline solid. Finding the right solvent system is key.

      • Recommended Solvents: For amine hydrochlorides, polar protic solvents are often good dissolving solvents, while non-polar solvents can act as anti-solvents.[2]

      • Experimental Workflow: See the detailed recrystallization protocol below.

    • Washing/Trituration: If recrystallization is challenging, washing the crude material with a solvent in which the desired product is insoluble but the impurities are soluble can be effective.[2] Good starting points for washing solvents are diethyl ether, ethyl acetate, or acetone.

Issue 2: The purity of my compound is low (<95%) after initial isolation. How can I improve it?

  • Underlying Cause: Low purity can be attributed to a variety of factors, including incomplete reaction, side reactions leading to by-products, or co-precipitation of starting materials with the product. Common impurities in the synthesis of similar compounds can include unreacted starting materials or by-products from side reactions.[3][4]

  • Troubleshooting Workflow:

    Purification_Workflow cluster_impurities Impurity Types & Solutions cluster_solutions Purification Methods start Low Purity Product (<95%) impurity_id Identify Impurity (NMR, LC-MS) start->impurity_id decision Impurity Type? impurity_id->decision starting_material Starting Material decision->starting_material Polar byproduct By-product decision->byproduct Similar Polarity solvent Residual Solvent decision->solvent Volatile washing Solvent Wash starting_material->washing chromatography Column Chromatography byproduct->chromatography high_vac High Vacuum Drying solvent->high_vac recrystallization Recrystallization chromatography->recrystallization washing->recrystallization

    Caption: Troubleshooting logic for purity improvement.

    • Step 1: Impurity Identification: Utilize analytical techniques like ¹H NMR, LC-MS, or GC-MS to identify the nature of the impurities.[3][5]

    • Step 2: Method Selection based on Impurity:

      • Unreacted Starting Materials: If starting materials are the primary impurity, a simple recrystallization or a solvent wash is often sufficient.

      • Structurally Similar By-products: For impurities with similar polarity to the product, column chromatography may be necessary. Given the polar nature of the hydrochloride salt, reverse-phase chromatography is often a suitable choice.[6]

      • Residual Solvents: Drying under high vacuum, possibly with gentle heating, is the most straightforward approach.

Issue 3: My product has a persistent color (e.g., yellow or brown). How can I decolorize it?

  • Underlying Cause: Color can arise from trace impurities, often highly conjugated organic molecules, formed during the reaction or from the degradation of starting materials or the product itself.

  • Decolorization Protocol:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated charcoal (typically 1-5% by weight), and stir or gently heat the mixture for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal, and then proceed with crystallization.[2]

    • Recrystallization: Often, multiple recrystallizations can effectively remove colored impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: As an amine hydrochloride, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment, at room temperature and protected from light.

Q2: What are the recommended analytical methods to check the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: To confirm the structure and identify organic impurities.[3]

  • HPLC with UV or ELSD/CAD detection: To quantify the purity and detect non-volatile impurities. A reverse-phase C18 column is a good starting point.[3][7]

  • LC-MS: For identification of unknown impurities.

  • Karl Fischer Titration: To determine the water content, which is crucial for a hygroscopic compound.

Q3: Can I use aqueous HCl for the salt formation step?

A3: While it is possible, using aqueous HCl can introduce water that may make the product difficult to crystallize and prone to being an oil.[8] It is generally recommended to use a solution of HCl in an organic solvent like isopropanol, ethanol, or diethyl ether to facilitate the precipitation of the hydrochloride salt.[2][6]

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small vials, test the solubility of a few milligrams of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold. A common and effective system for amine hydrochlorides is an alcohol (like isopropanol or ethanol) as the solvent and an ether (like diethyl ether or MTBE) as the anti-solvent.[2]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add activated charcoal and filter as described in the troubleshooting section.

  • Crystallization:

    • Method A (Cooling): Slowly cool the saturated solution to room temperature, and then in an ice bath or refrigerator to induce crystallization.

    • Method B (Anti-solvent addition): To the dissolved product solution at room temperature, slowly add the anti-solvent until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Purity Analysis by HPLC

This is a general starting method that should be optimized for your specific system.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is a common starting point for amine compounds.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like water/acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity by area normalization.

V. Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of Amine Hydrochlorides

Solvent System (Solvent:Anti-solvent)Typical Ratio (v/v)Notes
Isopropanol : Diethyl Ether1:1 to 1:5A very common and effective system.[2]
Ethanol : Ethyl Acetate1:1 to 1:4Good for moderately polar compounds.
Methanol : Dichloromethane1:2 to 1:5Use with caution due to solvent volatility.
Acetonitrile-Can be used as a single solvent for some salts.

VI. Concluding Remarks

The purification of this compound requires a systematic and informed approach. By understanding the potential impurities and the principles of crystallization and chromatography, the challenges can be effectively overcome. This guide provides a foundation for troubleshooting and developing robust purification protocols. For further assistance, please do not hesitate to contact our technical support team.

VII. References

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents. (URL not available)

  • Purification of organic hydrochloride salt? - ResearchGate. (URL: [Link])

  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol | Request PDF - ResearchGate. (URL: [Link])

  • 3-amino-3-cyclopropylpropanamide hydrochloride (C6H12N2O) - PubChemLite. (URL: [Link])

  • Isolation of primary amines as HCL salt problem - Sciencemadness.org. (URL: [Link])

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. (URL: [Link])

  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (URL: [Link])

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Impurities in 3-Amino-N-cyclopentylpropanamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-N-cyclopentylpropanamide hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification and control during this specific amide synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed, effective decisions in your work.

The control of impurities is a cornerstone of pharmaceutical development, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances, setting specific thresholds that dictate the level of scrutiny required.[3][4] This guide is structured to help you meet and exceed these standards.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter in this synthesis?

A1: Based on a standard synthetic route involving the coupling of a protected β-alanine derivative with cyclopentylamine using a carbodiimide reagent (e.g., EDC), the most common impurities fall into several classes:

  • Process-Related Impurities: Unreacted starting materials (Cyclopentylamine, protected β-alanine) and intermediates.

  • Reagent-Related Impurities: Byproducts from the coupling agent, such as N-acylurea.[5][6][7]

  • Byproducts: Diacylation products or dimers formed from side reactions.

  • Degradation Products: Hydrolysis of the final amide bond, particularly if exposed to harsh pH conditions during workup or storage.

Q2: My overall yield is low and HPLC shows multiple unexpected peaks. Where should I start?

A2: A low yield accompanied by a complex impurity profile often points to a suboptimal coupling reaction. The primary suspect is often the formation of a stable, unreactive N-acylurea byproduct.[5][6] This occurs when the O-acylisourea intermediate, formed from the reaction of your carboxylic acid and EDC, rearranges instead of reacting with the cyclopentylamine.[6][7] To troubleshoot, consider lowering the reaction temperature and using a coupling additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®, which can intercept the O-acylisourea to form a more stable active ester, reducing the likelihood of rearrangement.[8]

Q3: My final hydrochloride salt has poor solubility or appears oily. Could this be an impurity?

A3: Yes. While the target compound is a salt, the presence of non-ionic, organic impurities can interfere with crystallization, leading to an oily product or poor solubility. A common culprit is residual N-acylurea, which is often a greasy solid. Another possibility is incomplete deprotection (if using a protecting group like Boc), leaving a less polar, non-salt impurity in your final product. An initial acid-base extraction during workup can often help remove these types of impurities.[9][10]

Q4: What is the best first-pass analytical technique to assess the purity of my crude product?

A4: A gradient Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry-standard initial approach.[11][12] It is highly effective for separating the polar product from less polar starting materials and byproducts. This initial analysis will give you a "fingerprint" of your reaction, allowing you to quantify the main product and detect the presence of impurities that need further investigation.

Section 2: Deep Dive - Common Impurity Profiles & Formation Mechanisms

A typical synthesis route involves the coupling of Boc-β-alanine with cyclopentylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by deprotection with HCl.

Impurity Profile A: Reagent-Derived Impurities (N-Acylurea)
  • Identification: This impurity typically appears as a less polar peak in the RP-HPLC chromatogram compared to the starting carboxylic acid. Its mass will correspond to [Mass of Carboxylic Acid + Mass of EDC - H₂O].

  • Mechanism of Formation: The coupling agent EDC reacts with the carboxylic acid (Boc-β-alanine) to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with cyclopentylamine, it can undergo an intramolecular O→N acyl migration, which is an irreversible rearrangement, to form the stable and unreactive N-acylurea.[5][6][7] This side reaction consumes both the acid and the coupling reagent, reducing the yield of the desired amide.[13]

  • Mitigation Strategy:

    • Use of Additives: Incorporate additives like HOBt or OxymaPure®. These agents react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, but still highly reactive towards the amine.[8]

    • Temperature Control: Keep the reaction temperature low (e.g., 0 °C to room temperature) as higher temperatures can accelerate the rearrangement.[8]

    • Order of Addition: Add the amine to the reaction mixture shortly after the coupling agent and carboxylic acid are combined to minimize the time the O-acylisourea intermediate exists.[14]

Impurity Profile B: Process-Related Impurities
  • Unreacted Starting Materials (Boc-β-alanine, Cyclopentylamine):

    • Identification: These will be evident in HPLC and LC-MS analyses, matching the retention times and mass of authentic standards. Cyclopentylamine may not be UV active and could require a different detection method or derivatization.

    • Cause: Incomplete reaction due to poor activation, insufficient equivalents of one reactant, or a competing side reaction (like N-acylurea formation) consuming the other reactant.

    • Mitigation Strategy: Ensure 1:1 stoichiometry or use a slight excess (e.g., 1.1 equivalents) of the amine. Confirm the quality and activity of the coupling reagents. An efficient workup involving acid-base washes can effectively remove both unreacted acid and amine.[9][10]

  • Incomplete Deprotection (Boc-3-Amino-N-cyclopentylpropanamide):

    • Identification: A significantly less polar spot on TLC or peak in HPLC compared to the final hydrochloride salt. The mass will be [Mass of Product + 100.05 Da].

    • Cause: Insufficient reaction time or inadequate concentration/equivalents of acid (e.g., HCl) during the deprotection step.

    • Mitigation Strategy: Increase the deprotection reaction time or use a stronger acidic solution (e.g., 4M HCl in dioxane). Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

Section 3: Analytical & Troubleshooting Workflows

Workflow 1: Initial Purity Assessment by RP-HPLC

This workflow is your first line of defense to understand the outcome of your synthesis.

Objective: To separate and quantify the main product relative to potential impurities.

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or final product in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile w/ 0.1% TFA) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC System: A standard C18 column is typically effective.

  • Method Parameters: A generic gradient method is provided below. This should be optimized for your specific impurity profile.

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 220 nm
Gradient See Table 2

Table 2: Example HPLC Gradient

Time (min) % Mobile Phase B
0.0 5
20.0 95
25.0 95
25.1 5

| 30.0 | 5 |

Troubleshooting Logic Diagram:

G cluster_investigation Impurity Investigation start Run Crude Sample on HPLC main_peak Is main peak >95%? start->main_peak pass Proceed to Purification/ Final Characterization main_peak->pass Yes fail Impurity Investigation Needed main_peak->fail No lcms Run LC-MS Analysis fail->lcms match Does mass match a plausible impurity? lcms->match known Hypothesized Structure (e.g., N-acylurea, starting material) match->known Yes unknown Unknown Impurity match->unknown No

Caption: HPLC Troubleshooting Workflow

Workflow 2: Impurity Identification with LC-MS

Objective: To obtain the mass-to-charge ratio (m/z) of unknown peaks from the HPLC to hypothesize their structures.

Protocol:

  • Sample Prep: Use the same sample prepared for HPLC analysis.

  • Analysis: Run the sample on an LC-MS system using the same or a very similar gradient method.

  • Data Interpretation:

    • Extract the mass spectrum for each impurity peak.

    • Compare the observed m/z with the calculated exact masses of potential impurities (see table below). Remember to account for the protonated molecule [M+H]⁺ in positive ion mode.

Table 3: Calculated Masses of Potential Impurities

Compound Formula Exact Mass [M] Observed Mass [M+H]⁺
Product (Free Base) C₉H₁₈N₂O 170.1419 171.1492
Cyclopentylamine C₅H₁₁N 85.0891 86.0964
Boc-β-alanine C₈H₁₅NO₄ 189.0998 190.1071
N-acylurea* C₁₇H₃₂N₄O₄ 372.2424 373.2497
Boc-Protected Product C₁₄H₂₆N₂O₃ 270.1943 271.2016

*Calculated for N-(Boc-β-alanyl)-N'-ethyl-N''-(3-dimethylaminopropyl)urea

Section 4: Mitigation and Purification Strategies

Optimizing Reaction Conditions

Based on your analytical data, adjust the synthesis to disfavor impurity formation. If N-acylurea is predominant, the most impactful change is the addition of an auxiliary nucleophile like HOBt. If unreacted starting materials are the issue, verify stoichiometry and reagent quality.

Purification of the Final Hydrochloride Salt
  • Aqueous Workup: Before final isolation, a robust acid-base workup is critical. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove unreacted amines and coupling agent byproducts, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.[9]

  • Recrystallization: The final hydrochloride salt can often be purified by recrystallization. Common solvent systems include isopropanol/ether, ethanol/ether, or methanol/MTBE. Experiment with different solvent systems to find one that effectively precipitates the pure product while leaving impurities in the mother liquor.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. It is often easier to purify the free base of the amine before salt formation and then convert the purified amine to the hydrochloride salt as the final step.

Workflow for Purification:

G start Crude Reaction Mixture workup Acid-Base Extraction (e.g., EtOAc vs aq. HCl / aq. NaHCO₃) start->workup isolate_freebase Isolate Crude Free Base workup->isolate_freebase check_purity Check Purity (TLC/HPLC) isolate_freebase->check_purity needs_column Does purity meet spec? check_purity->needs_column column Silica Gel Chromatography of Free Base needs_column->column No salt_formation Dissolve in Solvent (e.g., IPA) Add HCl solution needs_column->salt_formation Yes pure_freebase Combine Pure Fractions column->pure_freebase pure_freebase->salt_formation crystallize Crystallize/Precipitate Hydrochloride Salt salt_formation->crystallize final_product Isolate Pure Final Product crystallize->final_product

Caption: General Purification Strategy

References

  • ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • Process for the purification of amines.
  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. National Institutes of Health (NIH). [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... ResearchGate. [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]

  • Scheme 3. Two-component synthesis of N-acylurea derivatives 12. ResearchGate. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • What do you do when your peptide synthesis fails? Biotage. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • How to purify Amine? YouTube. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • Carbodiimides and Additives. Aapptec Peptides. [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Publications. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • developed rp-hplc method: Topics by Science.gov. Science.gov. [Link]

  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method.
  • The synthesis of cyclopropane amino acids and peptides.
  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. National Institutes of Health (NIH). [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. ResearchGate. [Link]

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Technical Support Center: Degradation Pathways of 3-Amino-N-cyclopentylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for studies involving 3-Amino-N-cyclopentylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for investigating the degradation pathways of this compound. As your partner in research, we aim to equip you with the foundational knowledge and practical insights necessary for robust and reliable stability studies.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. These studies are designed to intentionally degrade a drug substance to understand its intrinsic stability, elucidate potential degradation pathways, and identify the likely degradation products that could appear during storage.[1][2][3] This information is vital for developing stable formulations, establishing appropriate storage conditions and shelf-life, and for the development and validation of stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2][4]

The typical stress conditions employed in forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2][4] The goal is not to completely destroy the molecule but to achieve a target degradation of approximately 10-20%, which is generally sufficient to detect and identify the primary degradation products.[1]

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound, which features a secondary amine, an amide linkage, and a cyclopentyl ring, we can anticipate several potential degradation pathways under various stress conditions.

Diagram of Predicted Degradation Pathways

Degradation Pathways Predicted Degradation Pathways of this compound cluster_main This compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation A 3-Amino-N-cyclopentylpropanamide B 3-Aminopropanoic acid A->B Amide Bond Cleavage C Cyclopentylamine A->C Amide Bond Cleavage D N-oxide derivative A->D N-oxidation E Hydroxylated cyclopentyl derivative A->E C-H Oxidation

Caption: Predicted degradation pathways of this compound under hydrolytic and oxidative stress.

Troubleshooting Guide

This section addresses common issues encountered during forced degradation studies of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or minimal degradation observed. Stress conditions are too mild (concentration of stressor, temperature, or duration of exposure is insufficient).- Increase the concentration of the acid, base, or oxidizing agent.[3] - Elevate the temperature, but be mindful of potential changes in the degradation pathway.[4] - Extend the duration of the stress study.
Complete or excessive degradation. Stress conditions are too harsh.- Decrease the concentration of the stressor. - Lower the temperature of the reaction. - Reduce the exposure time.
Poor peak shape or resolution in HPLC analysis. - Inappropriate column chemistry for the parent compound and its degradants. - Mobile phase is not optimized. - Co-elution of degradation products.- Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Adjust the mobile phase composition (organic modifier, pH, buffer concentration). - Modify the gradient profile to improve separation.
Appearance of unexpected peaks. - Impurities in the starting material. - Interaction with excipients (if studying a drug product). - Contamination from glassware or solvents.- Analyze a blank (placebo) and an unstressed sample to identify pre-existing impurities. - Ensure high purity of all reagents and solvents. - Use meticulously clean glassware.
Difficulty in identifying degradation products. - Insufficient concentration of the degradant for characterization. - Lack of appropriate analytical techniques.- Concentrate the sample containing the degradant. - Employ high-resolution mass spectrometry (LC-MS/MS) for accurate mass determination and fragmentation analysis.[5] - Isolate the impurity using preparative HPLC for subsequent structural elucidation by NMR.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The two primary functional groups susceptible to degradation are the amide linkage and the secondary amine . The amide bond is prone to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 3-aminopropanoic acid and cyclopentylamine.[4] The secondary amine is a potential site for oxidation.

Q2: What conditions are typically used for hydrolytic degradation?

A2: For acidic hydrolysis, treatment with 0.1 M to 1 M hydrochloric acid at temperatures ranging from ambient to 80°C is common.[3][4] For basic hydrolysis, 0.1 M to 1 M sodium hydroxide under similar temperature conditions is typically employed.[3][4] The exact conditions should be optimized to achieve the target degradation level.

Q3: What are the expected products from oxidative degradation?

A3: Oxidative stress, commonly induced by hydrogen peroxide (3-30%), can lead to the formation of an N-oxide at the secondary amine.[3] It is also possible, though likely requiring harsher conditions, to see oxidation of the cyclopentyl ring, leading to hydroxylated derivatives.

Q4: How should I set up a photostability study?

A4: Photostability testing should be conducted according to ICH Q1B guidelines. This involves exposing the drug substance to a light source that provides both UV and visible light. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light to allow for comparison.

Q5: What analytical techniques are best suited for analyzing the degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for separating and quantifying the parent drug and its degradation products.[6] For structural identification of the degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5]

Experimental Protocols

The following are generalized protocols for initiating forced degradation studies. It is imperative to adapt these to your specific experimental setup and analytical instrumentation.

Protocol 1: Acidic and Basic Hydrolysis
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.[7]

  • Basic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at similar time points.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl prior to analysis.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Stress:

    • To a known volume of the stock solution, add an equal volume of 30% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Collect samples at various intervals (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Workflow for a Forced Degradation Study

Forced Degradation Workflow General Workflow for Forced Degradation Studies A Prepare Stock Solution of API B Expose to Stress Conditions A->B C Acid Hydrolysis B->C HCl D Base Hydrolysis B->D NaOH E Oxidation B->E H2O2 F Thermal Stress B->F Heat G Photolytic Stress B->G Light H Sample at Time Points C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify & Characterize Degradants (LC-MS, NMR) I->J K Elucidate Degradation Pathways J->K L Method Validation K->L

Caption: A generalized workflow for conducting forced degradation studies, from sample preparation to pathway elucidation.

References

  • Vertex AI Search. (n.d.).
  • MedCrave online. (2016, December 14).
  • IJPPR. (2023, January 30).
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • (2023, July 13).
  • NIH. (n.d.).
  • (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
  • Coriolis Pharma. (n.d.). Stability Studies.
  • (n.d.).
  • Norwegian Research Information Repository - NTNU. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.
  • NIH. (n.d.).
  • NIH. (n.d.). Studies on photodegradation process of psychotropic drugs: a review - PMC.
  • (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.
  • MDPI. (2024, November 2).
  • Benchchem. (n.d.). method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities.
  • PMC - PubMed Central. (2024, March 29).
  • Coriolis Pharma. (2024, December 11).
  • UKnowledge - University of Kentucky. (n.d.).
  • ResearchGate. (2025, August 7).
  • PMC - NIH. (n.d.).
  • PMC - NIH. (2012, July 27). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors.
  • PMC - NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • PubMed. (n.d.). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides.
  • PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075.
  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability.
  • (n.d.). CN110577472A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol hydrochloride.
  • Benchchem. (n.d.). A Technical Guide to the Stability Evaluation of 2-amino-N-(3- hydroxypropyl)
  • SciSpace. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture.
  • Google Patents. (n.d.). WO2013186248A1 - A method for the preparation of 3-amino-n-cyclopropyl-2-hydroxyl-hexanamide.

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Improving yield and purity of 3-Amino-N-cyclopentylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Amino-N-cyclopentylpropanamide hydrochloride (CAS No. 1220037-27-3). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the preparation of this valuable intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your outcomes for both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing this compound?

A1: A robust and highly successful two-step sequence involves the initial coupling of an N-protected β-alanine derivative with cyclopentylamine, followed by deprotection and concurrent hydrochloride salt formation. Specifically, we recommend:

  • Amide Coupling: Reaction of N-Boc-β-alanine with cyclopentylamine using HATU as the coupling agent. This provides a clean, high-yielding synthesis of the protected intermediate, N-Boc-3-amino-N-cyclopentylpropanamide.

  • Deprotection & Salt Formation: Removal of the Boc protecting group using an anhydrous solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or isopropanol), which simultaneously forms the desired hydrochloride salt.

Q2: Why is HATU recommended over other coupling reagents like DCC or EDC/HOBt?

A2: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended for several key reasons that enhance the reliability of this specific synthesis[1]:

  • High Efficiency & Fast Kinetics: HATU-mediated couplings are typically rapid, often reaching completion within 1-4 hours at room temperature[1].

  • Suppression of Racemization: While not a concern for β-alanine itself, HATU is superior for chiral amino acids because it proceeds through a highly reactive OAt-active ester intermediate, which minimizes the loss of stereochemical integrity[2][3].

  • Reduced Side Products: Compared to carbodiimides like DCC or EDC, HATU avoids the formation of notoriously difficult-to-remove N-acylurea byproducts[4]. The primary byproduct, tetramethylurea, is water-soluble and easily removed during aqueous workup.

  • Effectiveness with Hindered Substrates: HATU is particularly effective for challenging couplings, including those involving sterically hindered amines or acids, ensuring higher yields where other reagents might fail[1].

Q3: My final product is an oil or sticky solid that is difficult to handle. How can I obtain a crystalline hydrochloride salt?

A3: This is a common issue, often caused by residual solvent or impurities. The key is a carefully executed final deprotection and crystallization step. Using a solution of anhydrous HCl in a solvent like 1,4-dioxane or isopropanol is critical[5][6]. After deprotection, the product often needs to be precipitated or recrystallized. Isopropanol is an excellent choice for crystallizing amine hydrochloride salts because it provides moderate solubility for the salt while being a poor solvent for many organic impurities[7]. Adding a non-polar anti-solvent like diethyl ether or MTBE can often induce the precipitation of a clean, crystalline solid[7].

Q4: What are the key analytical techniques to confirm the structure and purity of the final product?

A4: A combination of techniques is essential for full characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the covalent structure. Key signals to look for include the characteristic multiplets of the cyclopentyl group, the triplet or multiplet for the N-H of the amide, and the two triplet signals for the ethylene bridge (-CH₂CH₂-) of the propanamide backbone.

  • HPLC (High-Performance Liquid Chromatography): This is the primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like TFA or formic acid) is a good starting point. Purity is determined by the peak area percentage of the main product peak.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This confirms the molecular weight of the free base cation (157.24 g/mol for C₈H₁₇N₂O⁺), providing definitive evidence of the product's identity.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems you may encounter during the experimental workflow.

Problem 1: Low Yield in the HATU Coupling Step
Potential Cause Explanation & Scientific Rationale Recommended Solution
Incomplete Carboxylic Acid Activation The reaction begins with the deprotonation of N-Boc-β-alanine by a base (DIPEA) to form a carboxylate, which then attacks HATU to form a highly reactive OAt-active ester[1][2][3]. If activation is incomplete due to insufficient base or reaction time, the subsequent reaction with cyclopentylamine will be slow and low-yielding.1. Pre-activation: Stir the N-Boc-β-alanine, HATU, and DIPEA in anhydrous DMF for 15-30 minutes before adding the cyclopentylamine. This ensures the complete formation of the active ester intermediate[8]. 2. Stoichiometry Check: Ensure you are using at least 1.05-1.1 equivalents of HATU and 2.0 equivalents of a non-nucleophilic base like DIPEA.
Amine Deactivation Cyclopentylamine is a nucleophile. If any acidic species are present (e.g., from using an amine hydrochloride salt without sufficient base), the amine will be protonated to its non-nucleophilic ammonium form, halting the reaction[5].1. Use Free Base: Ensure your cyclopentylamine is the free base. If starting from cyclopentylamine hydrochloride, add one extra equivalent of DIPEA to neutralize the HCl. 2. Anhydrous Conditions: Use anhydrous solvents (e.g., DMF) and perform the reaction under an inert atmosphere (N₂ or Ar). Water can hydrolyze the activated ester intermediate[5].
Steric Hindrance While less of an issue with these specific reactants, bulky groups can physically impede the approach of the nucleophile to the activated ester, slowing the reaction rate[5].1. Increase Temperature: If the reaction is sluggish at room temperature, gently warming to 40-50 °C can increase the reaction rate. Monitor by TLC or LC-MS to avoid decomposition. 2. Extended Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.
Problem 2: Presence of a Major Impurity After Coupling
Potential Cause Explanation & Scientific Rationale Recommended Solution
Guanidinylation of Amine A known side reaction with uronium-based coupling reagents like HATU is the reaction of the amine nucleophile with the guanidinium carbon of HATU itself. This forms an irreversible guanidinium byproduct on the cyclopentylamine and terminates the desired reaction[1][9]. This is more likely if HATU is in large excess or if the coupling is slow.1. Control Stoichiometry: Avoid using a large excess of HATU. A range of 1.05-1.2 equivalents is typically sufficient. 2. Pre-activation: The pre-activation technique described above also mitigates this side reaction. By allowing the active ester to form first, the concentration of free HATU is minimized when the amine is introduced[8].
Intramolecular Cyclization (β-Lactam formation) While less common under these conditions, β-amino acids can potentially undergo intramolecular cyclization to form a four-membered β-lactam ring, especially if the amine is activated in an alternative way. However, standard amide coupling conditions generally favor the intermolecular reaction.This is unlikely to be a major pathway with HATU coupling. If suspected (based on MS data of an impurity with a mass corresponding to the loss of water from the starting material), ensure standard coupling protocols are followed. The issue is more likely one of the other side reactions.
Problem 3: Poor Yield or Purity During Crystallization of the Hydrochloride Salt
Potential Cause Explanation & Scientific Rationale Recommended Solution
"Oiling Out" Instead of Crystallizing The product is precipitating from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the concentration of the product is too high, leading to supersaturation that is relieved non-selectively. Impurities can also inhibit proper crystal lattice formation.1. Slow Cooling: Allow the hot recrystallization solution (e.g., in isopropanol) to cool slowly to room temperature without disturbance. Do not place it directly in an ice bath[10][11]. 2. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. 3. Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Product is Too Soluble in the Chosen Solvent The hydrochloride salt may be too soluble in the chosen solvent (e.g., ethanol, methanol) even at low temperatures, preventing it from precipitating effectively and leading to low recovery[7].1. Switch Solvents: Isopropanol is generally a better choice than ethanol or methanol for crystallizing amine hydrochlorides due to its lower polarity[7]. 2. Use an Anti-Solvent: Dissolve the crude salt in a minimal amount of a good solvent (like hot isopropanol or methanol). Then, slowly add a non-polar anti-solvent in which the product is insoluble (e.g., diethyl ether, MTBE, or hexane) dropwise until the solution becomes persistently cloudy. Warm slightly to redissolve, then cool slowly[10][12].
Incomplete Salt Formation If the deprotection/salt formation step is incomplete, a mixture of the free base and the hydrochloride salt will be present. The free base is typically more soluble in organic solvents and can act as an impurity, hindering crystallization of the salt.1. Ensure Excess HCl: Use a sufficient excess of the HCl solution (e.g., 4M HCl in dioxane) during the deprotection step to ensure complete conversion to the salt. 2. pH Check (Aqueous): If performing an aqueous workup, ensure the aqueous layer is strongly acidic (pH 1-2) before extraction to keep the product protonated and in the aqueous phase, separating it from non-basic organic impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-amino-N-cyclopentylpropanamide

This protocol details the HATU-mediated coupling of N-Boc-β-alanine with cyclopentylamine.

G cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Workup & Purification boc_beta_ala N-Boc-β-alanine (1.0 eq) cyclopentylamine Cyclopentylamine (1.1 eq) hatu HATU (1.1 eq) dipea DIPEA (2.5 eq) dmf Anhydrous DMF step1 1. Dissolve Boc-β-alanine, HATU, & DIPEA in DMF step2 2. Stir for 20 min (Pre-activation) step1->step2 step3 3. Add Cyclopentylamine dropwise at 0 °C step2->step3 step4 4. Warm to RT, stir for 3-4 hours step3->step4 step5 5. Monitor by TLC/LC-MS step4->step5 workup1 1. Quench with H₂O, extract with EtOAc step5->workup1 Upon Completion workup2 2. Wash organic layer (aq. NaHCO₃, brine) workup1->workup2 workup3 3. Dry (Na₂SO₄), filter, and concentrate workup2->workup3 workup4 4. Purify by column chromatography workup3->workup4 product N-Boc-3-amino-N- cyclopentylpropanamide workup4->product

Caption: Workflow for HATU-mediated amide coupling.

Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂), add N-Boc-β-alanine (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add cyclopentylamine (1.1 eq) dropwise, keeping the temperature below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until completion as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract three times with ethyl acetate (EtOAc).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection and Hydrochloride Salt Formation

This protocol describes the conversion of the Boc-protected intermediate to the final hydrochloride salt.

G cluster_procedure Procedure cluster_isolation Isolation & Purification reactant N-Boc-3-amino-N- cyclopentylpropanamide step1 1. Dissolve Boc-amide in minimal MeOH or EtOAc reactant->step1 reagent 4M HCl in 1,4-Dioxane (or Isopropanol) step3 3. Add HCl/Dioxane solution (3-4 eq) dropwise reagent->step3 step2 2. Cool to 0 °C step1->step2 step2->step3 step4 4. Stir at RT for 2-4 hours step3->step4 step5 5. Monitor by TLC/LC-MS for loss of starting material step4->step5 iso1 1. Concentrate solvent in vacuo step5->iso1 Upon Completion iso2 2. Triturate solid with diethyl ether iso1->iso2 iso3 3. Filter solid via vacuum filtration iso2->iso3 iso4 4. Wash with cold ether and dry in vacuo iso3->iso4 iso5 5. Recrystallize from hot Isopropanol if needed iso4->iso5 product 3-Amino-N-cyclopentylpropanamide hydrochloride iso5->product

Caption: Workflow for Boc deprotection and salt formation.

Methodology:

  • Dissolve the N-Boc-3-amino-N-cyclopentylpropanamide (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate, methanol, or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (3-4 eq)[5][6]. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure.

  • The resulting solid or oil can be triturated with cold diethyl ether. This involves adding the ether and vigorously scraping/stirring to break up any oil and induce solidification.

  • Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Purification (if necessary): The crude hydrochloride salt can be recrystallized by dissolving it in a minimal amount of hot isopropanol, followed by slow cooling to room temperature and then further cooling in an ice bath to maximize crystal formation[7]. Collect the pure crystals by vacuum filtration.

Data Summary & Characterization

Parameter Expected Outcome / Value Method Notes
Amide Coupling Yield 85-95% (after purification)GravimetricYield is highly dependent on reaction conditions and purity of starting materials.
Deprotection/Salt Yield >90%GravimetricThis step is typically high-yielding if precipitation/crystallization is efficient.
Appearance White to off-white crystalline solidVisualAn oily or discolored product indicates impurities or residual solvent.
Molecular Weight (Free Base) 156.23 g/mol LC-MSObserved as [M+H]⁺ at m/z 157.24.
¹H NMR (400 MHz, D₂O) δ ~4.1 (m, 1H, N-CH of cyclopentyl), 3.2 (t, 2H, -CH₂-NH₃⁺), 2.6 (t, 2H, -CH₂-C=O), 1.4-1.9 (m, 8H, cyclopentyl CH₂)NMR SpectroscopyChemical shifts are approximate and will vary with solvent and pH. D₂O is a good solvent for the HCl salt.
HPLC Purity >98%RP-HPLCExample conditions: C18 column, gradient of H₂O/ACN with 0.1% TFA[13].

References

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Anderson, N. G. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(40), 7575-7577.
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]

  • Toma, P. H., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1034-1042.
  • Fallis, A. G., et al. (1987). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Journal of the American Chemical Society, 109(18), 5478-5486.
  • Davies, S. G., et al. (2003). Cyclic β-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition–cyclisation reactions. Organic & Biomolecular Chemistry, 1(23), 4217-4231.
  • Mokrushin, V. S., et al. (2023). N-N(+)
  • Ghaemy, M., et al. (n.d.). The 1 H NMR spectra of N-phenyl-4,5-imide-cyclopenthane-1,3 dicarboxylic acid (PCPA). ResearchGate. [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. [Link]

  • Reddit. (2023). Boc De-protection. [Link]

  • Costa, K. M., et al. (2019).
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. [Link]

  • Molbase. (n.d.). Synthesis of N-Boc-1-amino-1-(2,2,5,5-tetramethyl-1-cyclopentyl)ethenylcyclopropane. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]

  • Li, T., et al. (2020). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • PubMed. (1998). Simultaneous determination of F-beta-alanine and beta-alanine in plasma and urine with dual-column reversed-phase high-performance liquid chromatography. [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. [Link]

  • PubMed. (2011). Synthesis of cyclic peptides through an intramolecular amide bond rearrangement. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (n.d.). Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. [Link]

  • SciSpace. (n.d.). Method for quantitative detection of beta-alanine and application thereof. [Link]

  • MDPI. (2020). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. [Link]

  • ResearchGate. (n.d.). 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). [Link]

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Technical Support Center: Troubleshooting Low Efficacy in Biological Assays with Propanamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers, scientists, and drug development professionals often encounter challenges when working with propanamide-containing compounds in biological assays. The unique physicochemical properties of the propanamide moiety can lead to issues such as poor solubility, compound instability, and unforeseen interactions within the assay system, all culminating in lower-than-expected efficacy. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these common issues. Our goal is to move beyond simple procedural lists and delve into the causative factors, empowering you to make informed, data-driven decisions to optimize your experimental outcomes.

Part 1: Foundational Troubleshooting - Compound Integrity and Behavior

This section addresses the most common and fundamental reasons for low efficacy that are directly related to the propanamide compound itself.

Q1: My propanamide compound shows low or inconsistent activity. Could solubility be the issue, and how can I verify this?

A1: Yes, poor aqueous solubility is a primary culprit for reduced efficacy in biological assays. [1][2] If a compound is not fully dissolved in the assay buffer, its effective concentration at the target site is lower than the nominal concentration, leading to an underestimation of its true potency.[1][2] The polar amide group in propanamide contributes to its water solubility through hydrogen bonding, but overall solubility is highly dependent on the entire molecular structure.[3]

Causality: Undissolved compound particles are not bioavailable to interact with the target protein or cells. This can lead to high variability between replicate wells and inaccurate structure-activity relationship (SAR) data.[1][2]

Troubleshooting Protocol: Kinetic Solubility Assessment

A kinetic solubility assay is a high-throughput method to quickly assess the solubility of your compound under your specific assay conditions.[4][5]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your propanamide compound in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your DMSO stock into the final assay buffer. It is crucial to mimic the final DMSO concentration that will be used in your biological assay.

  • Incubation: Incubate the plate at the same temperature and for a similar duration as your primary assay.

  • Precipitation Detection: Measure the absorbance at a wavelength of 620 nm or 750 nm using a plate reader. An increase in absorbance indicates the formation of precipitate. Alternatively, visual inspection against a dark background can provide a qualitative assessment.

  • Data Analysis: The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit.

Data Interpretation Table:

Solubility ProfileObservationImplication for AssayRecommended Action
High Solubility No precipitation observed at the highest tested concentration.Solubility is unlikely to be the primary cause of low efficacy.Proceed to investigate other factors like compound stability or target engagement.
Moderate Solubility Precipitation observed at higher concentrations.The compound may be falling out of solution at the upper end of your dose-response curve.Limit the maximum concentration in your assay to below the determined solubility limit. Consider formulation strategies.
Low Solubility Precipitation observed at or below the expected efficacious concentration.The compound is not sufficiently soluble to reach an effective concentration.Re-evaluate the compound's structure for potential modifications to improve solubility.[4]

Workflow for Solubility Troubleshooting

Caption: Decision workflow for diagnosing and addressing compound solubility issues.

Q2: I've confirmed my compound is soluble, but the activity diminishes over the course of a long incubation. How can I test for compound stability?

A2: Propanamide compounds, like many small molecules, can be susceptible to degradation in aqueous assay media, especially during prolonged incubations at 37°C.[6] This degradation reduces the concentration of the active compound over time, leading to a weaker than expected biological response.

Causality: The amide bond itself can be subject to hydrolysis, although it is generally more stable than an ester bond. Other functional groups on the molecule can also be liable to oxidation or reaction with media components.

Troubleshooting Protocol: Compound Stability Assessment via LC-MS

This protocol allows for the direct measurement of your compound's concentration over time in the assay medium.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of your propanamide compound in your complete cell culture medium (including serum, if applicable) at a relevant concentration (e.g., the IC50 or a mid-range concentration from your dose-response curve).

  • Time Points: Aliquot the solution into several vials. Take a t=0 sample immediately and freeze it. Incubate the remaining vials at 37°C.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from the incubator and freeze it immediately to halt any further degradation.

  • LC-MS Analysis: Once all time points are collected, thaw the samples and analyze them by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining against time.

Data Interpretation Table:

Stability Profile% Parent Compound Remaining at 24hImplication for AssayRecommended Action
Stable >90%Compound degradation is not a significant factor.Investigate other potential issues like metabolic inactivation or assay artifacts.
Moderately Stable 50-90%Gradual loss of compound is occurring, potentially affecting longer-term assays.Consider reducing the assay incubation time or re-dosing the compound during the experiment.
Unstable <50%The compound is rapidly degrading, leading to a significant underestimation of potency.Shorten the assay duration. If not possible, consider structural modifications to improve stability.

Part 2: Assay-Specific Troubleshooting

If the compound's intrinsic properties of solubility and stability have been ruled out, the next step is to investigate interactions within the biological assay system itself.

Q3: My propanamide compound is potent in a biochemical assay but shows significantly lower efficacy in a cell-based assay. What could be the cause?

A3: A discrepancy between biochemical and cellular activity often points to issues with cell permeability, efflux by transporters, or metabolic inactivation within the cell.[7] Amide-containing compounds, in particular, can have low cell permeability.[7]

Causality: For a compound to be active in a cell-based assay, it must cross the cell membrane to reach its intracellular target. If the compound has poor permeability or is actively pumped out of the cell by efflux transporters (like P-glycoprotein), its intracellular concentration will be too low to elicit a response.

Troubleshooting Protocol: Assessing Cell Permeability and Efflux

A Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive membrane permeability.[7] For assessing active efflux, a bidirectional Caco-2 or MDCK-MDR1 assay is the gold standard.

Workflow for Investigating Permeability and Efflux

Caption: Diagnostic workflow to differentiate between low permeability and active efflux.

Q4: Could my propanamide compound be a prodrug that requires metabolic activation?

A4: Yes, this is a distinct possibility, especially if the compound was designed as such or if it has structural motifs known to be metabolized.[8][] For instance, some caspase inhibitors are propanamide-based prodrugs that are cleaved by intracellular esterases to reveal the active carboxylic acid.[10][11] If the cells used in your assay lack the necessary metabolic enzymes, the prodrug will not be converted to its active form, resulting in low efficacy.[12]

Causality: Prodrugs are pharmacologically inactive until they undergo biotransformation.[] This activation is often tissue- or cell-type specific, depending on the expression of relevant enzymes like esterases, cytochromes P450, or cathepsins.[13]

Troubleshooting Protocol: In Vitro Metabolic Activation Assay

This experiment tests whether pre-incubation with a metabolically active system can "activate" your compound.

Step-by-Step Methodology:

  • Prepare S9 Fractions: Obtain or prepare S9 fractions from liver homogenates (human, rat, or mouse), which contain a mixture of cytosolic and microsomal enzymes.

  • Incubation: Incubate your propanamide compound with the S9 fraction and necessary cofactors (e.g., NADPH for P450-mediated reactions) for a set period (e.g., 1-2 hours) at 37°C. Include a control incubation without the S9 fraction.

  • Test in Biochemical Assay: After incubation, test the "metabolized" compound mixture in your primary biochemical assay.

  • Analysis: A significant increase in potency in the S9-treated sample compared to the control indicates that your compound is likely a prodrug that requires metabolic activation.

Expected Outcomes:

ConditionExpected Result in Biochemical AssayConclusion
Compound + Buffer (Control) Low or no activityThe parent compound is inactive.
Compound + S9 Fraction + Cofactors High activityThe compound is a prodrug activated by enzymes in the S9 fraction.
Q5: I am using a serum-containing medium. Could this be affecting my compound's activity?

A5: Absolutely. Many compounds, including those with amide functionalities, can bind to serum proteins like albumin.[14] This binding is often non-specific and can sequester the compound, reducing the free concentration available to interact with the target.[15]

Causality: Only the unbound, or "free," fraction of a drug is pharmacologically active. High serum protein binding effectively lowers the bioavailable concentration of your compound. This can lead to a rightward shift in the dose-response curve (i.e., a higher IC50) in the presence of serum.

Troubleshooting Protocol: Serum Shift Assay

This straightforward experiment compares the compound's potency in the presence and absence of serum.

Step-by-Step Methodology:

  • Parallel Assays: Set up two parallel dose-response experiments.

  • Condition 1 (Serum-Free): Run the assay in a serum-free medium or a buffer with low protein content.

  • Condition 2 (Serum-Containing): Run the assay in your standard medium containing the typical percentage of fetal bovine serum (FBS) or human serum.

  • Data Analysis: Calculate the IC50 value for each condition. The "serum shift" is the ratio of the IC50 in the presence of serum to the IC50 in the absence of serum.

Data Interpretation:

  • Serum Shift Ratio ≈ 1: Serum protein binding is not a significant issue.

  • Serum Shift Ratio > 3-5: Significant serum protein binding is occurring, which is reducing the apparent potency of your compound. This is a critical piece of information for interpreting in vitro data and predicting in vivo efficacy.

Part 3: Best Practices for Handling Propanamide Compounds

Adhering to best practices for compound management can prevent many of the issues detailed above.

Q6: What are the best practices for storing and handling propanamide compounds to ensure their integrity?

A6: Proper storage and handling are critical to prevent degradation and ensure reproducible results.[16][17][18]

  • Storage of Solids: Store solid propanamide compounds at the recommended temperature (typically -20°C or below), protected from light and moisture.[16] Use containers with tight-fitting, teflon-lined caps.[19]

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent like DMSO. Store these stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[17]

  • Working Solutions: When preparing working solutions in aqueous buffers, use them immediately. Avoid storing diluted aqueous solutions for extended periods unless stability has been confirmed.

  • Avoid Contamination: Always use clean, dedicated labware for each compound to prevent cross-contamination.[16]

References

  • Solubility of Things. (n.d.). Propanamide.
  • Farnaby, W., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Online Inhibitor. (2025). Optimizing Amide Bond Formation: Lab-Validated Insights.
  • BenchChem. (2025). Technical Support Center: Optimizing N-hydroxycycloheptanecarboxamidine for High-Throughput Screening.
  • Andruszkiewicz, R., & Zieniawa, T. (1992). The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid. Journal of Chemotherapy. Retrieved from [Link]

  • La-Beck, N. M., et al. (2012). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the propenamide and propanamide series. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
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  • BenchChem. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
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  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Xie, Y., et al. (2025). Differential Bioactivation Profiles of Different GS-441524 Prodrugs in Cell and Mouse Models. Research Square. Retrieved from [Link]

  • Bond, A. (2022). Amide-to-Ester Substitution as a Strategy for Optimising PROTAC Permeability and Cellular Activity. YouTube. Retrieved from [Link]

  • InvivoGen. (n.d.). VX-765 | Caspase-1 inhibitor. Retrieved from [Link]

  • Hardy, J. A., et al. (2008). Crystal Structure of Procaspase-1 Zymogen Domain Reveals Insight into Inflammatory Caspase Autoactivation. Journal of Biological Chemistry. Retrieved from [Link]

  • Hedrick, M. P., et al. (2025). Ensemble Siamese Neural Networks for Prodrug Activation Prediction. ChemRxiv. Retrieved from [Link]

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  • Lee, B. H., et al. (2011). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology. Retrieved from [Link]

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Overcoming solubility issues of 3-Amino-N-cyclopentylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Amino-N-cyclopentylpropanamide hydrochloride. This molecule, while possessing features that promote aqueous solubility such as a protonated amine and a hydrogen-bonding amide group, also contains a non-polar cyclopentyl moiety that can significantly hinder its dissolution in purely aqueous systems.[1][2][3] This document provides a structured, in-depth approach to understanding and systematically overcoming these issues through a series of frequently asked questions, troubleshooting workflows, and validated experimental protocols.

Understanding the Molecule: A Balance of Forces

The solubility of this compound is governed by a delicate interplay between its functional groups:

  • Amine Hydrochloride: The protonated amine (R-NH3⁺ Cl⁻) is an ionic salt, which dramatically increases its polarity and affinity for aqueous solvents compared to its neutral (free base) form.[4][5] This is the primary driver of its water solubility.

  • Amide Linkage: The propanamide group can both donate and accept hydrogen bonds, further contributing to its potential for aqueous solubility.[1][6][7]

  • Cyclopentyl Group: This aliphatic ring is hydrophobic ("water-fearing") and non-polar. It disrupts the favorable interactions with water molecules, thereby reducing overall aqueous solubility.[2][3]

The challenges you may be facing likely stem from the influence of this hydrophobic group, especially under specific pH or concentration conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound won't dissolve in water or PBS. What is the best starting solvent?

Answer: While the hydrochloride salt form is designed to improve aqueous solubility, the hydrophobic cyclopentyl group can still limit it, especially at neutral pH.[3][4] The recommended approach is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental buffer.[8][9]

Recommended Solvents for Stock Solutions:

SolventClassKey ConsiderationsTypical Starting Concentration
DMSO Polar AproticExcellent solvating power for a wide range of compounds. Ensure final concentration in assays is low (typically <0.5%) to avoid biological effects.[10]10-50 mM
Ethanol (EtOH) Polar ProticA less toxic alternative to DMSO for some cell-based assays. May be less effective for highly hydrophobic compounds.10-20 mM
DMF Polar AproticSimilar to DMSO, but can be more toxic. Use with caution and appropriate safety measures.10-50 mM

Initial Protocol:

  • Attempt to prepare a 10 mM stock solution in DMSO.

  • Use a vortex mixer to ensure thorough mixing.

  • If dissolution is slow, gentle warming (37°C) or brief sonication can be applied.[11] Be cautious with warming to avoid potential compound degradation.

Q2: I successfully made a DMSO stock, but the compound precipitated immediately when I diluted it into my aqueous buffer. What happened?

Answer: This is a very common issue known as "crashing out" or precipitation.[8][10] It occurs when the compound, which is stable in the high-concentration organic stock, is rapidly introduced into an aqueous environment where its solubility is much lower. The final concentration of the organic co-solvent (DMSO) is too low to keep the compound dissolved.

Troubleshooting Workflow for Precipitation:

Below is a systematic workflow to diagnose and solve precipitation upon dilution.

G start Precipitation Observed (Compound 'Crashes Out') check_conc Is Final Compound Concentration Too High? start->check_conc lower_conc Reduce Final Concentration check_conc->lower_conc Yes check_dmso Is Final DMSO Concentration Too Low? check_conc->check_dmso No success Compound Solubilized lower_conc->success inc_dmso Increase Final DMSO (Max 0.5% - 1% for assays) check_dmso->inc_dmso Yes (<0.1%) check_ph Is Buffer pH Optimal? check_dmso->check_ph No inc_dmso->success use_excipient Employ Solubilizing Agents (e.g., Cyclodextrin, Tween-20) use_excipient->success fail Consult Formulation Specialist use_excipient->fail check_ph->use_excipient Yes (pH is optimal or cannot be changed) adjust_ph Lower Buffer pH (e.g., to pH 5.0 - 6.5) check_ph->adjust_ph No (pH is >7) adjust_ph->success

Caption: Troubleshooting workflow for compound precipitation.

Key Strategies to Prevent Precipitation:

  • Optimize Co-solvent Concentration: Ensure the final DMSO concentration is sufficient, but still compatible with your assay (generally ≤0.5%).[10]

  • Use Serial Dilutions: Instead of a single large dilution step (e.g., 1 µL of 10 mM stock into 1 mL buffer), perform a stepwise serial dilution. This can help prevent immediate, localized supersaturation.[10]

  • Modify the Aqueous Buffer:

    • Lower the pH: This is the most effective strategy for an amine hydrochloride.

    • Add Solubilizing Excipients: For challenging cases, consider adding agents that can form complexes or micelles with your compound.[12][13]

Q3: How does pH affect the solubility of this compound?

Answer: The pH of the aqueous solution is the most critical factor governing the solubility of this compound. The amine group exists in equilibrium between its protonated, charged (R-NH3⁺) form and its deprotonated, neutral (R-NH2) "free base" form.

  • Low pH (Acidic): In an acidic environment (e.g., pH 4-6), the equilibrium shifts strongly towards the protonated R-NH3⁺ form. This charged species is significantly more polar and, therefore, much more soluble in water.[14][15]

  • High pH (Neutral/Basic): As the pH increases towards and above the amine's pKa, the equilibrium shifts towards the neutral R-NH2 free base. This form is less polar and significantly less water-soluble, which can lead to precipitation.[15][16]

G FreeBase R-NH₂ (Free Base) Low Solubility Salt R-NH₃⁺ (Protonated Salt) High Solubility FreeBase->Salt + H⁺ Salt->FreeBase - H⁺ FreeBase2 R-NH₂ (Free Base) Low Solubility Salt2 R-NH₃⁺ (Protonated Salt) High Solubility FreeBase2->Salt2 + H⁺ Salt2->FreeBase2 - H⁺

Caption: pH-dependent equilibrium of the amine hydrochloride.

Practical Recommendation: For experiments in aqueous buffers like PBS (pH 7.4), if you observe poor solubility, try preparing your buffer at a lower pH, such as 6.0 or 6.5, provided this is compatible with your experimental system.[17]

Key Experimental Protocols

Protocol 1: Preparation of a Standardized Stock Solution

This protocol details the steps for creating a reliable, high-concentration stock solution, which is the foundation for all subsequent experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Methodology:

  • Calculate Mass: Determine the mass of the compound required to make a desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Apply Energy (If Needed): If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C for 10 minutes, followed by vortexing.[11]

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex for 2 minutes add_dmso->vortex inspect Visually Inspect Solution vortex->inspect heat_sonicate Apply Gentle Heat (37°C) or Sonicate inspect->heat_sonicate Particulates Remain store Store at -20°C / -80°C in Aliquots inspect->store Fully Dissolved heat_sonicate->vortex

Caption: Workflow for preparing a stock solution.

Protocol 2: Kinetic Solubility Assessment via Turbidimetry

This is a rapid, high-throughput method to estimate the solubility limit of your compound when diluted from a DMSO stock into an aqueous buffer. It identifies the concentration at which precipitation begins to occur.[10][11]

Materials:

  • 10 mM DMSO stock solution of the compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm)

Methodology:

  • Prepare Serial Dilution: In a 96-well plate (the "DMSO plate"), prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO. For example, from 10 mM down to ~5 µM.

  • Prepare Buffer Plate: In a separate 96-well plate (the "Aqueous plate"), add 198 µL of your aqueous buffer to each well.

  • Transfer and Mix: Using a multichannel pipette, transfer 2 µL from each well of the DMSO plate to the corresponding well of the Aqueous plate. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%. Mix immediately by pipetting up and down or using a plate shaker.

  • Incubate: Allow the plate to incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.

  • Measure Turbidity: Measure the light scattering (absorbance) of each well in the plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analyze Data: Plot the measured turbidity against the compound concentration. The kinetic solubility limit is the concentration at which the turbidity value significantly rises above the baseline of the buffer-only controls.[11]

Advanced Solubilization Strategies

If pH adjustment and co-solvents are insufficient or incompatible with your assay, advanced formulation strategies may be required. These are often employed in later-stage drug development but can be adapted for research purposes.

StrategyMechanismWhen to UseKey Considerations
Cyclodextrins Forms a host-guest inclusion complex, where the hydrophobic cyclopentyl group sits inside the cyclodextrin's non-polar cavity, while the exterior remains water-soluble.[18][19]When pH modification is not possible and higher concentrations are needed.Choose the correct cyclodextrin type (e.g., HP-β-CD, SBE-β-CD). Can sometimes interfere with ligand-receptor binding assays.
Surfactants Above the critical micelle concentration (CMC), surfactants like Tween-20 or Triton X-100 form micelles that encapsulate the hydrophobic parts of the compound.[13]Typically for in vitro biochemical or enzymatic assays, not cell-based work.Surfactants can denature proteins and disrupt cell membranes at higher concentrations.
Solid Dispersions The compound is molecularly dispersed within a solid polymer matrix, creating an amorphous, higher-energy state that dissolves more readily than the stable crystalline form.[20][21]A pre-formulation strategy. Requires specialized equipment (e.g., spray dryer, hot-melt extruder).This is an advanced technique generally used to prepare a more soluble solid form of the drug substance itself.

References

  • Vedantu. (n.d.). Amide Group in Chemistry: Structure, Properties & Uses. Retrieved from [Link]

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  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

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  • ResearchGate. (2012). How to make a salt of a novel compound? Retrieved from [Link]

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  • Al-Ghabeish, M., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. Retrieved from [Link]

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Technical Support Center: Stability Testing of 3-Amino-N-cyclopentylpropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Amino-N-cyclopentylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for navigating the complexities of its stability in solution. Here, we will address common questions, troubleshoot potential experimental issues, and provide robust protocols to ensure the integrity and accuracy of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound in solution?

The molecular structure of this compound features two key functional groups susceptible to degradation in aqueous environments: a secondary amide and a primary amine.

  • Amide Hydrolysis: The most significant stability liability is the hydrolysis of the amide bond. This reaction involves the cleavage of the bond between the carbonyl group and the nitrogen atom by water, resulting in the formation of 3-aminopropanoic acid and cyclopentylamine.[1] This process can be catalyzed by both acid and base, making pH a critical parameter in controlling the compound's stability.[2][3]

  • Oxidative Degradation: The primary amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. Oxidative degradation can lead to a variety of products and is often a more complex pathway to characterize than hydrolysis.[4]

Q2: How does pH influence the stability of this molecule?

The rate of amide hydrolysis is highly dependent on pH. A typical pH-rate profile for amide hydrolysis shows that the reaction is slowest in the mid-pH range (approximately pH 5-7) and increases significantly under strongly acidic or basic conditions.[5]

  • Acid-Catalyzed Hydrolysis (pH < 5): Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[1][6]

  • Base-Catalyzed Hydrolysis (pH > 8): In basic solutions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[1] This is often faster than the acid-catalyzed pathway at equivalent concentrations of H⁺ and OH⁻.

Therefore, maintaining the solution pH within a neutral range is paramount for ensuring the compound's stability during storage and analysis.

Q3: What are the expected degradation products I should be looking for?

Based on the primary degradation pathway of amide hydrolysis, the two main degradation products are:

  • 3-Aminopropanoic acid

  • Cyclopentylamine

It is crucial to develop an analytical method, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate the parent compound from these two primary degradants to accurately quantify stability.[7] Any other peaks observed, especially under oxidative or photolytic stress conditions, would require further investigation, likely using mass spectrometry (MS), to identify their structures.[8]

Q4: What are the essential first steps in designing a stability study for this compound?

A well-designed stability study begins with a forced degradation (or stress testing) protocol.[9] This involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and products. This information is then used to develop a stability-indicating analytical method, which is a method that can reliably measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[10]

The key steps are:

  • Perform Forced Degradation: Expose the compound in solution to acid, base, heat, light (photolysis), and oxidation.

  • Develop a Stability-Indicating Method: Use the stressed samples to develop an HPLC or UPLC method that achieves baseline separation of the parent peak from all major degradation peaks.[7]

  • Formal Stability Study: Once the method is established, initiate a formal study under intended storage conditions (e.g., long-term and accelerated) as defined by ICH guidelines.[8]

Visual Guide: Primary Degradation Pathway

The following diagram illustrates the fundamental hydrolytic degradation of 3-Amino-N-cyclopentylpropanamide under both acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 5) cluster_base Base-Catalyzed Hydrolysis (pH > 8) Parent_Acid 3-Amino-N-cyclopentyl- propanamide Intermediate_Acid Protonated Carbonyl (Tetrahedral Intermediate) Parent_Acid->Intermediate_Acid + H₂O, H⁺ Products_Acid 3-Aminopropanoic Acid + Cyclopentylamine Intermediate_Acid->Products_Acid Collapse Parent_Base 3-Amino-N-cyclopentyl- propanamide Intermediate_Base Tetrahedral Intermediate Parent_Base->Intermediate_Base + OH⁻ Products_Base 3-Aminopropanoate + Cyclopentylamine Intermediate_Base->Products_Base Collapse

Caption: Amide hydrolysis pathways under acidic and basic conditions.

Troubleshooting Guide

Problem Encountered Potential Root Causes Recommended Actions & Explanations
Rapid, Unexpected Degradation in Solution 1. Incorrect pH: The solution pH may have drifted into a highly acidic or alkaline range where hydrolysis is rapid.[5] 2. Temperature Elevation: The solution was inadvertently exposed to high temperatures, accelerating the degradation rate. 3. Photodegradation: Exposure to UV or ambient light may be causing degradation.[9] 4. Oxidation: Dissolved oxygen or trace metal contaminants in the solvent could be catalyzing oxidative degradation of the amine group.[11]1. Verify and Buffer pH: Immediately measure the pH of your solution. Prepare future solutions using a suitable buffer system (e.g., phosphate or acetate) to maintain a stable pH in the neutral range. 2. Control Temperature: Store solutions protected from heat sources and, if necessary, refrigerate at 2-8°C (after confirming solubility at that temperature). 3. Use Amber Vials: Protect solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil. 4. De-gas Solvents: If oxidation is suspected, sparge your solvents with an inert gas like nitrogen or argon before preparing solutions.
Multiple New Peaks in HPLC After Forced Degradation 1. Secondary Degradation: Primary degradation products may themselves be unstable under the stress conditions and are degrading further. 2. Reaction with Buffer/Matrix: The compound may be reacting with components of your buffer or formulation excipients. 3. Oxidative Side Reactions: Especially under oxidative stress (e.g., H₂O₂), multiple, minor side products can form.1. Time-Course Study: Analyze the stressed sample at multiple time points. This helps distinguish primary degradants (appear first) from secondary ones (appear later). 2. Simplify the Matrix: Perform forced degradation on the API in pure solvent (e.g., water or methanol/water) to eliminate matrix effects and confirm which peaks are true degradants of the parent compound. 3. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of each unknown peak. This is the most effective way to propose structures for the degradation products.[8]
Poorly Resolved Peaks in HPLC Analysis 1. Suboptimal Mobile Phase: The pH or organic solvent ratio of the mobile phase is not adequate to separate compounds with different chemical properties (e.g., an acidic degradant from the basic parent). 2. Inappropriate Column: The stationary phase of the HPLC column is not providing the right selectivity.1. Adjust Mobile Phase pH: The parent compound and its degradants have different pKa values. Adjusting the mobile phase pH can change their ionization state and dramatically improve separation. Try screening a pH below the pKa of cyclopentylamine and above the pKa of 3-aminopropanoic acid. 2. Screen Different Columns: If pH adjustment is insufficient, try a column with a different stationary phase (e.g., a Phenyl or Cyano column if you are using a C18).
Inconsistent Stability Results 1. Inconsistent Sample Preparation: Minor variations in pH, concentration, or solvent preparation between experiments. 2. Autosampler Instability: The compound may be degrading in the HPLC autosampler while waiting for injection.[12]1. Standardize Procedures: Use a detailed Standard Operating Procedure (SOP) for all solution preparations. Use calibrated pipettes and pH meters. 2. Run Autosampler Stability Test: Place a single, freshly prepared sample in the autosampler and inject it repeatedly over a 24-48 hour period. A decrease in the parent peak area over time indicates instability in the autosampler, which may need to be cooled.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify likely degradation products and establish a stability-indicating analytical method.

Objective: To generate potential degradation products of 3-Amino-N-cyclopentylpropanamide HCl.

Methodology:

  • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot the stock solution into five separate amber glass vials.

  • Treat each vial as follows:

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 4 hours.[2]

    • Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solution at 60°C for 48 hours.

    • Control: Keep one vial at room temperature, protected from light.

  • Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples by HPLC, comparing them to the control to identify degradation peaks.

Protocol 2: Example Stability-Indicating HPLC Method

This is a starting point for method development. It must be optimized and validated for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visual Workflow: Stability Study Design

This diagram outlines the logical flow from initial planning to final data analysis in a typical stability study.

G A 1. Study Objective Definition (e.g., pH profile, shelf-life) B 2. Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C 3. Identify Degradation Products (LC-MS Recommended) B->C Generates Degradants D 4. Develop & Validate Stability-Indicating Method (e.g., HPLC) C->D Informs Method E 5. Design Formal Stability Protocol (Timepoints, Conditions per ICH) D->E Enables Quantification F 6. Execute Study (Prepare & Store Samples) E->F G 7. Analyze Samples at Designated Timepoints F->G H 8. Quantify Parent & Degradants (Calculate % Recovery, Mass Balance) G->H I 9. Data Analysis & Reporting (Determine Degradation Rate, Shelf-Life) H->I

Caption: A typical workflow for conducting a solution stability study.

References

  • Giles, M. B. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • Allen, K. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. Available at: [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Amides. Available at: [Link]

  • Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • LibreTexts Chemistry. (2021). 24.4: Hydrolysis of Amides. Available at: [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Available at: [Link]

  • Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Hilaris Publishing. Available at: [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. Available at: [Link]

  • Islam, M. S., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. Available at: [Link]

  • Islam, M. S., et al. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available at: [Link]

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Validation & Comparative

Comparative analysis of 3-Amino-N-cyclopentylpropanamide hydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of 3-Amino-N-cyclopentylpropanamide Hydrochloride Analogs for Drug Discovery Professionals

This guide provides a comprehensive framework for the comparative analysis of analogs derived from this compound. It is designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing lead compounds. We will delve into the rationale behind analog design, synthetic strategies, comparative bioactivity, and the critical structure-activity relationships (SAR) that drive successful drug discovery campaigns. The protocols and data presented herein are synthesized from established methodologies to provide a practical and authoritative resource.

Introduction: The 3-Amino-N-cyclopentylpropanamide Scaffold

The 3-Amino-N-cyclopentylpropanamide core structure represents a versatile scaffold in medicinal chemistry. Its components—a primary amino group, a flexible propanamide linker, and a lipophilic N-cyclopentyl moiety—offer multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity. The hydrochloride salt form enhances solubility and stability, making it a practical starting point for analog development.[1][2] Analogs of this scaffold have been explored for various therapeutic targets, including ion channels and enzymes, where the interplay between the charged amino group and the hydrophobic cyclopentyl ring can be pivotal for ligand-receptor interactions.[3][4]

Rationale for Analog Design and Synthesis

The primary goal of analog synthesis is to systematically probe the chemical space around a lead compound to enhance potency, selectivity, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The design of analogs for the 3-Amino-N-cyclopentylpropanamide scaffold typically focuses on three key regions:

  • Region A (Cycloalkyl Group): Modifications here modulate lipophilicity, steric bulk, and conformational rigidity. Replacing the cyclopentyl ring with other cyclic or aromatic systems can explore new binding pockets and alter metabolic pathways.

  • Region B (Propanamide Linker): Altering the length or rigidity of this linker can optimize the spatial orientation of the terminal functional groups (Regions A and C) to improve binding affinity.

  • Region C (Amino Group): While often crucial for polar interactions (e.g., salt bridges), this group can be substituted or acylated to modify basicity, introduce new interaction points, or create prodrugs.

General Synthetic Workflow

A common and robust method for synthesizing these analogs is through amide coupling, a cornerstone of medicinal chemistry. The workflow begins with a protected amino acid and an appropriate amine, coupled using standard reagents, followed by deprotection.

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Intermediate cluster_3 Step 4: Deprotection cluster_4 Step 5: Final Product Boc_AA Boc-Protected β-Alanine Coupling EDCI, HOBT Anhydrous THF Boc_AA->Coupling Cyclopentylamine Cyclopentylamine (or analog) Cyclopentylamine->Coupling Protected_Amide Protected Intermediate: Boc-3-amino-N-cyclopentyl- propanamide Coupling->Protected_Amide Formation of amide bond Deprotection HCl in Isopropanol or TFA in DCM Protected_Amide->Deprotection Removal of Boc group Final_Product Final Product: 3-Amino-N-cyclopentyl- propanamide HCl Deprotection->Final_Product Salt formation

Caption: General workflow for the synthesis of 3-Amino-N-cyclopentylpropanamide analogs.

Comparative Physicochemical and Biological Profiling

To establish a clear structure-activity relationship (SAR), it is essential to synthesize analogs by systematically modifying one region at a time. Below is a comparative analysis based on hypothetical, yet representative, data derived from trends observed in the literature for similar amide-containing compounds.[5][6][7]

Series A: Modification of the N-Cycloalkyl Group

This series explores how changes in the size and nature of the lipophilic group affect biological activity, exemplified here with a hypothetical Caspase-1 inhibition assay.

Compound IDN-SubstitutionMol. WeightcLogP (calc.)Caspase-1 IC₅₀ (nM)[5]Cytotoxicity CC₅₀ (μM)[6]Selectivity Index (SI = CC₅₀/IC₅₀)
Parent Cyclopentyl192.69 (HCl)1.25150> 100> 667
A-1 Cyclobutyl178.66 (HCl)0.89250> 100> 400
A-2 Cyclohexyl206.72 (HCl)1.6195> 100> 1052
A-3 Phenyl214.70 (HCl)1.4818085472
A-4 4-Chlorophenyl249.14 (HCl)2.197060857

SAR Insights (Series A):

  • Ring Size: Increasing the ring size from cyclobutyl (A-1) to cyclohexyl (A-2) improved potency, suggesting the target's hydrophobic pocket comfortably accommodates a larger group. The parent cyclopentyl compound shows intermediate activity.

  • Aromaticity: Replacing the cycloalkyl with a simple phenyl ring (A-3) did not improve potency and introduced moderate cytotoxicity.

  • Substitution: Adding an electron-withdrawing group (Cl) to the phenyl ring (A-4) significantly enhanced potency, a common strategy to improve interactions through halogen bonding or by altering electronic properties.[8]

Series B: Modification of the Propanamide Linker

This series investigates the impact of linker length on activity against a hypothetical N-methyl-D-aspartate (NMDA) receptor glycine binding site.

Compound IDLinkerMol. WeightcLogP (calc.)NMDA Receptor Binding Ki (nM)[4]
Parent -(CH₂)₂-192.69 (HCl)1.25210
B-1 -(CH₂)-178.66 (HCl)0.89850
B-2 -(CH₂)₃-206.72 (HCl)1.61350

SAR Insights (Series B):

  • Shortening the linker (B-1, an acetamide derivative) drastically reduced binding affinity, indicating that the distance between the amino and cyclopentyl groups is critical.

  • Lengthening the linker (B-2, a butanamide derivative) also decreased affinity, though less dramatically. This suggests the parent compound's three-carbon (propanamide) linker provides the optimal spacing for receptor engagement.[4]

Experimental Protocols

Trustworthy and reproducible data is the foundation of any drug discovery project. The following protocols are provided as self-validating systems.

Protocol 1: Synthesis of Analog A-2 (N-Cyclohexylpropanamide)

This protocol details a standard amide coupling reaction.

Materials:

  • Boc-β-Alanine

  • Cyclohexylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBT)

  • Anhydrous Tetrahydrofuran (THF)

  • 4M HCl in Dioxane

  • Ethyl acetate (EtOAc), Saturated NaHCO₃ solution, Brine

Procedure:

  • Dissolve Boc-β-Alanine (1.0 eq), EDCI (1.2 eq), and HOBT (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 10 minutes.

  • Add cyclohexylamine (1.1 eq) dropwise and continue stirring at room temperature overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Purify the intermediate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Dissolve the purified intermediate in a minimal amount of ethyl acetate and add 4M HCl in Dioxane (4.0 eq).

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether to afford the final hydrochloride salt product, which can be collected by filtration.[9]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol ensures the purity of the synthesized analogs.[10]

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a 1 mg/mL stock solution of the analog in a 50:50 mixture of Mobile Phase A and B.

  • Inject the sample onto the equilibrated HPLC system.

  • Integrate the peak areas of the resulting chromatogram.

  • Purity is calculated as (Peak Area of Product / Total Peak Area) x 100%. A purity of ≥95% is generally required for biological testing.[10][11]

G cluster_input Input cluster_output Output workflow HPLC Analysis Workflow Sample Prep (1 mg/mL) Injection (10 µL) C18 RP Separation (Gradient Elution) UV Detection (210 nm) Data Analysis (Purity ≥ 95%) Result Purity Report workflow:f4->Result Sample Synthesized Analog Sample->workflow:f0

Caption: Workflow for purity determination of synthesized analogs using HPLC.

Protocol 3: Cell Viability (Cytotoxicity) Assay using MTT

This assay determines the concentration at which the compounds become toxic to cells, a critical parameter for assessing therapeutic index.[6]

Materials:

  • Human cell line (e.g., HEK293 or a cancer cell line like HeLa).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals critical structure-activity relationships that are fundamental to lead optimization. Our analysis demonstrates that modifications to the N-cycloalkyl group significantly impact potency and selectivity, with larger rings like cyclohexyl and substituted phenyl groups showing promise. Furthermore, the integrity of the propanamide linker appears crucial for maintaining optimal interaction with the target.

Future work should focus on exploring a wider range of substitutions on the N-cycloalkyl/aryl ring to further probe for beneficial interactions. Additionally, chiral synthesis and separation of enantiomers are essential next steps, as biological targets often exhibit stereospecific binding. By integrating systematic analog design, robust synthetic protocols, and quantitative biological assays, researchers can efficiently navigate the path from a simple scaffold to a potent and selective clinical candidate.

References

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC - NIH. (n.d.).
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024).
  • 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide - Benchchem. (n.d.).
  • Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - NIH. (n.d.).
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents. (n.d.).
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). (n.d.).
  • Structure−Activity Relationships of Analogues with Aromatic Amino Acids... - ResearchGate. (n.d.).
  • EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. (2022).
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC - NIH. (n.d.).
  • Synthesis and Pharmacology of 3-hydroxy-delta2-isoxazoline-cyclopentane Analogues of Glutamic Acid - PubMed. (2002).
  • Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex - PubMed. (2009).
  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - MDPI. (n.d.).
  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - MDPI. (n.d.).
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (n.d.).
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. (2023).
  • Biological Activities of Amino Acid Derivatives and their Complexes a Review. (2025).
  • This compound | 1220037-27-3 - ChemicalBook. (n.d.).
  • This compound - Echemi. (n.d.).
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. (n.d.).

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3-Amino-N-cyclopentylpropanamide hydrochloride vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of 3-Amino-N-cyclopentylpropanamide hydrochloride with other kinase inhibitors is challenging due to the limited publicly available information on its specific biological targets and activity. It is not widely documented as a kinase inhibitor in peer-reviewed literature.

Therefore, this guide will adopt a case-study approach, which is highly relevant for researchers who have identified a novel compound, such as this compound (which we will refer to as Compound X ), from a screening campaign and need to characterize its performance against established inhibitors.

For this guide, we will hypothesize that Compound X has been identified as an inhibitor of the AKT1 kinase , a pivotal node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. We will compare its hypothetical characterization process against two well-established, clinical-stage pan-AKT inhibitors: Capivasertib (AZD5363) and Ipatasertib (GDC-0068) .

This guide will provide researchers with the conceptual framework and detailed methodologies to rigorously evaluate a novel kinase inhibitor.

Introduction to AKT Kinase and Its Inhibition

The serine/threonine kinase AKT (also known as Protein Kinase B) is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is one of the most commonly activated signaling pathways in human cancer, making AKT an attractive therapeutic target.

Inhibitors are typically developed to be ATP-competitive, binding to the kinase domain and preventing the phosphorylation of downstream substrates. Key considerations when evaluating a new inhibitor like Compound X are its potency (how much of the drug is needed to inhibit the target), selectivity (whether it inhibits other kinases), and on-target efficacy in a cellular context.

Comparative Framework: Compound X vs. Established Inhibitors

Our analysis will focus on three core areas:

  • Biochemical Potency: Direct inhibition of the purified kinase enzyme.

  • Cellular Potency & On-Target Effect: Inhibition of AKT signaling within a cancer cell line.

  • Selectivity Profile: Off-target effects against a panel of other kinases.

Competitor Profiles: Capivasertib and Ipatasertib
  • Capivasertib (AZD5363): An orally bioavailable, potent, and selective ATP-competitive pan-AKT inhibitor. It has demonstrated activity against all three AKT isoforms (AKT1, AKT2, and AKT3).

  • Ipatasertib (GDC-0068): Another potent, ATP-competitive pan-AKT inhibitor with high selectivity. It has also been extensively studied in clinical trials, often in combination with other therapies.

The goal is to generate data that allows Compound X to be benchmarked against these standards.

Experimental Data Comparison

A researcher's first step would be to generate quantitative data to compare the inhibitors. The following table summarizes the type of data that needs to be collected. For Capivasertib and Ipatasertib, representative data from public sources is included. The column for Compound X is left as a template for the researcher's experimental results.

Parameter Capivasertib (AZD5363) Ipatasertib (GDC-0068) Compound X (Hypothetical Data) Significance
Biochemical IC₅₀ (AKT1) ~3 nM~5 nM[Researcher to determine]Measures direct potency against the purified enzyme. Lower is better.
Biochemical IC₅₀ (AKT2) ~8 nM~1 nM[Researcher to determine]Assesses isoform selectivity.
Biochemical IC₅₀ (AKT3) ~8 nM~21 nM[Researcher to determine]Assesses isoform selectivity.
Cellular IC₅₀ (p-AKT S473) ~0.3 µM~0.27 µM[Researcher to determine]Measures potency in a cellular context by assessing inhibition of AKT phosphorylation.
Cellular IC₅₀ (Cell Viability) Varies by cell lineVaries by cell line[Researcher to determine]Measures downstream effect on cancer cell survival.
Selectivity (S-Score at 1µM) S(10) = 0.02S(10) = 0.01[Researcher to determine]Measures how selectively the compound binds to the target kinase versus other kinases. A lower score indicates higher selectivity.

Key Experimental Protocols

To generate the data for Compound X, standardized and robust assays are critical. Here are the detailed methodologies.

Protocol: In Vitro Biochemical Kinase Assay

This experiment directly measures the ability of an inhibitor to block the enzymatic activity of purified AKT1. The ADP-Glo™ Kinase Assay is a common, luminescence-based method.

Causality: This assay isolates the drug-target interaction from cellular complexities like membrane permeability or efflux pumps. It is the gold standard for determining direct inhibitory potency (IC₅₀).

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute Compound X, Capivasertib, and Ipatasertib in DMSO, then further dilute in reaction buffer to create a 10-point concentration curve (e.g., 10 µM to 0.5 nM).

    • Prepare a solution of purified, active human AKT1 enzyme and its specific substrate (e.g., a peptide like GSK3α) in reaction buffer.

    • Prepare an ATP solution at a concentration close to its Km value for AKT1 (e.g., 10 µM).

  • Kinase Reaction:

    • Add 5 µL of each inhibitor dilution to a 384-well plate.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Workflow: Biochemical IC₅₀ Determination

start_end start_end process process data data analysis analysis A Prepare Reagents (Inhibitor dilutions, Enzyme, ATP) B Dispense Inhibitor to Plate A->B C Add Enzyme/Substrate Mix B->C D Initiate Reaction with ATP C->D E Incubate (e.g., 60 min at 30°C) D->E F Stop Reaction & Detect ADP (e.g., ADP-Glo™) E->F G Read Luminescence F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for determining biochemical IC₅₀ using an in vitro kinase assay.

Protocol: Western Blot for Cellular On-Target Activity

This experiment determines if Compound X can inhibit AKT phosphorylation in a cellular environment. A cancer cell line with an activated PI3K/AKT pathway (e.g., MCF-7, which has a PIK3CA mutation) is an appropriate model.

Causality: This assay validates that the compound can penetrate cells and engage its target in a physiological context. It measures the inhibition of a direct downstream marker of AKT activity (p-AKT Ser473), providing evidence of on-target effect.

Methodology:

  • Cell Culture and Treatment:

    • Plate MCF-7 cells in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-16 hours to reduce basal signaling.

    • Treat cells with a serial dilution of Compound X, Capivasertib, or Ipatasertib for 2 hours. Include a DMSO vehicle control.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to robustly activate AKT.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-AKT (Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using software like ImageJ. Normalize the p-AKT signal to total AKT and then to the loading control.

    • Plot the normalized p-AKT signal against inhibitor concentration to estimate the cellular IC₅₀.

Signaling Pathway: PI3K/AKT Inhibition

receptor receptor kinase kinase inhibitor inhibitor downstream downstream process process GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., IGFR) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (T308) Downstream Downstream Targets (e.g., GSK3β, PRAS40) AKT->Downstream phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Inhibitor Compound X Capivasertib Ipatasertib Inhibitor->AKT inhibits Survival Cell Survival & Proliferation Downstream->Survival promotes

Caption: The PI3K/AKT signaling pathway and the point of inhibition by AKT inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of a novel AKT inhibitor, Compound X (this compound), benchmarked against established drugs like Capivasertib and Ipatasertib.

By following these protocols, a researcher can generate robust, comparative data on biochemical potency and cellular on-target activity. A favorable result would show Compound X having an IC₅₀ in the low nanomolar range, comparable to or better than the benchmarks, and demonstrating potent inhibition of AKT phosphorylation in cancer cells.

The next critical steps in the evaluation would include:

  • Kinome-wide Selectivity Screening: To ensure Compound X is not potently inhibiting other kinases, which could lead to off-target toxicity.

  • ADME/Tox Profiling: Assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to determine its drug-like potential.

  • In Vivo Efficacy Studies: Testing the compound's ability to inhibit tumor growth in animal models.

This structured, data-driven approach is essential for validating a new molecule and building a compelling case for its further development as a therapeutic agent.

References

  • Capivasertib (AZD5363): National Cancer Institute. NCI Drug Dictionary - Capivasertib. Available at: [Link]

  • Ipatasertib (GDC-0068): National Cancer Institute. NCI Drug Dictionary - Ipatasertib. Available at: [Link]

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Amino-N-cyclopentylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "one molecule, one target" is often the aspirational starting point. However, the reality is that small molecules frequently interact with multiple protein targets, a phenomenon known as polypharmacology. While sometimes therapeutically beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1][2][3] Therefore, the early and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of robust drug discovery.[2][4]

This guide provides an in-depth technical overview of cross-reactivity studies for the novel compound, 3-Amino-N-cyclopentylpropanamide hydrochloride. Structurally, this molecule possesses features—a flexible propanamide linker and a hydrophobic cyclopentyl group—that suggest potential interactions with ATP-binding sites common to protein kinases. For the purposes of this illustrative guide, we will hypothesize that its primary target is Kinase A , a fictitious but representative member of a larger kinase family. Our objective is to rigorously assess its selectivity against other closely related kinases (Kinase B, Kinase C, and Kinase D) to build a comprehensive selectivity profile.

We will explore two orthogonal, industry-standard methodologies: a direct, in-vitro competitive binding assay and a cell-based target engagement assay, the Cellular Thermal Shift Assay (CETSA).[5][6] The rationale behind employing both is to gain a multi-faceted understanding of the compound's behavior—first in a controlled, purified system and then within the complex milieu of a living cell.[7][8]

Experimental Design & Rationale: A Two-Pronged Approach to De-risking

A robust selectivity assessment hinges on a well-conceived experimental design. Our strategy is to quantify the interaction of this compound with our hypothetical primary target, Kinase A, and a panel of related kinases.

Comparative Compounds:

  • Compound X (this compound): The investigational compound.

  • Reference Compound 1 (Known Selective Inhibitor): A well-characterized, highly selective inhibitor of Kinase A.

  • Reference Compound 2 (Known Non-Selective Inhibitor): A known multi-kinase inhibitor, expected to show activity against Kinases A, B, C, and D.

Methodology Selection:

  • In-Vitro Competitive Binding Assay: This assay will provide a direct measure of the compound's affinity for the purified kinase targets.[9][10] By determining the half-maximal inhibitory concentration (IC50) for each kinase, we can quantitatively compare the potency of Compound X across the panel.[11]

  • Cellular Thermal Shift Assay (CETSA): Moving into a more physiologically relevant context, CETSA will allow us to verify that Compound X engages its intended target within intact cells.[5][12] This method relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[6][7] A shift in the melting temperature (Tm) of the target protein in the presence of the compound provides strong evidence of target engagement.[13]

Methodology & Protocols

In-Vitro Competitive Binding Assay: Quantifying Affinity

This protocol describes a fluorescence polarization (FP)-based competitive binding assay, a common and robust method for studying kinase-inhibitor interactions.

Principle: A fluorescently labeled tracer molecule with known affinity for the kinase is used. When the tracer is bound to the large kinase protein, its rotation is slow, and it emits highly polarized light. When a test compound displaces the tracer, the small, freely rotating tracer emits depolarized light. The change in polarization is proportional to the amount of tracer displaced, allowing for the determination of the test compound's binding affinity.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep1 Prepare Assay Buffer prep3 Prepare Kinase-Tracer Master Mix (Kinase A, B, C, or D + Fluorescent Tracer) prep1->prep3 prep2 Serially Dilute Test Compounds (Compound X, Ref 1, Ref 2) add_compounds Dispense Diluted Compounds into 384-well Plate prep2->add_compounds add_mix Add Kinase-Tracer Master Mix to Each Well prep3->add_mix add_compounds->add_mix incubate Incubate at Room Temperature (e.g., 60 minutes) add_mix->incubate read_plate Read Fluorescence Polarization on a Plate Reader incubate->read_plate analyze Calculate IC50 Values (Non-linear Regression) read_plate->analyze

Caption: Workflow for the in-vitro fluorescence polarization competitive binding assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Create a 10-point, 3-fold serial dilution series for Compound X, Reference Compound 1, and Reference Compound 2 in 100% DMSO, starting from a 1 mM stock.

  • Assay Plate Preparation: Transfer 50 nL of each compound dilution into a low-volume 384-well black assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase-Tracer Mix: For each kinase (A, B, C, and D), prepare a master mix containing the respective kinase at a final concentration of 5 nM and the fluorescent tracer at its Kd concentration in the assay buffer.

  • Reaction Initiation: Add 10 µL of the appropriate Kinase-Tracer mix to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm).

  • Data Analysis: Convert polarization values to percent inhibition relative to the DMSO controls. Plot percent inhibition against the logarithm of compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA provides invaluable evidence of target engagement in a cellular context.[5][13]

Principle: The binding of a ligand to its target protein increases the protein's thermal stability.[6][12] In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures. At higher temperatures, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[7]

Experimental Workflow Diagram:

G cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis culture Culture Cells Expressing Target Kinase treat Treat Cells with Compound X or Vehicle (DMSO) culture->treat harvest Harvest and Wash Cells treat->harvest aliquot Aliquot Cell Suspension into PCR Tubes harvest->aliquot heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) aliquot->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Fractions lyse->centrifuge sds_page Run Soluble Fraction on SDS-PAGE centrifuge->sds_page western Western Blot for Target Kinase sds_page->western quantify Quantify Band Intensity and Plot Melting Curve western->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 cells overexpressing the target kinase) to ~80% confluency. Treat cells with 10 µM of Compound X or a vehicle control (0.1% DMSO) for 1 hour.

  • Cell Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments). Include an unheated control sample.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase (e.g., Kinase A). Use a loading control antibody (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: Quantify the band intensities for the target kinase at each temperature. Plot the relative band intensity against temperature to generate a melting curve. Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples. A significant increase in Tm for the compound-treated sample indicates target engagement.

Data Presentation & Interpretation

The data generated from these experiments should be summarized in clear, comparative tables.

Table 1: In-Vitro Binding Affinity (IC50) Profile

CompoundKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)Kinase D IC50 (nM)Selectivity Fold (vs. Kinase A)
Compound X 50>10,0001,5008,000B: >200x, C: 30x, D: 160x
Ref. Cmpd 1 (Selective) 10>10,000>10,000>10,000>1,000x for B, C, D
Ref. Cmpd 2 (Non-selective) 258012050B: 3.2x, C: 4.8x, D: 2x

Interpretation: The hypothetical data in Table 1 suggests that Compound X is a potent inhibitor of Kinase A. It exhibits good selectivity against Kinases B and D (>160-fold) and moderate selectivity against the more closely related Kinase C (30-fold). This profile is significantly more selective than the non-selective reference compound but less selective than the highly optimized Reference Compound 1.

Table 2: CETSA Target Engagement Data

Compound (10 µM)Target ProteinVehicle Tm (°C)Compound Tm (°C)ΔTm (°C)
Compound X Kinase A52.558.0+5.5
Compound X Kinase C54.054.5+0.5
Ref. Cmpd 1 (Selective) Kinase A52.559.5+7.0

Interpretation: The CETSA results in Table 2 corroborate the in-vitro findings. Compound X induces a significant thermal stabilization of Kinase A (+5.5°C), confirming robust target engagement in cells. The negligible shift observed for Kinase C, despite its moderate in-vitro affinity, is a crucial piece of information. This could suggest that in the cellular environment, factors such as cell permeability, efflux pumps, or competition from endogenous ATP may limit its engagement with Kinase C at the tested concentration. This highlights the importance of using orthogonal assays to build a complete picture of a compound's selectivity.

Conclusion

The comprehensive cross-reactivity profiling of this compound using both in-vitro binding assays and cellular target engagement studies provides a robust foundation for its continued development. Our hypothetical data indicates that this compound is a potent and reasonably selective inhibitor of its primary target, Kinase A. While it demonstrates superior selectivity over a known non-selective agent, further medicinal chemistry efforts could be directed at improving its selectivity against Kinase C. The CETSA results provide critical, physiologically relevant confirmation of on-target activity and offer valuable insights into its off-target profile in a cellular context. This dual-pronged approach exemplifies a best-practice strategy for de-risking novel therapeutic candidates early in the drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). Invitro Binding Assay Protocol.
  • Bio-protocol. (2019). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology).
  • Freire, E. (2008). Finding a better path to drug selectivity. Proceedings of the National Academy of Sciences, 105(13), 4945-4946.
  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • POL Scientific. (2017). A guide to simple, direct, and quantitative in vitro binding assays.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • National Institutes of Health. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design.
  • Sandiego. (n.d.). His Tag Pulldown Co-Precipitation Interaction Assay Protocol.
  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PubMed Central. (2017). A guide to simple, direct, and quantitative in vitro binding assays.
  • PubMed Central. (2013). Rational Approaches to Improving Selectivity in Drug Design.
  • CETSA. (n.d.). CETSA.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • MDPI. (2022). Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

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Navigating the Labyrinth of Reproducibility: A Comparative Guide to 3-Amino-N-cyclopentylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Experimental Integrity

In the relentless pursuit of novel therapeutics, the reproducibility of experimental findings stands as the bedrock of scientific progress. Yet, the path to validated, repeatable results is often fraught with subtle variables and undisclosed complexities. This guide offers an in-depth technical comparison centered on 3-Amino-N-cyclopentylpropanamide hydrochloride , a research compound of interest within the broader class of bioactive propanamides. For the purposes of this illustrative guide, we will postulate a hypothetical scenario where this compound is being investigated for its potential antimicrobial properties.

This document is structured to provide not just protocols, but a framework for critical thinking about experimental design and the causal relationships that underpin robust and reproducible research. We will compare the hypothetical performance of this compound against established antimicrobial agents, providing the necessary experimental data and methodologies to support our analysis.

The Compound in Focus: Structural and Functional Context

This compound (CAS No. 1220037-27-3) is a small molecule characterized by a propanamide backbone, a primary amine, and a cyclopentyl group attached to the amide nitrogen.[1][2] While specific biological activities for this exact compound are not extensively documented in publicly available literature, the propanamide scaffold is a common feature in a variety of biologically active molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The cyclopentyl moiety can influence lipophilicity and binding affinity to biological targets.[6]

Our comparative analysis will therefore proceed under the hypothesis that this compound is a candidate antimicrobial agent. We will compare its hypothetical performance against two well-characterized antibiotics: Ciprofloxacin , a broad-spectrum fluoroquinolone, and Vancomycin , a glycopeptide antibiotic primarily effective against Gram-positive bacteria.

Comparative Analysis of Antimicrobial Efficacy

To ensure a rigorous and reproducible comparison, a standardized set of experiments must be performed. The primary metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a cornerstone of antimicrobial susceptibility testing and is designed to be a self-validating system.

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve this compound, Ciprofloxacin, and Vancomycin in sterile deionized water to a concentration of 1 mg/mL. The hydrochloride salt form of the target compound enhances its solubility in aqueous media.

    • Filter-sterilize each stock solution through a 0.22 µm syringe filter into a sterile container.

  • Bacterial Strain Selection and Inoculum Preparation:

    • Select standard laboratory strains for testing, for example, Escherichia coli (ATCC 25922) as a Gram-negative representative and Staphylococcus aureus (ATCC 29213) as a Gram-positive representative.

    • Culture the bacteria overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of concentrations to test.

    • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

  • Incubation and Analysis:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Hypothetical Comparative Data

The following table summarizes the hypothetical MIC values for this compound compared to Ciprofloxacin and Vancomycin.

CompoundTarget OrganismHypothetical MIC (µg/mL)
This compound E. coli64
S. aureus32
Ciprofloxacin E. coli0.015
S. aureus0.5
Vancomycin E. coli>128
S. aureus1

Note: These are hypothetical values for illustrative purposes.

Ensuring Reproducibility: A Deeper Dive

The reproducibility of the MIC assay is contingent on meticulous control over several key variables. The "trustworthiness" of the protocol is therefore a function of its internal checks and balances.

Key Factors Influencing Reproducibility:
  • Purity and Characterization of the Test Compound: The purity of this compound is paramount. Impurities can have their own biological activity or interfere with the primary compound. It is essential to have a Certificate of Analysis (CoA) detailing purity (e.g., by HPLC) and identity (e.g., by NMR and Mass Spectrometry).

  • Inoculum Density: The final concentration of bacteria in the wells must be consistent. A higher inoculum can lead to falsely elevated MIC values. The use of a McFarland standard is a critical checkpoint.

  • Growth Medium: The composition of the Mueller-Hinton Broth, particularly its cation concentration, can significantly affect the activity of certain antibiotics. Using a standardized, quality-controlled medium is non-negotiable.

  • Incubation Conditions: Temperature and duration of incubation must be strictly adhered to, as variations can alter bacterial growth rates and, consequently, the observed MIC.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare Stock Solutions (1 mg/mL) dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells inoculum->inoculation dilution->inoculation incubation Incubate (37°C, 18-24h) inoculation->incubation readout Determine MIC (Visual Inspection) incubation->readout

Caption: Workflow for MIC Determination.

Potential Signaling Pathways in Antimicrobial Action

While the exact mechanism of action for our hypothetical compound is unknown, many propanamide-containing molecules exert their effects by inhibiting critical cellular pathways. For instance, some antimicrobial propanamides interfere with cell wall synthesis or nucleic acid replication. The diagram below illustrates a generalized representation of potential bacterial targets.

Bacterial_Targets cluster_cell Bacterial Cell compound Antimicrobial Compound wall Cell Wall Synthesis compound->wall Inhibition dna DNA Replication compound->dna Inhibition protein Protein Synthesis compound->protein Inhibition membrane Cell Membrane Integrity

Caption: Potential Bacterial Cellular Targets.

Conclusion and Future Directions

This guide has provided a framework for the comparative analysis of this compound as a hypothetical antimicrobial agent. By contextualizing its performance against established drugs and detailing a robust, reproducible experimental protocol, we have laid the groundwork for a scientifically sound investigation. The key to advancing our understanding of this and other novel compounds lies not just in the data we generate, but in the rigor and transparency with which we conduct our experiments. Future studies should focus on elucidating the precise mechanism of action and evaluating the compound's activity against a broader panel of clinically relevant microbial strains.

References

  • Al-Rooqi, M. M., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. [Link]

  • Hassan, A. S., et al. (2021). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. [Link]

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A Technical Guide to Benchmarking 3-Amino-N-cyclopentylpropanamide hydrochloride Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel chemical entities are the bedrock of therapeutic innovation. The propanamide scaffold has recently emerged as a promising frontier in the quest for new bioactive compounds, with derivatives showing a wide array of biological activities, including enzyme inhibition and modulation of critical signaling pathways.[1] This guide provides a comprehensive framework for benchmarking a novel propanamide derivative, 3-Amino-N-cyclopentylpropanamide hydrochloride , against established standards.

It is important to note that as of the date of this publication, specific experimental data and established therapeutic applications for this compound are not widely available in peer-reviewed literature. The information available is primarily from chemical suppliers.[2] Therefore, this guide is presented as a prospective protocol, outlining the logical and scientific steps a researcher would take to characterize this compound and benchmark it against known standards in relevant therapeutic areas. The choice of standards and assays proposed herein is based on the activities of structurally related propanamide compounds.

Part 1: Initial Characterization and Hypothesis Generation

Before comparative benchmarking, a thorough initial characterization of this compound is essential. This includes confirming its identity, purity, and basic physicochemical properties.

1.1. Physicochemical Characterization

PropertyMethodPurpose
Identity NMR (¹H, ¹³C), Mass Spectrometry (MS)To confirm the chemical structure of the compound.
Purity HPLC, LC-MSTo determine the percentage of the active compound and identify any impurities.
Solubility Aqueous and organic solvent testingTo determine appropriate vehicles for in vitro and in vivo assays.
LogP/LogD Experimental or computational methodsTo predict the compound's lipophilicity and potential for membrane permeability.
pKa Potentiometric titrationTo understand the ionization state of the compound at physiological pH, which affects its activity.

1.2. Hypothesis of Biological Activity

Given the activities of other propanamide derivatives, we can hypothesize potential therapeutic applications for this compound. Structurally similar compounds have shown potential in several areas:

  • Neuropsychiatric and Pain Disorders: A related compound, 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide, has demonstrated antagonist activity at sigma receptors and agonist activity at mu-opioid receptors, suggesting potential for pain management and treatment of neuropsychiatric disorders.[3]

  • Antiproliferative Activity: Novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have shown antiproliferative effects in various cancer cell lines.[4]

  • Antidiabetic Potential: Biheterocyclic propanamides have exhibited α-glucosidase inhibitory activity, suggesting a role in managing diabetes.[5]

  • Anti-inflammatory Effects: Some propanamide derivatives act as fatty acid amide hydrolase (FAAH) inhibitors, which is a promising strategy for activating the cannabinoid system without psychotropic side effects.[6]

Based on these precedents, a logical starting point for benchmarking would be to investigate its potential in one or more of these areas. For this guide, we will proceed with a hypothetical investigation into its potential as an analgesic and anti-inflammatory agent .

Part 2: Benchmarking Against Known Standards

For our hypothetical investigation, we will benchmark this compound against the following standards:

  • Ibuprofen: A well-characterized non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.

  • A selective FAAH inhibitor: To determine if the compound has a specific mechanism of action related to the endocannabinoid system.

Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis & Comparison Receptor Binding Receptor Binding Assays (μ-opioid, σ-receptors) IC50/EC50 Determination IC50/EC50 Determination Receptor Binding->IC50/EC50 Determination Binding Affinity (Ki) Enzyme Inhibition Enzyme Inhibition Assays (COX-1, COX-2, FAAH) Enzyme Inhibition->IC50/EC50 Determination Inhibitory Potency (IC50) Cell-based Assays Cell-based Assays (Cytokine release in LPS-stimulated PBMCs) Cell-based Assays->IC50/EC50 Determination Functional Potency (EC50) Analgesia Analgesia Models (Hot plate, tail-flick tests) In Vivo Efficacy In Vivo Efficacy Comparison Analgesia->In Vivo Efficacy Anti-inflammatory Anti-inflammatory Models (Carrageenan-induced paw edema) Anti-inflammatory->In Vivo Efficacy IC50/EC50 Determination->Analgesia Therapeutic Index Therapeutic Index Calculation In Vivo Efficacy->Therapeutic Index

Caption: Experimental workflow for benchmarking a novel compound.

Detailed Experimental Protocols

2.1. In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound against COX-1, COX-2, and FAAH enzymes and compare it to Ibuprofen and a selective FAAH inhibitor.

Protocol: COX-1/COX-2 Inhibition Assay

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent (e.g., luminol for a chemiluminescent assay).

  • Compound Preparation: Prepare serial dilutions of this compound, Ibuprofen, and a vehicle control.

  • Assay Protocol:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compounds or vehicle and incubate to allow for binding.

    • Initiate the reaction by adding arachidonic acid.

    • After a set incubation period, add the detection reagent and measure the signal (e.g., luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol: FAAH Inhibition Assay

  • Reagent Preparation: Prepare a solution of recombinant human FAAH and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

  • Compound Preparation: Prepare serial dilutions of this compound, a known FAAH inhibitor, and a vehicle control.

  • Assay Protocol:

    • In a 96-well plate, pre-incubate the test compounds with the FAAH enzyme solution.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time, which corresponds to substrate hydrolysis.

  • Data Analysis: Determine the rate of reaction for each concentration and calculate the percentage of inhibition. Determine the IC50 value as described for the COX assay.

2.2. In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a standard animal model.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer this compound, Ibuprofen, or vehicle control orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Data Presentation

Table 1: In Vitro Enzyme Inhibition Data (Hypothetical)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)FAAH IC50 (µM)
3-Amino-N-cyclopentylpropanamide HCl >1005.2 ± 0.60.8 ± 0.1
Ibuprofen (Standard) 15.3 ± 1.235.1 ± 2.5>100
Selective FAAH Inhibitor (Standard) >100>1000.05 ± 0.01

Table 2: In Vivo Anti-inflammatory Activity (Hypothetical)

Treatment (Dose, p.o.)% Inhibition of Paw Edema (3 hours)
Vehicle Control 0%
3-Amino-N-cyclopentylpropanamide HCl (10 mg/kg) 45.3% ± 5.1%
3-Amino-N-cyclopentylpropanamide HCl (30 mg/kg) 68.7% ± 6.3%
Ibuprofen (30 mg/kg) 55.2% ± 4.8%

Part 3: Mechanistic Insights and Signaling Pathways

Should the initial data suggest that this compound acts as an FAAH inhibitor, further studies to elucidate its mechanism of action would be warranted.

FAAH Signaling Pathway

G Anandamide Anandamide (AEA) (Endocannabinoid) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Hydrolysis CB1/CB2 Receptors Cannabinoid Receptors (CB1/CB2) Anandamide->CB1/CB2 Receptors Activation Arachidonic Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic Acid Analgesia Analgesia, Anti-inflammation, Neuroprotection CB1/CB2 Receptors->Analgesia Propanamide HCl 3-Amino-N-cyclopentylpropanamide HCl Propanamide HCl->FAAH Inhibition

Caption: Inhibition of FAAH by the novel propanamide.

Conclusion

This guide provides a systematic approach to benchmarking this compound. While specific data for this compound is currently lacking, the proposed workflow, based on the activities of related propanamide derivatives, offers a robust framework for its evaluation. By employing a combination of in vitro and in vivo assays and comparing the results to well-established standards, researchers can effectively characterize the therapeutic potential of this novel chemical entity. The hypothetical data presented herein illustrates how such a comparison can elucidate the compound's potency, selectivity, and in vivo efficacy, thereby guiding further drug development efforts.

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  • Novel propanamides as fatty acid amide hydrolase inhibitors. PubMed. [Link]

  • Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. NIH. [Link]

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A Comparative Guide to the In Vivo Efficacy of Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Propanamide derivatives have emerged as a versatile and promising class of small molecules in drug discovery, demonstrating significant therapeutic potential across a range of pathologies, including oncology, neurodegenerative disorders, and inflammation. The core propanamide scaffold lends itself to diverse chemical modifications, enabling the fine-tuning of pharmacokinetic properties and target specificity. This guide provides a comparative analysis of the in vivo efficacy of representative propanamide derivatives from these three key therapeutic areas, supported by experimental data and detailed protocols to inform and guide future research endeavors.

The Propanamide Scaffold: A Platform for Therapeutic Innovation

The propanamide structure, characterized by a three-carbon chain with a carbonyl group and an amide, serves as a foundational element for a multitude of bioactive compounds. Its adaptability allows for the incorporation of various functional groups and heterocyclic rings, which in turn dictates the molecule's interaction with specific biological targets. This chemical tractability has been a driving force behind the exploration of propanamide derivatives for a wide array of diseases.[1] This guide will delve into a comparative analysis of their performance in preclinical in vivo models, offering insights into their therapeutic promise.

Comparative In Vivo Efficacy of Propanamide Derivatives

The following table summarizes the in vivo efficacy of selected propanamide derivatives in oncology, neurodegeneration, and inflammation models, providing a snapshot of their comparative performance.

Compound Class Specific Derivative Therapeutic Area Animal Model Key Efficacy Data Control/Comparator
Pyrrolo-pyridine BenzamideCompound [I]OncologyLung Carcinoma Allograft (BALB/c nude mice)64.5% Tumor Growth Inhibition (TGI) at 20 mg/kgCabozantinib (47.9% TGI)
2-Aminothiazole PropanamideCompound 15 NeurodegenerationMouse Model (Pharmacokinetics)Brain AUC/EC50 ratio of 160 at 10 mg/kg (oral)Compound 1 (ratio of 7.6)
Naproxen-Thiourea PropanamideDerivative of m-anisidine (4 )InflammationCarrageenan-Induced Paw Edema (Rat)54.01% edema inhibition (4 hours post-carrageenan)Naproxen

In-Depth Analysis by Therapeutic Area

Oncology: Targeting c-Met with a Novel Pyrrolo-pyridine Benzamide

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, proliferation, and metastasis.[2] A novel pyrrolo-pyridine benzamide derivative, referred to as Compound [I], has demonstrated promising antitumor efficacy in vivo by targeting c-Met.[3]

In a lung carcinoma allograft model using BALB/c nude mice, Compound [I] administered at a dose of 20 mg/kg achieved a tumor growth inhibition (TGI) of 64.5%.[3] This was significantly higher than the TGI of 47.9% observed with the established c-Met inhibitor, cabozantinib, at the same dosage.[3] Importantly, no significant changes in body weight or signs of toxicity in major organs were observed during the 18-day treatment period, suggesting a favorable safety profile.[3]

The choice of an allograft model, where mouse tumor cells are implanted into an immunodeficient mouse of the same strain, is crucial for studying tumor biology and initial efficacy without the confounding variable of a complex inter-species immune reaction that can occur with xenografts (human tumors in mice).[4] This allows for a more direct assessment of the compound's effect on the tumor itself.

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell proliferation, motility, and survival.[5] Compound [I] is designed to inhibit the kinase activity of c-Met, thereby blocking these downstream effects.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds Gab1 Gab1 cMet->Gab1 activates CompoundI Compound [I] (Propanamide Derivative) CompoundI->cMet inhibits PI3K PI3K Gab1->PI3K Grb2_SOS Grb2/SOS Gab1->Grb2_SOS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility AKT->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of Compound [I].

This protocol outlines the key steps for evaluating the in vivo efficacy of an anticancer compound in a lung carcinoma allograft model.[6]

  • Cell Culture: Murine lung carcinoma cells (e.g., from a genetically engineered mouse model) are cultured in appropriate media to logarithmic growth phase.

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) are used. The immunodeficient status of these mice prevents rejection of the allograft.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The propanamide derivative (e.g., Compound [I] at 20 mg/kg) and the comparator drug are administered daily via a suitable route (e.g., oral gavage). The vehicle control group receives the formulation buffer.

  • Efficacy Assessment: Tumor growth is monitored throughout the treatment period. Body weight and general health are also recorded to assess toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

Allograft_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis CellCulture Culture Murine Lung Carcinoma Cells Implantation Subcutaneous Tumor Cell Injection CellCulture->Implantation AnimalModel BALB/c Nude Mice (6-8 weeks old) AnimalModel->Implantation Monitoring Monitor Tumor Growth Implantation->Monitoring Randomization Randomize into Groups Monitoring->Randomization Treatment Administer Compound [I], Comparator, or Vehicle Randomization->Treatment Efficacy Assess Tumor Volume and Body Weight Treatment->Efficacy Endpoint Excise Tumors and Calculate TGI Efficacy->Endpoint

Caption: Workflow for the lung carcinoma allograft mouse model.

Neurodegeneration: 2-Aminothiazole Propanamides for Alzheimer's Disease

Neurodegenerative diseases like Alzheimer's are characterized by the progressive loss of neuronal structure and function.[7] One therapeutic strategy involves the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine in the brain.[8] 2-aminothiazole propanamide derivatives have been investigated for their potential in treating Alzheimer's disease.[7]

A study optimizing these derivatives identified Compound 15 as having significantly improved properties over the initial lead compound, Compound 1 .[9] While direct in vivo efficacy data in a disease model was not provided in the cited study, pharmacokinetic analysis in mice demonstrated a brain Area Under the Curve (AUC) to EC50 ratio of 160 for Compound 15 at a 10 mg/kg oral dose.[9] This is a more than 20-fold improvement over Compound 1's ratio of 7.6, indicating a much higher potential for therapeutic concentrations to be reached and maintained in the brain.[9]

Cholinesterase inhibitors work by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[8]

Cholinesterase_Inhibition Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE degraded by AChR ACh Receptor ACh->AChR binds Propanamide 2-Aminothiazole Propanamide Propanamide->AChE inhibits AChR->Postsynaptic activates

Caption: Mechanism of cholinesterase inhibition by 2-aminothiazole propanamides.

This rat model is used to study neuroprotective effects of compounds against neuronal damage caused by excessive alcohol consumption, which shares some pathological features with other neurodegenerative conditions.[3]

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Induction of Neurodegeneration: Rats are administered a high dose of ethanol (e.g., via intragastric gavage) in a binge-like pattern for several days (e.g., 4 days).[3] Control animals receive an isocaloric dextrose solution.[3]

  • Treatment Groups: Animals are divided into groups: a control group, an ethanol-only group, and ethanol groups treated with different doses of the propanamide derivative.

  • Drug Administration: The test compound is administered (e.g., orally or intraperitoneally) at a specified time relative to the ethanol administration.

  • Behavioral Assessment: Cognitive function can be assessed using tests like the Morris water maze.

  • Endpoint Analysis: After the treatment period, animals are euthanized, and brain tissue (e.g., hippocampus and cortex) is collected.

  • Histopathological and Biochemical Analysis: Brain sections are analyzed for neuronal damage (e.g., using Fluoro-Jade B or Nissl staining).[10] Levels of apoptotic markers (e.g., caspases) and inflammatory cytokines can be measured by Western blot or ELISA.[10]

Neurodegeneration_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis AnimalModel Adult Male Sprague-Dawley Rats Induction Binge Ethanol Administration AnimalModel->Induction Grouping Randomize into Treatment Groups Induction->Grouping Treatment Administer Propanamide Derivative or Vehicle Grouping->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Endpoint Brain Tissue Collection Behavior->Endpoint HistoBiochem Histopathological and Biochemical Analysis Endpoint->HistoBiochem

Caption: Workflow for the ethanol-induced neurodegeneration rat model.

Inflammation: Naproxen-Propanamide Derivatives as COX-2 Inhibitors

Nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen are widely used, but their gastrointestinal side effects, often linked to the inhibition of cyclooxygenase-1 (COX-1), are a significant concern.[11] The development of selective COX-2 inhibitors is a key goal in inflammation research. Propanamide derivatives of naproxen have been synthesized to improve its safety and efficacy profile.[11]

In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, a thiourea derivative of naproxen with m-anisidine (Compound 4 ) demonstrated a 54.01% inhibition of edema four hours after carrageenan injection.[12] This was comparable to the parent drug, naproxen, but with the potential for reduced side effects due to structural modifications.[11][12]

Inflammatory stimuli trigger the expression of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandins (like PGE2), key mediators of inflammation.[13] Inhibiting COX-2 reduces the production of these pro-inflammatory molecules.

COX2_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) NFkB NF-κB Pathway InflammatoryStimuli->NFkB activates COX2_Gene COX-2 Gene NFkB->COX2_Gene upregulates COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme expresses ArachidonicAcid Arachidonic Acid COX2_Enzyme->ArachidonicAcid Propanamide Naproxen-Propanamide Derivative Propanamide->COX2_Enzyme inhibits Prostaglandins Prostaglandins (PGE2) ArachidonicAcid->Prostaglandins converted by Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation

Caption: The COX-2 inflammatory pathway and its inhibition by naproxen-propanamide derivatives.

This is a widely used and reproducible model for evaluating the efficacy of anti-inflammatory drugs.[1][14]

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization and Baseline Measurement: Animals are acclimatized to the experimental conditions. The baseline volume or thickness of the right hind paw is measured using a plethysmometer or calipers.

  • Drug Administration: Animals are divided into groups and treated orally with the test propanamide derivative, a standard drug (e.g., naproxen), or the vehicle control, typically one hour before the carrageenan injection.

  • Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.[1]

  • Measurement of Edema: The paw volume or thickness is measured at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to the vehicle control group.[12]

PawEdema_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis AnimalModel Male Wistar or Sprague-Dawley Rats Baseline Baseline Paw Volume Measurement AnimalModel->Baseline Treatment Oral Administration of Test Compound/Control Baseline->Treatment Induction Sub-plantar Injection of Carrageenan Treatment->Induction Measurement Measure Paw Volume at Time Intervals Induction->Measurement Calculation Calculate Percentage of Edema Inhibition Measurement->Calculation

Caption: Workflow for the carrageenan-induced paw edema model in rats.

Conclusion and Future Directions

The propanamide scaffold continues to be a fertile ground for the development of novel therapeutics. The examples presented in this guide highlight the successful application of propanamide derivatives in diverse and complex disease models. The superior efficacy of a novel benzamide in an oncology model, the promising brain penetration of a 2-aminothiazole derivative for neurodegeneration, and the potent anti-inflammatory activity of a naproxen conjugate underscore the versatility of this chemical class.

Future research should focus on further optimizing the structure-activity and structure-property relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their off-target effects and long-term safety is also crucial for their clinical translation. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and advancement of propanamide-based therapies.

References

  • Zhang, J. et al. (2022). Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. European Journal of Medicinal Chemistry, 233, 114215.
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  • Abdel-Wahab, B. F. et al. (2020). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Drug Design, Development and Therapy, 14, 367–382.
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  • Li, Z. et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ACS Medicinal Chemistry Letters, 5(5), 559–564.
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  • Ilić, A. D. et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 28(8), 3514.
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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Propanamides: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of the primary synthetic routes for N-substituted propanamides. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of amide bond formation. We will move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to help you select the optimal pathway for your specific application. The amide bond is a cornerstone of modern chemistry, particularly in pharmaceuticals, and mastering its synthesis is paramount.

This guide will compare four principal methodologies:

  • The Acyl Chloride Route: A classic, high-yield approach.

  • Carbodiimide-Mediated Coupling: The workhorse of medicinal chemistry for sensitive substrates.

  • Direct Aminolysis of Esters: A pathway valued for its atom economy and stable starting materials.

  • Direct Thermal Amidation: The most fundamental approach, driven by high temperatures.

Each route will be evaluated on its mechanism, performance, advantages, and limitations, supported by detailed experimental protocols and comparative data.

Route 1: The Acyl Chloride Pathway (Schotten-Baumann Reaction)

This method is renowned for its speed and high conversion rates. It involves the activation of propanoic acid by converting it to the highly reactive propanoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the N-substituted propanamide.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the propanoyl chloride, forming a tetrahedral intermediate.[1] This intermediate then collapses, expelling a chloride ion—an excellent leaving group—to yield the protonated amide. A base, such as triethylamine or aqueous sodium hydroxide, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[2][3]

Workflow: Acyl Chloride Route

cluster_prep Step 1: Acyl Chloride Formation cluster_reaction Step 2: Amidation cluster_workup Step 3: Workup & Purification p_acid Propanoic Acid socl2 SOCl₂ or (COCl)₂ in aprotic solvent p_acid->socl2 p_chloride Propanoyl Chloride (Isolate or use in situ) socl2->p_chloride reaction Reaction at 0°C to RT (1-6 hours) p_chloride->reaction amine N-Substituted Amine + Base (e.g., Et₃N) amine->reaction quench Aqueous Quench reaction->quench extract Organic Extraction quench->extract purify Purification (Crystallization/Chromatography) extract->purify product Final Product: N-Substituted Propanamide purify->product

Caption: Experimental workflow for the Acyl Chloride route.

Representative Experimental Protocol

This protocol describes the synthesis of an N-substituted propanamide in the bio-based solvent Cyrene™, highlighting a greener approach.[4]

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve propanoyl chloride (1.0 equiv., 0.5 mmol) in Cyrene™ (0.5 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (1.1 equiv., 0.55 mmol) followed by the dropwise addition of the desired primary or secondary amine (1.0 equiv., 0.5 mmol).

  • Reaction: Allow the mixture to slowly warm to room temperature while stirring for 1-2 hours.

  • Workup: Add water (5 mL) to the reaction mixture and stir vigorously until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, washing with additional water to remove Cyrene™ and triethylamine hydrochloride.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Performance Analysis
  • Advantages: Very fast reaction times (often complete within an hour) and typically high yields. The method is robust and works for a wide range of amines.[5]

  • Disadvantages: Propanoyl chloride is a harsh reagent that is sensitive to moisture and corrosive.[6] The reaction generates stoichiometric amounts of HCl, necessitating a base and creating salt waste. The preparation of the acyl chloride is an additional step that may require isolation before use.[7]

Route 2: Carbodiimide-Mediated Coupling

This is arguably the most common method for amide bond formation in modern organic synthesis, especially in peptide chemistry and drug discovery, due to its mild conditions.[8] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to be attacked by the amine.[9]

Mechanistic Insight

The carbodiimide reagent reacts with the carboxylic acid (propanoic acid) to form a highly reactive O-acylisourea intermediate.[7] This intermediate is essentially an activated ester. The amine then attacks the carbonyl carbon of this intermediate. The O-acylisourea moiety is an excellent leaving group, and upon its departure, the desired amide is formed along with a urea byproduct (dicyclohexylurea for DCC, a water-soluble urea for EDC).[9][10] Additives like 1-hydroxybenzotriazole (HOBt) can be used to minimize side reactions and reduce potential racemization by first forming an OBt active ester.[10]

Workflow: Carbodiimide Coupling

cluster_activation Step 1: Acid Activation cluster_reaction Step 2: Amine Addition & Coupling cluster_workup Step 3: Workup & Purification acid Propanoic Acid reagents EDC or DCC + Additive (e.g., HOBt) in aprotic solvent (DMF, DCM) acid->reagents activated O-Acylisourea Intermediate reagents->activated coupling Reaction at 0°C to RT (1-16 hours) activated->coupling amine N-Substituted Amine + Base (e.g., DIPEA) amine->coupling workup Aqueous Workup / Filtration coupling->workup purify Purification (Chromatography) workup->purify product Final Product: N-Substituted Propanamide purify->product

Caption: Experimental workflow for Carbodiimide-Mediated Coupling.

Representative Experimental Protocol (Using EDC)

This protocol is adapted for coupling potentially unreactive or electron-deficient amines.[8]

  • Reactant Preparation: To a solution of propanoic acid (1.0 equiv.) in acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (1.0 equiv.), 1-hydroxybenzotriazole (HOBt) (0.1 equiv.), and diisopropylethylamine (DIPEA).

  • Activator Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.2 equiv.) to the mixture and stir for 10 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.0 equiv.) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the organic layer with dilute acid and brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by silica gel chromatography.

Performance Analysis
  • Advantages: Extremely mild reaction conditions (often room temperature), which preserves sensitive functional groups and stereocenters.[9] High yields (70-90%) are common. The water-soluble nature of EDC and its byproduct simplifies purification compared to DCC.[9][10]

  • Disadvantages: Coupling reagents are expensive, which can be a limitation for large-scale synthesis. The reactions can sometimes be sluggish with electron-poor amines or sterically hindered substrates.[8] The urea byproduct from DCC is notoriously difficult to remove from nonpolar products as it is insoluble in most organic solvents.[10]

Route 3: Direct Aminolysis of Esters

This route involves the direct reaction of a propanoate ester (e.g., methyl or ethyl propanoate) with an amine to form the amide and an alcohol byproduct. While conceptually simple, the reaction is often sluggish.[11]

Mechanistic Insight

Similar to other acyl substitutions, the reaction begins with the nucleophilic attack of the amine on the ester's carbonyl carbon.[12] This forms a tetrahedral intermediate. The intermediate then collapses, ejecting the alkoxide (e.g., -OCH₃ or -OCH₂CH₃) as the leaving group. Since alkoxides are relatively poor leaving groups compared to chloride, this step is often slow and requires elevated temperatures or catalysis to proceed efficiently.[11][12]

Workflow: Aminolysis of Esters

cluster_reaction Step 1: Reaction cluster_workup Step 2: Workup & Purification ester Propanoate Ester reaction Heat (Reflux) (Often requires catalyst or pressure) ester->reaction amine N-Substituted Amine amine->reaction removal Solvent/Byproduct Removal (Distillation) reaction->removal purify Purification (Recrystallization) removal->purify product Final Product: N-Substituted Propanamide purify->product

Caption: Experimental workflow for the Aminolysis of Esters route.

Representative Experimental Protocol
  • Reactant Preparation: In a sealed reaction vessel or a flask equipped with a reflux condenser, combine the propanoate ester (1.0 equiv.) and the desired amine (1.0-1.2 equiv.). A solvent may or may not be used.

  • Reaction: Heat the mixture to reflux for several hours to days. The reaction progress can be monitored by GC-MS or NMR. For low-boiling amines like ammonia, the reaction may need to be conducted under pressure.

  • Workup: After cooling, the excess amine and alcohol byproduct are removed under reduced pressure.

  • Purification: The resulting crude amide is then purified, typically by recrystallization or distillation.

Performance Analysis
  • Advantages: Esters are generally stable, inexpensive, and safer to handle than acyl chlorides. The only byproduct is an alcohol, making this an atom-economical and environmentally friendly process if the alcohol can be recycled.[11]

  • Disadvantages: The reaction is generally very slow and requires high temperatures or prolonged reaction times, making it unsuitable for thermally sensitive substrates.[11] The reaction may not go to completion, leading to lower yields and purification challenges.

Route 4: Direct Thermal Amidation

This is the most direct method, involving heating a mixture of propanoic acid and an amine at high temperatures (typically >150 °C).

Mechanistic Insight

At room temperature, mixing a carboxylic acid and an amine results in a rapid acid-base reaction to form an ammonium carboxylate salt.[13][14] This salt formation deactivates the amine's nucleophilicity. To overcome this, high temperatures are required to establish an equilibrium that favors the neutral acid and amine, allowing for nucleophilic attack on the carbonyl carbon.[13] The subsequent dehydration of the tetrahedral intermediate is the key step, driven by the continuous removal of water from the reaction mixture, often through distillation.[5][6]

Workflow: Direct Thermal Amidation

cluster_reaction Step 1: Reaction cluster_workup Step 2: Purification acid Propanoic Acid reaction Heat to >150-200°C with Water Removal (Distillation) acid->reaction amine N-Substituted Amine amine->reaction purify Purification (Distillation/Recrystallization) reaction->purify product Final Product: N-Substituted Propanamide

Caption: Experimental workflow for the Direct Thermal Amidation route.

Representative Experimental Protocol

This protocol is adapted from an industrial process for propanamide synthesis.[5][6]

  • Charging Reactor: Add propanoic acid (1.0 equiv.) and the desired amine (e.g., aqueous ammonia, 1.1 equiv.) to a reaction flask equipped with a stirrer and a distillation apparatus (e.g., a Dean-Stark trap or rectifying column).

  • Heating: Gradually heat the mixture. Water and any excess low-boiling amine will begin to distill.

  • Temperature Hold: Continue heating until the internal temperature reaches 180-200 °C, ensuring water is continuously removed. Maintain this temperature for 3-5 hours.

  • Cooling and Collection: Cool the reaction mixture. The crude propanamide is then collected.

  • Purification: The crude product is purified by reduced pressure distillation or recrystallization.

Performance Analysis
  • Advantages: This is the most atom-economical method, as it requires no coupling agents or activators, and the only byproduct is water. It is ideal for simple, robust molecules on a large scale.[5]

  • Disadvantages: The extremely high temperatures required are incompatible with most complex, functionalized molecules, leading to decomposition. The energy consumption is high, and the method has limited substrate scope.[5]

Head-to-Head Performance Comparison

FeatureAcyl Chloride RouteCarbodiimide Coupling (EDC)Aminolysis of EstersDirect Thermal Amidation
Starting Materials Propanoyl Chloride, AminePropanoic Acid, AminePropanoate Ester, AminePropanoic Acid, Amine
Key Reagents Base (e.g., Et₃N, NaOH)EDC, HOBt, DMAP, BaseNone (or catalyst)None
Temperature 0 °C to Room Temp0 °C to Room TempHigh (Reflux)Very High (150-200 °C)
Reaction Time < 1 - 6 hours[7]1 - 16 hours[7]Several hours to days3 - 10 hours[5][6]
Typical Yield High (>90%)[5]Good to Excellent (70-90%)[9]Moderate to GoodModerate (~60%)[5]
Key Advantages Fast, high conversion, robustVery mild conditions, broad scope, good for sensitive substratesAtom economical, safe starting materialsNo reagents needed, water is the only byproduct
Key Disadvantages Harsh reagent (acyl chloride), HCl byproduct, salt wasteExpensive reagents, purification from byproductsVery slow, requires high heat, often incompleteExtreme temperatures, high energy, limited to simple molecules
Waste Profile Stoichiometric salt wasteStoichiometric urea byproduct, saltsAlcohol byproductWater only

Conclusion: Selecting the Optimal Synthesis Route

The choice of synthesis route for an N-substituted propanamide is a critical decision dictated by the specific requirements of the target molecule and the practical constraints of the project.

  • For Speed and High Throughput with Robust Substrates: The Acyl Chloride Route is often the method of choice. Its rapid kinetics and high yields are difficult to match, provided the starting amine can tolerate the conditions.

  • For Precious, Complex, or Sensitive Substrates: Carbodiimide-Mediated Coupling is the undisputed champion. Its mild, room-temperature conditions are essential for preserving stereochemistry and delicate functional groups, making it the standard in medicinal chemistry and peptide synthesis.

  • For Green Chemistry and Large-Scale Industrial Production of Simple Amides: Direct Thermal Amidation and Aminolysis of Esters are compelling options. Their superior atom economy and lack of expensive coupling reagents are major advantages. However, these benefits are only realized for thermally stable, simple molecules where high energy input is feasible.

By understanding the fundamental mechanisms, operational requirements, and performance trade-offs of each method, the research scientist can make an informed, authoritative decision, ensuring a successful and efficient synthesis.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Li, Y., et al. (2022). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Li, J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(7), 1134–1142. Retrieved from [Link]

  • Fernández, G. (n.d.). Synthesis of amides from carboxylic acids. Química Organica.org. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4541–4547. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Varma, R. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 20(9), 2865–2868. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Synthesis of propanamide. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

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  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and Antioxidant Properties of NovelN-H andN-Substituted Propanamide Derivatives. Retrieved from [Link]

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  • Google Patents. (2015). CN104987297A - Preparation method for propanamide.
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  • Semantic Scholar. (1983). Synthesis of N-Substituted a-Halo-Propenamidines. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. Retrieved from [Link]

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  • Google Patents. (2005). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
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Confirming Target Engagement of Novel Bioactive Compounds: A Comparative Guide Featuring 3-Amino-N-cyclopentylpropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a novel bioactive compound to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive confirmation of target engagement—the direct interaction of the molecule with its intended biological target in a cellular context. This guide provides a comprehensive framework for elucidating the molecular targets of a novel compound, using the hypothetical yet structurally representative molecule, 3-Amino-N-cyclopentylpropanamide hydrochloride, as our central case study.

This document eschews a one-size-fits-all template. Instead, it offers a strategic, in-depth comparison of leading methodologies, empowering you to make informed decisions tailored to your research objectives. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to target identification and validation.

The Enigma of a Novel Compound: Where to Begin?

The initial challenge with a compound like this compound is the absence of a known biological target. While its structure—featuring a flexible propanamide backbone, a primary amine, and a hydrophobic cyclopentyl group—suggests potential interactions with a variety of protein classes, empirical validation is paramount. Our investigation will, therefore, be structured around two key phases: initial target identification and subsequent validation of engagement.

Phase 1: Unbiased Target Identification Strategies

When the target of a novel compound is unknown, unbiased, proteome-wide approaches are indispensable. These methods aim to identify potential binding partners without prior assumptions. Two powerful and widely adopted techniques for this purpose are the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

Comparative Overview of Unbiased Methods
Method Principle Advantages Limitations Best Suited For
CETSA Ligand binding increases the thermal stability of the target protein.[1][2][3][4]- In-cell and in-vivo compatible- No compound modification required- Detects direct physical interaction- Requires specific antibodies for targeted validation- Throughput can be limited in traditional formats[3]Initial validation of target engagement in a physiological context.
DARTS Ligand binding protects the target protein from proteolytic degradation.[5][6][7]- No compound modification needed- Applicable to a wide range of proteins and compounds- Can be coupled with mass spectrometry for unbiased screening- May not be effective for all protein-ligand interactions- Requires optimization of protease concentration and digestion timeBroad, unbiased screening for potential protein targets in cell lysates.[5][6][7]

Experimental Workflow: A Head-to-Head Comparison

To illustrate the practical application of these methods, let's consider a hypothetical scenario where we are screening for targets of this compound in a relevant cancer cell line.

G cluster_0 Cellular Thermal Shift Assay (CETSA) Workflow cluster_1 Drug Affinity Responsive Target Stability (DARTS) Workflow CETSA_A Treat cells with This compound or vehicle control CETSA_B Heat cell lysates to a temperature gradient CETSA_A->CETSA_B CETSA_C Separate soluble and precipitated proteins CETSA_B->CETSA_C CETSA_D Analyze soluble fraction by Western Blot or Mass Spectrometry CETSA_C->CETSA_D CETSA_E Identify proteins with increased thermal stability CETSA_D->CETSA_E DARTS_A Treat cell lysates with This compound or vehicle control DARTS_B Digest with protease (e.g., Pronase) DARTS_A->DARTS_B DARTS_C Stop digestion and prepare for analysis DARTS_B->DARTS_C DARTS_D Analyze protein bands by SDS-PAGE and Mass Spectrometry DARTS_C->DARTS_D DARTS_E Identify proteins protected from degradation DARTS_D->DARTS_E

Caption: Comparative workflows for CETSA and DARTS.

Phase 2: Validating Target Engagement with Orthogonal Approaches

Once a list of potential targets has been generated, the next crucial step is to validate these interactions using orthogonal methods. This ensures the observed engagement is not an artifact of a single experimental system.

Kinase Profiling: A Focused Approach

Given that a significant portion of the druggable genome consists of kinases, and many small molecules exhibit kinase inhibitory activity, a focused kinase panel screen is a logical next step.[8][9][10][11]

Experimental Protocol: Kinase Inhibition Assay

  • Compound Preparation : Prepare a dilution series of this compound.

  • Kinase Panel : Select a panel of representative kinases (e.g., from different branches of the kinome).

  • Assay : Perform in vitro kinase activity assays in the presence of the compound and a suitable substrate.

  • Data Analysis : Determine the IC50 values for each kinase to identify potent and selective interactions.

The results of such a screen can be visualized in a kinase dendrogram to provide a clear overview of the compound's selectivity profile.

Isothermal Dose-Response (ITDR) CETSA: Quantifying Engagement

For the most promising candidate target(s) identified, a more quantitative assessment of target engagement is necessary. The Isothermal Dose-Response (ITDR) format of CETSA is ideal for this purpose.[1]

G cluster_0 Isothermal Dose-Response (ITDR) CETSA Workflow ITDR_A Treat cells with a concentration gradient of 3-Amino-N-cyclopentylpropanamide hydrochloride ITDR_B Heat all samples at a single, pre-determined temperature ITDR_A->ITDR_B ITDR_C Separate soluble and precipitated proteins ITDR_B->ITDR_C ITDR_D Quantify the amount of soluble target protein (e.g., by Western Blot) ITDR_C->ITDR_D ITDR_E Plot protein stabilization against compound concentration ITDR_D->ITDR_E

Caption: Workflow for quantitative target engagement using ITDR-CETSA.

This method provides a dose-dependent measure of target stabilization, offering strong evidence of direct binding within the cellular environment.

Data Interpretation and Next Steps

The culmination of these experiments will provide a robust dataset to confirm the target engagement of this compound.

Experimental Outcome Interpretation Next Steps
CETSA/DARTS-MS Identification of a specific protein or protein family as a primary binding partner.Validate with orthogonal methods (e.g., ITDR-CETSA, kinase profiling if applicable).
Kinase Profiling Potent and selective inhibition of one or more kinases.Confirm cellular target engagement using ITDR-CETSA for the identified kinase(s).
ITDR-CETSA Dose-dependent stabilization of the putative target protein.Proceed with downstream functional assays to elucidate the biological consequences of target engagement.

Conclusion

Confirming the target engagement of a novel compound like this compound requires a multi-faceted and rigorous experimental approach. By combining unbiased, proteome-wide screening methods like CETSA and DARTS with focused, quantitative validation techniques such as kinase profiling and ITDR-CETSA, researchers can build a compelling case for a specific molecular mechanism of action. This structured, evidence-based strategy is fundamental to advancing promising molecules through the drug discovery pipeline.

References

  • Al-Ostoot, F. H., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101423. Retrieved from [Link]

  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287–298. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 756, 287-98. Retrieved from [Link]

  • Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-22. Retrieved from [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101423. Retrieved from [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(24), 15918. Retrieved from [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-98. Retrieved from [Link]

  • Cuzzucoli Crucitti, G., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. Retrieved from [Link]

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  • Cuzzucoli Crucitti, G., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-N-cyclopentylpropanamide Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Waste Characterization

Before initiating any disposal procedure, a thorough hazard assessment is paramount. While specific toxicity data for 3-Amino-N-cyclopentylpropanamide hydrochloride is limited, its chemical structure—containing an amino group, an amide, and a hydrochloride salt—suggests potential for biological activity and corrosive properties.

Key Considerations:

  • Assume Hazard: In the absence of specific data, the chemical waste must be classified as hazardous. This is a mandatory first step to ensure compliance with regulations like the Resource Conservation and Recovery Act (RCRA)[3][8].

  • Waste Stream Identification: Determine if the waste is a pure, unused product, a contaminated material (e.g., used gloves, absorbent pads), or a solution. Each form may have slightly different containment requirements.

  • Aqueous Solutions: For aqueous solutions, the pH must be considered. Given the hydrochloride salt, solutions are likely to be acidic. Corrosive wastes are defined as having a pH less than or equal to 2 or greater than or equal to 12.5[5][6]. Do not attempt to neutralize the waste without explicit approval from your institution's Environmental Health and Safety (EHS) department, as this can generate heat or unwanted byproducts[6].

Summary of Waste Profile
Property Assessment for this compound Regulatory Guideline
Toxicity Assumed to be hazardous due to lack of data.Treat as hazardous waste until proven otherwise.
Corrosivity Potential for acidic nature due to hydrochloride salt.Aqueous solutions with pH ≤ 2 are considered corrosive hazardous waste[5].
Reactivity Avoid mixing with strong oxidizing agents, acids, or bases[9][10][11].Incompatible chemicals must be segregated to prevent violent reactions[4][6].
Ignitability Unlikely to be ignitable based on structure, but should be confirmed.Store away from heat and ignition sources as a general precaution[12].

Part 2: Step-by-Step Disposal Protocol

This protocol provides a direct, actionable plan for the safe containment and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is a non-negotiable first line of defense.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn[9].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat must be worn and fully buttoned.

Step 2: Waste Segregation and Containment

Proper segregation prevents accidental and potentially dangerous chemical reactions[4][6].

  • Designated Waste Container: Use a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) containers are a common and appropriate choice[5].

  • Solid Waste: For solid this compound or contaminated labware (e.g., weighing boats, pipette tips), place it directly into a designated solid hazardous waste container.

  • Liquid Waste: For solutions containing the compound, use a designated liquid hazardous waste container. The container must have a secure, leak-proof cap[3][4].

  • Avoid Mixing: Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. In particular, keep it separate from bases and strong oxidizing agents[6].

Step 3: Labeling the Waste Container

Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container[13][14].

  • Content Identification: The label must clearly state "Hazardous Waste"[13][14].

  • Chemical Name: Write out the full chemical name: "this compound". Do not use abbreviations[4].

  • Concentration: For solutions, list all components and their approximate percentages[4].

  • Hazard Warning: Indicate the potential hazards (e.g., "Corrosive," "Toxic"). Your institution may provide standardized labels with pictograms[14].

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation until it is collected[5][6].

  • Location: The SAA must be under the direct control of laboratory personnel[8].

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin to catch any potential leaks[4].

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste[4][6][7]. Evaporation of chemical waste in a fume hood is not a permissible disposal method [6][7].

Step 5: Arranging for Disposal

Laboratory personnel are responsible for initiating the final disposal process.

  • Contact EHS: Once the container is full or has been in the SAA for the maximum allowable time (typically 6-12 months, check your institutional policy), contact your EHS department to schedule a waste pickup[3][5].

  • Professional Disposal: Only a licensed hazardous waste disposal company can transport and dispose of the chemical waste[8][15]. Under no circumstances should this chemical be poured down the sink or placed in the regular trash [3][4][15].

Step 6: Empty Container Disposal

Even "empty" containers must be handled properly.

  • Decontamination: If the compound is determined to be acutely toxic, the container must be triple-rinsed with a suitable solvent (e.g., water or methanol)[7][15].

  • Rinsate as Waste: The first rinse (and subsequent rinses if required) must be collected and disposed of as hazardous waste[4].

  • Defacing the Label: Completely remove or deface the original chemical label on the empty, rinsed container to prevent confusion[4][7].

  • Final Disposal: After proper rinsing and defacing, the container can typically be disposed of in the appropriate recycling or trash bin (e.g., glass disposal)[4].

Part 3: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generate Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or organic solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container labeling Step 3: Ensure Proper Labeling (Full Name, 'Hazardous Waste', Date) solid_container->labeling liquid_container->labeling storage Step 4: Store in SAA (Secondary Containment for Liquids) labeling->storage pickup Step 5: Container Full or Time Limit Reached? storage->pickup pickup->storage No ehs Contact EHS for Waste Pickup pickup->ehs Yes end End: Professional Disposal ehs->end

Caption: Decision workflow for handling and disposing of the subject chemical waste.

References

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Safe Handling and Disposal of 3-Amino-N-cyclopentylpropanamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Amino-N-cyclopentylpropanamide hydrochloride (CAS No. 1220037-27-3). As drug development professionals, our commitment to safety is paramount. This document is intended to supplement, not replace, a thorough reading of a substance-specific Safety Data Sheet (SDS) and your institution's established safety protocols. The information herein is synthesized from general chemical safety principles for amine hydrochlorides and propanamide compounds.

Understanding the Compound and Associated Hazards

Core Safety Principles:

  • Minimize Exposure: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to prevent the inhalation of dust.[3]

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing by using the appropriate Personal Protective Equipment (PPE).[4][5]

  • Good Housekeeping: Maintain a clean and organized workspace to prevent cross-contamination of personal items and work surfaces.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing risk. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Justification
Eye and Face Protection Chemical safety goggles and/or a face shield.[3]Protects against splashes, dust, and flying particles.
Skin Protection Nitrile or other chemically resistant gloves, a fully buttoned lab coat, and closed-toe shoes.[3][5]Prevents skin contact with the chemical. The choice of glove material should be based on the solvent used for handling the compound.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential.[3][4] If significant dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.Minimizes inhalation of the chemical as a powder or aerosol.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[3]Prevents direct contact with the skin.

Step-by-Step Handling Protocol

Adherence to a strict protocol is essential for safe handling.

Preparation:

  • Consult Documentation: Always attempt to obtain a substance-specific SDS from the supplier.[3]

  • Designate an Area: Prepare a designated workspace within a certified chemical fume hood.

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

Handling the Compound:

  • Weighing: Carefully weigh the solid compound on a non-porous surface that can be easily decontaminated. Avoid generating dust during transfer.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly.

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height.

  • Prevent Contamination: Do not allow the chemical to come into contact with personal items such as phones or pens.[3]

Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][6]

  • Laundering: Contaminated lab coats should be professionally laundered and not taken home.

Disposal Plan: A Responsible Approach

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.[3]

Waste Segregation and Collection:

  • Waste Container: Collect all waste, including unused chemical and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and appropriate waste container.[3]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Procedure:

  • Contact EHS: Arrange for the proper disposal of the chemical waste through your institution's EHS department.[3]

  • Neutralization (if applicable): For acidic waste, neutralization with a suitable base like sodium bicarbonate may be an option, but this should only be performed under the guidance of your EHS department.[7] The reaction should be monitored with a pH meter or pH paper until a neutral pH of 7 is reached.[7]

  • Prohibited Disposal: Do not pour chemical waste down the drain.[3][6]

Visualizing the Safety Workflow

To ensure clarity in safety procedures, the following diagram illustrates the critical steps for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS and Institutional Protocols prep2 Designate and Prepare Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound Carefully (Avoid Dust) prep3->handle1 handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Maintain Good Housekeeping handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Doff and Dispose of PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate and Label Waste disp2 Store Waste in Sealed Containers disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: A flowchart outlining the key stages of safe handling, from preparation to disposal.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Propanamide, 3,3'-dithiobis[N-octyl-.
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  • Fisher Scientific. (2025). SAFETY DATA SHEET.
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3-Amino-N-cyclopentylpropanamide hydrochloride
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